Product packaging for Dihydroartemisinic acid(Cat. No.:CAS No. 85031-59-0)

Dihydroartemisinic acid

Cat. No.: B1249895
CAS No.: 85031-59-0
M. Wt: 236.35 g/mol
InChI Key: JYGAZEJXUVDYHI-DGTMBMJNSA-N
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Description

Dihydroartemisinic acid is a monocarboxylic acid that is propanoic acid substituted at position 2 by a (1S,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl group. It is a sesquiterpenoid precursor of the antimalarial drug, artemisinin. It has a role as a plant metabolite. It is a carbobicyclic compound, a monocarboxylic acid, a member of octahydronaphthalenes and a sesquiterpenoid. It is a conjugate acid of a dihydroartemisinate.
This compound has been reported in Artemisia annua, Artemisia carvifolia, and Artemisia apiacea with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1249895 Dihydroartemisinic acid CAS No. 85031-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGAZEJXUVDYHI-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85031-59-0
Record name (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Dihydroartemisinic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of dihydroartemisinic acid, a crucial precursor to the potent antimalarial drug, artemisinin. This document details the enzymatic steps, key intermediates, and presents quantitative data for the core enzymes involved. Furthermore, it supplies detailed experimental protocols for the expression, purification, and functional analysis of these enzymes, alongside methodologies for metabolite analysis.

Introduction to the this compound Pathway

This compound (DHAA) is a sesquiterpenoid synthesized in the glandular secretory trichomes of the plant Artemisia annua. Its biosynthesis is a complex process involving enzymes from the general terpenoid pathway and a series of specific downstream modifications. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through a critical branching point that directs the flux towards either artemisinic acid or this compound. The latter is the direct precursor to artemisinin through a non-enzymatic, photo-oxidative reaction.[1][2] Understanding this pathway is paramount for metabolic engineering efforts aimed at increasing artemisinin yield in both plants and microbial systems.

The Core Biosynthetic Pathway

The formation of this compound from the ubiquitous precursor FPP is catalyzed by a sequence of four key enzymes. The pathway involves oxidation, reduction, and further oxidation steps to yield the final product.

This compound Biosynthesis cluster_enzymes Key Enzymes FPP Farnesyl Pyrophosphate (FPP) AD Amorpha-4,11-diene FPP:e->AD:w ADS AAOH Artemisinic Alcohol AD:e->AAOH:w CYP71AV1 (+ CPR) AAA Artemisinic Aldehyde AAOH:e->AAA:w CYP71AV1 (or ADH1) DHAAA Dihydroartemisinic Aldehyde AAA:s->DHAAA:n DBR2 AA Artemisinic Acid AAA->AA CYP71AV1 (or ALDH1) DHAA This compound DHAAA:e->DHAA:w ALDH1 ADS Amorpha-4,11-diene Synthase CYP71AV1 Cytochrome P450 Monooxygenase DBR2 Artemisinic Aldehyde Δ11(13)-Reductase ALDH1 Aldehyde Dehydrogenase 1

Caption: The core enzymatic steps in the biosynthesis of this compound.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first committed step is the cyclization of the linear precursor FPP to the bicyclic olefin, amorpha-4,11-diene.[3] This reaction is catalyzed by Amorpha-4,11-diene Synthase (ADS) , a key rate-limiting enzyme in the pathway.[3]

Step 2: Oxidation of Amorpha-4,11-diene

Amorpha-4,11-diene undergoes a three-step oxidation at the C12 position, catalyzed by a single multifunctional cytochrome P450 enzyme, CYP71AV1 , in conjunction with its redox partner, cytochrome P450 reductase (CPR) .[3] This sequence yields artemisinic alcohol, which is then oxidized to artemisinic aldehyde, and subsequently to artemisinic acid.[3][4] While CYP71AV1 can catalyze all three steps, an alcohol dehydrogenase (ADH1) can also contribute to the conversion of artemisinic alcohol to artemisinic aldehyde.[3]

Step 3: Reduction of Artemisinic Aldehyde

Artemisinic aldehyde represents a critical branch point. To proceed towards this compound, the Δ11(13) exocyclic double bond of artemisinic aldehyde is reduced by Artemisinic Aldehyde Δ11(13)-Reductase (DBR2) .[1][3] This reaction is stereospecific, yielding (11R)-dihydroartemisinic aldehyde and is a pivotal step that channels intermediates toward artemisinin production.[1]

Step 4: Oxidation of Dihydroartemisinic Aldehyde

The final enzymatic step is the oxidation of dihydroartemisinic aldehyde to this compound. This reaction is catalyzed by Aldehyde Dehydrogenase 1 (ALDH1) , an NAD(P)+ dependent enzyme.[2][5] Notably, ALDH1 can also oxidize artemisinic aldehyde to artemisinic acid, highlighting its role at the metabolic branch point.[5]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of the biosynthetic enzymes are critical for the overall yield of this compound. The following tables summarize the available kinetic parameters for the core enzymes.

Table 1: Kinetic Parameters of Amorpha-4,11-diene Synthase (ADS)

ParameterValueOrganism/ConditionsReference
Km (FPP)0.6 µMA. annua, partially purified[6]
pH Optimum6.5 - 7.0A. annua[7]
Required CofactorsMg2+, Mn2+, or Co2+Recombinant[7]

Table 2: Kinetic Parameters of CYP71AV1 and its Reductase Partner (CPR)

EnzymeParameterValueSubstrate/ConditionsReference
CYP71AV1Vmax0.04 nmol/min/mgArtemisinic alcohol[8]
CYP71AV1Vmax0.02 nmol/min/mgDihydroartemisinic alcohol[8]
aaCPRKm (NADPH)2.5 ± 0.2 µMCytochrome c3+ as electron acceptor[9]
aaCPRkcat (NADPH)75 ± 2 s-1Cytochrome c3+ as electron acceptor[9]

Table 3: Kinetic Parameters of Artemisinic Aldehyde Δ11(13)-Reductase (DBR2)

ParameterValueSubstrate/ConditionsReference
Km19 µMArtemisinic aldehyde[1]
Km95 µMNADPH[1]
pH Optimum7.5Recombinant enzyme[1]

Table 4: Kinetic Parameters of Aldehyde Dehydrogenase 1 (ALDH1)

SubstrateApparent Km (mmol·L–1)Apparent kcat (s–1)Catalytic Efficiency (kcat/Km) (M–1·s–1)Reference
Artemisinic Aldehyde0.045 (± 0.015)1.80 (± 0.10)40,000[5]
Dihydroartemisinic Aldehyde0.120 (± 0.020)0.60 (± 0.03)5,000[5]
Cofactor Activity (nmol·mg protein–1·min–1) Substrate
NADP75 (± 5)Dihydroartemisinic Aldehyde[4]
NAD72 (± 5)Dihydroartemisinic Aldehyde[4]
pH Optimum 8.5Dihydroartemisinic Aldehyde[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Soluble Enzymes (ADS, DBR2, ALDH1)

This protocol describes a general workflow for obtaining purified recombinant enzymes from E. coli.

Recombinant Protein Workflow cluster_workflow Expression and Purification Workflow A 1. Gene Cloning - Amplify gene from A. annua cDNA - Clone into expression vector (e.g., pET with His-tag) B 2. E. coli Transformation - Transform vector into expression strain (e.g., BL21(DE3)) A->B C 3. Protein Expression - Grow culture in LB medium - Induce with IPTG (e.g., 0.4 mM) - Incubate at lower temp (e.g., 18-30°C) B->C D 4. Cell Lysis - Harvest cells by centrifugation - Resuspend in lysis buffer - Lyse cells (e.g., sonication) C->D E 5. Affinity Purification - Centrifuge to clarify lysate - Load supernatant onto Ni-NTA column - Wash and elute with imidazole gradient D->E F 6. Protein Analysis - SDS-PAGE for purity - Concentration measurement (e.g., Bradford assay) E->F

Caption: General workflow for recombinant protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a)

  • LB medium, ampicillin, IPTG

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA affinity chromatography column

Protocol:

  • Transformation and Expression: Transform the expression vector containing the gene of interest into competent E. coli cells. Grow a starter culture overnight, then inoculate a larger volume of LB medium. Grow at 37°C to an OD600 of 0.5-0.6. Induce protein expression with IPTG (e.g., final concentration 0.4 mM) and continue to incubate at a reduced temperature (e.g., 30°C) for several hours or overnight.[10]

  • Cell Harvest and Lysis: Centrifuge the cell culture (e.g., 5,000 x g, 15 min, 4°C) to pellet the cells.[10] Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.[10]

  • Purification: Centrifuge the lysate (e.g., 15,000 x g, 30 min, 4°C) to pellet cell debris.[10] Apply the clarified supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer. Elute the His-tagged protein with Elution Buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. Determine protein concentration using a standard method like the Bradford assay.

Preparation of Yeast Microsomes for CYP71AV1 Assay

CYP71AV1 is a membrane-bound protein and requires a microsomal preparation for in vitro activity assays when expressed in yeast.

Materials:

  • Yeast strain expressing CYP71AV1 and a CPR

  • YPD medium

  • Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, containing protease inhibitors (e.g., PMSF)

  • Acid-washed glass beads (0.5 mm)

  • Ultracentrifuge

Protocol:

  • Yeast Culture: Grow the yeast strain in YPD medium to late-log phase (e.g., OD600 of 2.0-2.5).[11]

  • Cell Harvest: Harvest cells by centrifugation (e.g., 8,000 rpm, 10 min, 4°C). Wash the cell pellet with ice-cold water and then with Lysis Buffer.[11]

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add an equal volume of acid-washed glass beads. Disrupt the cells by vigorous vortexing in intervals (e.g., 1 min vortex, 1 min on ice, repeated 10-12 times).[11]

  • Microsome Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g, 20 min, 4°C) to remove cell debris and mitochondria. Transfer the supernatant to a new tube and perform an ultracentrifugation step (e.g., 100,000 x g, 1-2 hours, 4°C) to pellet the microsomes.

  • Storage: Discard the supernatant and resuspend the microsomal pellet in a suitable storage buffer (e.g., Lysis Buffer with glycerol). Store at -80°C.

Enzyme Activity Assays

DBR2 Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5).[1]

  • Components: Include purified DBR2 enzyme, NADPH (e.g., 95 µM), and the substrate artemisinic aldehyde (e.g., 19 µM).[1]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted products by GC-MS to detect the formation of dihydroartemisinic aldehyde.[1]

ALDH1 Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a buffer with a pH optimum of 8.5 (e.g., Tris-HCl).[4][5]

  • Components: Include purified ALDH1 enzyme, the cofactor NADP or NAD (e.g., 75 nmol·mg protein–1·min–1), and the substrate dihydroartemisinic aldehyde (e.g., 0.120 mM).[4][5]

  • Detection: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.[12]

  • Alternative Analysis: Alternatively, the reaction can be stopped, and the product, this compound, can be extracted, derivatized, and analyzed by GC-MS.[4]

GC-MS Analysis of this compound and Intermediates

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of the volatile and semi-volatile intermediates in the DHAA pathway.

GC_MS_Workflow cluster_gcms GC-MS Analysis Workflow A 1. Sample Extraction - Extract from plant tissue or enzyme assay - Use organic solvent (e.g., ethyl acetate, THF) B 2. Solvent Evaporation - Dry the extract under a stream of nitrogen A->B C 3. Derivatization (for acids/alcohols) - Add silylating agent (e.g., BSTFA + TMCS in pyridine) - Heat to complete reaction (e.g., 30-70°C) B->C D 4. GC-MS Injection - Inject derivatized sample into GC-MS C->D E 5. Data Analysis - Separate compounds on GC column (e.g., HP-5MS) - Identify based on retention time and mass spectra D->E

Caption: Workflow for the GC-MS analysis of artemisinin precursors.

Materials:

  • Organic solvents (e.g., ethyl acetate, hexane, THF)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.[13]

  • GC-MS system with a suitable capillary column (e.g., HP-5MS 5% phenylmethyl siloxane).[14]

Protocol:

  • Extraction: Extract metabolites from plant material or terminated enzyme assays using an appropriate organic solvent (e.g., THF for leaves, ethyl acetate for aqueous assays).[14]

  • Drying: Evaporate the solvent to dryness, for example, under a gentle stream of nitrogen gas.[15]

  • Derivatization: For acidic and alcoholic compounds like this compound and artemisinic alcohol, derivatization is necessary to increase volatility. Add a silylating reagent mixture (e.g., BSTFA:TMCS:Pyridine) to the dried extract.[13] Incubate at a specific temperature (e.g., 30°C for 2 hours) to ensure complete derivatization of hydroxyl and carboxyl groups.[13]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. Use a temperature program to separate the compounds. For example, an initial temperature of 50°C, ramped at 5°C/minute to 250°C.[16]

  • Identification: Identify the compounds based on their retention times and by comparing their mass spectra to known standards or spectral libraries.

Conclusion

The biosynthesis of this compound is a finely tuned metabolic pathway governed by a specific set of enzymes. The efficiency of this pathway is a key determinant of the final artemisinin yield in Artemisia annua. This guide has outlined the core enzymatic reactions, provided key quantitative data, and detailed essential experimental protocols. This information serves as a critical resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development, facilitating efforts to enhance the production of this life-saving therapeutic.

References

Dihydroartemisinic Acid: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Artemisia annua

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinic acid (DHAA), a sesquiterpenoid and direct precursor to the potent antimalarial drug artemisinin, is a key metabolite found in the plant Artemisia annua L. The recovery and utilization of DHAA, particularly from the waste streams of commercial artemisinin extraction, present a significant opportunity to enhance the overall yield of this life-saving therapeutic. This technical guide provides an in-depth overview of the discovery of DHAA, its biosynthetic pathway within A. annua, and detailed methodologies for its extraction, purification, and identification. Quantitative data from various studies are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Discovery and Significance

This compound was first successfully isolated and identified as a natural product from Artemisia annua in the late 20th century.[1][2][3] Its discovery was a pivotal step in elucidating the complete biosynthetic pathway of artemisinin.[4] Previously, artemisinic acid was considered the primary precursor, but the identification of DHAA provided a more direct link in the biogenetic sequence leading to artemisinin.[2] The significance of DHAA lies in its role as the immediate precursor to artemisinin; its conversion can occur via a non-enzymatic, photochemical process within the plant, involving singlet and triplet oxygen.[2][5][6] This understanding has opened avenues for semi-synthetic production of artemisinin from DHAA, which can be recovered in substantial quantities from the by-products of commercial artemisinin extraction.[7][8][9]

Biosynthesis of this compound in Artemisia annua

The biosynthesis of DHAA occurs within the glandular trichomes of A. annua and is a multi-step enzymatic process starting from farnesyl pyrophosphate (FPP).[10][11][12]

  • FPP to Amorpha-4,11-diene: The pathway begins with the cyclization of FPP to form amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[12]

  • Oxidation of Amorpha-4,11-diene: The cytochrome P450 enzyme, CYP71AV1, then catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid.[12][13]

  • Reduction to Dihydroartemisinic Aldehyde: Artemisinic aldehyde is then reduced at the C11-C13 double bond by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde.[12]

  • Final Oxidation to DHAA: The final enzymatic step involves the oxidation of dihydroartemisinic aldehyde by aldehyde dehydrogenase 1 (ALDH1) to yield this compound.[12]

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS AAOH Artemisinic Alcohol Amorphadiene->AAOH CYP71AV1 AAA Artemisinic Aldehyde AAOH->AAA CYP71AV1 / ADH1 DHAAA Dihydroartemisinic Aldehyde AAA->DHAAA DBR2 DHAA This compound (DHAA) DHAAA->DHAA ALDH1 DHAA Extraction and Purification Workflow Start A. annua Waste Material Extraction Ultrasound-Assisted Alkaline Extraction (NaOH Solution) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Concentrate Vacuum Concentration Supernatant->Concentrate Precipitate Acid Precipitation (Adjust pH to 1 with HCl) Concentrate->Precipitate Centrifuge2 Centrifugation Precipitate->Centrifuge2 Purified Purified DHAA Precipitate Centrifuge2->Purified Analysis Analysis (HPLC, GC-MS, NMR) Purified->Analysis

References

The Stereochemical Landscape of Dihydroartemisinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinic acid (DHAA) is a pivotal sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug, artemisinin, produced by the plant Artemisia annua. The stereochemical architecture of DHAA is of paramount importance as it dictates the conformation and subsequent conversion to artemisinin and influences its biological interactions. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, relevant quantitative data, detailed experimental protocols for its characterization, and its role in biological pathways.

Stereochemical Configuration

This compound is a chiral molecule possessing multiple stereocenters. The naturally occurring enantiomer has the absolute configuration defined by its IUPAC name: (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid[1]. This specific three-dimensional arrangement of atoms is crucial for its recognition by enzymes in the biosynthetic pathway leading to artemisinin.

Quantitative Stereochemical Data

While a specific optical rotation value for this compound is not consistently reported in publicly available literature, its stereoisomers can be characterized and differentiated using various analytical techniques. The following table summarizes key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂PubChem[1]
Molecular Weight 236.35 g/mol PubChem[1]
IUPAC Name (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acidPubChem[1]
Absolute Stereochemistry 2R, 1R, 4R, 4aS, 8aSPubChem[1]

Experimental Protocols for Stereochemical Determination

The elucidation of the stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of its protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical chemical shifts for key protons include the vinylic proton at approximately δ 5.12 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The presence of cross-peaks between protons indicates they are close in space, which is critical for defining the relative stereochemistry at the chiral centers.

  • Data Analysis: Analyze the spectra using appropriate NMR processing software. The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule.

Experimental Protocol: X-ray Diffraction of a this compound Derivative

Note: As this compound itself may not readily form crystals suitable for X-ray diffraction, derivatization is often necessary. The following is a general protocol based on the analysis of a diol derivative.

  • Crystallization: Dissolve the purified derivative of this compound in a suitable solvent system (e.g., ethyl acetate/hexanes). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F².

    • Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

  • Absolute Stereochemistry Determination: The absolute configuration can be determined using the anomalous dispersion of heavy atoms (if present) or by comparing the final refined structure to a known chiral reference. The Flack parameter should be close to zero for the correct enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate enantiomers and determine the enantiomeric purity of a sample.

Experimental Protocol: Chiral HPLC of this compound (General Approach)

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution for acidic compounds like DHAA.

    • Reversed Phase: Use mixtures of water or buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.

  • Detection: Use a UV detector at a wavelength where this compound absorbs (e.g., around 210-220 nm).

  • Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Role in Biological Pathways

The defined stereochemistry of this compound is critical for its role as a precursor in the biosynthesis of artemisinin. Furthermore, its metabolite, dihydroartemisinin (DHA), has been shown to modulate several key cellular signaling pathways, particularly in the context of its anticancer activity.

Biosynthesis of this compound

The biosynthesis of DHAA in Artemisia annua is a multi-step enzymatic process.

DHAA_Biosynthesis FPP Farnesyl Pyrophosphate Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde ADH1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 DHAA This compound Dihydroartemisinic_Aldehyde->DHAA ALDH1 Artemisinin Artemisinin DHAA->Artemisinin Non-enzymatic (Photo-oxidation)

Caption: Biosynthetic pathway of this compound and its conversion to artemisinin.

Signaling Pathways Modulated by Dihydroartemisinin (DHA)

Dihydroartemisinin, the reduced metabolite of DHAA, has been shown to exert anticancer effects by modulating various signaling pathways.

1. mTORC1 Signaling Pathway

DHA can inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.

mTORC1_Pathway cluster_DHA DHA Dihydroartemisinin (DHA) AMPK AMPK DHA->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: DHA-mediated inhibition of the mTORC1 signaling pathway.

2. JNK/SAPK Signaling Pathway

DHA has been observed to transiently activate the JNK/SAPK signaling pathway in certain cell types.

JNK_Pathway cluster_DHA DHA Dihydroartemisinin (DHA) MKK4_7 MKK4/7 DHA->MKK4_7 activates JNK JNK/SAPK MKK4_7->JNK activates c_Jun c-Jun JNK->c_Jun activates Gene_Expression Target Gene Expression (e.g., COX-2, MMP-13) c_Jun->Gene_Expression induces

Caption: Activation of the JNK/SAPK signaling pathway by DHA.

3. NF-κB Signaling Pathway

DHA can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.

NFkB_Pathway cluster_DHA DHA Dihydroartemisinin (DHA) IkB_alpha IκBα Degradation DHA->IkB_alpha inhibits NFkB NF-κB Nuclear Translocation IkB_alpha->NFkB Inflammation_Survival Pro-inflammatory & Anti-apoptotic Genes NFkB->Inflammation_Survival promotes

Caption: DHA-mediated inhibition of the NF-κB signaling pathway.

Conclusion

The stereochemistry of this compound is a critical determinant of its function as a biosynthetic precursor to artemisinin. Its absolute configuration, (2R, 1R, 4R, 4aS, 8aS), is precisely controlled by the enzymatic machinery of Artemisia annua. The characterization of this stereochemistry relies on advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. Furthermore, the downstream metabolite, dihydroartemisinin, exhibits significant biological activity through the modulation of key cellular signaling pathways, highlighting the profound impact of stereochemistry on the therapeutic potential of this class of molecules. This guide provides a foundational understanding for researchers engaged in the study, synthesis, and therapeutic application of artemisinin and its derivatives.

References

Introduction: The Significance of Dihydroartemisinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymes of Dihydroartemisinic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthetic pathway of this compound (DHAA), the immediate precursor to the potent antimalarial drug, artemisinin. This document details the function of each enzyme, summarizes key quantitative data, provides established experimental protocols, and visualizes the intricate biochemical processes.

Artemisinin, a sesquiterpene lactone endoperoxide, is a cornerstone of modern antimalarial treatment.[1][2][3] Its complex structure makes chemical synthesis expensive and challenging, leaving the plant Artemisia annua (sweet wormwood) as the primary commercial source.[4] However, artemisinin content in the plant is low and variable.[5] Metabolic engineering efforts, aimed at producing artemisinin or its precursors in microbial hosts, have therefore become a major focus of research. This compound is the final precursor in the pathway, which can be converted to artemisinin through a non-enzymatic photo-oxidative process.[6][7] Understanding the enzymatic cascade that produces DHAA is critical for optimizing its production through synthetic biology approaches.

The biosynthesis of DHAA from the central metabolic precursor farnesyl diphosphate (FPP) is a multi-step enzymatic process primarily occurring in the glandular secretory trichomes of A. annua.[1][6] This guide focuses on the four key enzymes that constitute this pathway: Amorpha-4,11-diene synthase (ADS), Cytochrome P450 monooxygenase (CYP71AV1), Artemisinic aldehyde Δ11(13)-reductase (DBR2), and Aldehyde dehydrogenase 1 (ALDH1).

The this compound Biosynthetic Pathway

The synthesis of DHAA begins with the cyclization of the universal sesquiterpene precursor, FPP. The resulting amorpha-4,11-diene undergoes a series of oxidation and reduction steps to yield the final product.

This compound Biosynthesis cluster_main Biosynthetic Pathway FPP Farnesyl Diphosphate (FPP) AD Amorpha-4,11-diene FPP->AD ADS AAOH Artemisinic Alcohol AD->AAOH CYP71AV1 (+ CPR) AA Artemisinic Aldehyde AAOH->AA CYP71AV1 / ADH1 DHAAld (11R)-Dihydroartemisinic Aldehyde AA->DHAAld DBR2 DHAA This compound DHAAld->DHAA ALDH1

Caption: The core enzymatic pathway for this compound synthesis.

Core Enzymes and Their Properties

This section details the individual enzymes, their functions, and key biochemical characteristics.

Amorpha-4,11-diene Synthase (ADS)

ADS catalyzes the first committed and rate-limiting step in artemisinin biosynthesis.[8][9] It is a sesquiterpene synthase that converts the linear precursor FPP into the bicyclic olefin, amorpha-4,11-diene.[8][10][11]

  • Function: Catalyzes the cyclization of (2E,6E)-farnesyl-diphosphate to form amorpha-4,11-diene.[12]

  • Enzyme Class: Lyase (EC 4.2.3.24).[12]

  • Cofactors: Requires divalent metal ions such as Mg²⁺ or Mn²⁺ for activity.[12]

  • Physical Properties: It is a protein of 533 amino acids with a molecular weight of approximately 62.2 kDa and an isoelectric point of 5.25.[9][12]

Cytochrome P450 Monooxygenase (CYP71AV1)

CYP71AV1 is a crucial multi-functional enzyme that performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid, via artemisinic alcohol and artemisinic aldehyde intermediates.[13][14] Its activity is dependent on a redox partner, cytochrome P450 reductase (CPR).[5][15]

  • Function: Catalyzes the sequential oxidation of amorpha-4,11-diene at the C-12 position to yield artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid.[14][16]

  • Enzyme Class: Monooxygenase (EC 1.14.14.114).[14]

  • Redox Partner: Requires Cytochrome P450 Reductase (CPR) to transfer electrons from NADPH.[5][15] Overexpression of both cyp71av1 and cpr genes has been shown to increase artemisinin content in A. annua.[5]

Artemisinic Aldehyde Δ11(13)-reductase (DBR2)

DBR2 plays a pivotal role by directing the metabolic flux towards DHAA. It catalyzes the reduction of the C11-C13 double bond in artemisinic aldehyde, a key branching point in the pathway.[17] This step is crucial for the formation of the dihydro-artemisinin backbone.[18]

  • Function: Catalyzes the stereospecific reduction of artemisinic aldehyde to produce (11R)-dihydroartemisinic aldehyde.[1][19]

  • Enzyme Class: Oxidoreductase (EC 1.3.1.92).[19]

  • Expression: The gene Dbr2 is highly expressed in the glandular trichomes where artemisinin biosynthesis occurs.[1]

Aldehyde Dehydrogenase 1 (ALDH1)

ALDH1 is responsible for the final oxidation step in the DHAA pathway. It converts dihydroartemisinic aldehyde into this compound. This enzyme can also oxidize artemisinic aldehyde to artemisinic acid.[20][21]

  • Function: Catalyzes the NAD(P)-dependent oxidation of dihydroartemisinic aldehyde to this compound.[2][6][20]

  • Enzyme Class: Aldehyde Dehydrogenase (EC 1.2.1.-).[2]

  • Cofactors: Can utilize either NAD⁺ or NADP⁺ as a cofactor.[20]

  • Regulation: The expression of the ALDH1 gene is induced by methyl jasmonate (MeJA) and wounding, and its promoter is activated by transcription factors such as AaORA and AaERF2.[22]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes in the DHAA synthesis pathway. This information is essential for kinetic modeling and optimization of engineered metabolic pathways.

Table 1: Physical and Kinetic Properties of DHAA Pathway Enzymes

EnzymeSource OrganismMolecular Weight (kDa)Optimal pHK_m (μM)SubstrateReference(s)
ADS Artemisia annua62.26.5N/AFarnesyl Diphosphate[9][12]
CYP71AV1 Artemisia annua~56.57.0-7.5N/AAmorpha-4,11-diene[13][23]
DBR2 Artemisia annua~43.8N/AN/AArtemisinic Aldehyde[1][19]
ALDH1 Artemisia annua~55.08.52.58Artemisinic Aldehyde[2][20]
8.79Dihydroartemisinic Aldehyde[2]

Table 2: Whole-Cell Biotransformation and Yield Data

Host OrganismEngineered EnzymesSubstrateProductTiter / YieldReference
Saccharomyces cerevisiaeCYP71AV1, DBR2, ALDH1Amorpha-4,11-dieneThis compound~230 mg/L (~50% conversion)[16][24]
Saccharomyces cerevisiaeADS, CYP71AV1, CPR1, CYB5, ADH1, ALDH1GlucoseArtemisinic Acid25 g/L[15]

Experimental Protocols and Methodologies

This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in DHAA synthesis, based on protocols described in the literature.

General Workflow for Enzyme Characterization

A typical workflow for studying these enzymes involves cloning the corresponding genes from A. annua, heterologous expression in a host like E. coli or S. cerevisiae, purification of the recombinant protein, and subsequent in vitro enzymatic assays to determine activity and kinetics.

Enzyme Characterization Workflow cluster_workflow Experimental Workflow A 1. Gene Isolation (cDNA from A. annua trichomes) B 2. Vector Construction (Cloning into expression vector) A->B C 3. Heterologous Expression (e.g., E. coli, S. cerevisiae) B->C D 4. Protein Purification (e.g., Ni-NTA chromatography) C->D E 5. In Vitro Enzyme Assay D->E F 6. Product Analysis (GC-MS, LC-MS) E->F G 7. Kinetic Parameter Determination F->G

Caption: A standard experimental workflow for enzyme characterization.

Recombinant Expression and Purification of ALDH1

This protocol is adapted from methodologies used for characterizing aldehyde dehydrogenases from A. annua.[20][21]

  • Gene Cloning: The full-length cDNA of Aldh1 is isolated from an A. annua glandular trichome cDNA library. The open reading frame is amplified by PCR and cloned into an E. coli expression vector, such as pDEST17, which incorporates an N-terminal His-tag for purification.

  • Heterologous Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. Cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with 0.5 mM IPTG, and the culture is incubated for an additional 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme), and lysed by sonication on ice. The lysate is clarified by centrifugation at 20,000 x g for 30 minutes.

  • Protein Purification: The clarified supernatant containing the His-tagged ALDH1 is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Protein concentration is determined using a Bradford or BCA assay.

In Vitro Assay for ALDH1 Activity

This assay measures the conversion of dihydroartemisinic aldehyde to this compound.[2][20]

  • Reaction Mixture: Prepare a reaction mixture in a total volume of 500 µL containing:

    • 100 mM HEPES buffer (pH 8.5)

    • 1 mM NADP⁺ (or NAD⁺)

    • 10-50 µM Dihydroartemisinic aldehyde (substrate)

    • Purified recombinant ALDH1 enzyme (1-5 µg)

  • Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 50 µL of 6M HCl. Extract the products by adding 500 µL of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases.

  • Analysis: Transfer the organic (ethyl acetate) phase to a new tube. Evaporate the solvent under a stream of nitrogen. The dried residue can be derivatized (e.g., with diazomethane to form the methyl ester) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound product.[18]

Microsomal Preparation and Assay for CYP71AV1

CYP71AV1 is a membrane-bound protein and requires a microsomal preparation for in vitro assays when expressed in yeast.[13][23]

  • Yeast Expression: Co-express the cDNAs for CYP71AV1 and its redox partner CPR in Saccharomyces cerevisiae.

  • Microsome Isolation: Grow the yeast culture and induce protein expression. Harvest the cells and break them using glass beads in a homogenization buffer (e.g., 25 mM HEPES pH 7.0, 5 mM MgCl₂, 5 mM DTT). Centrifuge the homogenate at 10,000 x g to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer.

  • Enzymatic Assay:

    • Reaction Mixture: A typical 500 µL reaction contains 25 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM DTT, the crude microsomal protein extract, and the substrate amorpha-4,11-diene.[13]

    • Initiation: The reaction is initiated by adding NADPH to a final concentration of 1 mM.[13]

    • Incubation: Incubate at 30°C for 1-3 hours. Overlay the reaction with an equal volume of a non-polar solvent like hexane to capture the products.[13]

    • Analysis: Analyze the hexane layer directly by GC-MS to identify the oxidized products (artemisinic alcohol, aldehyde, and acid).

Regulatory Control of the Pathway

The biosynthesis of DHAA is tightly regulated at the transcriptional level. The expression of key pathway genes is often coordinated and can be influenced by developmental cues and environmental stimuli like jasmonate signaling.

Transcriptional Regulation cluster_reg Regulatory Elements MeJA Methyl Jasmonate (MeJA) TF1 AaORA MeJA->TF1 induces TF2 AaERF2 MeJA->TF2 induces Promoter ALDH1 Promoter TF1->Promoter binds & activates TF2->Promoter binds & activates Gene ALDH1 Gene Expression Promoter->Gene

Caption: Transcriptional activation of the ALDH1 gene by AP2/ERF TFs.

Conclusion

The enzymatic pathway to this compound is a well-defined and critical component in the overall biosynthesis of artemisinin. The four core enzymes—ADS, CYP71AV1, DBR2, and ALDH1—have been successfully identified, cloned, and characterized, paving the way for metabolic engineering strategies. By leveraging the quantitative data and experimental protocols outlined in this guide, researchers can further probe the intricacies of this pathway, overcome rate-limiting steps, and ultimately enhance the production of this vital antimalarial precursor in heterologous systems. The continued exploration of these enzymes and their regulation is paramount for developing a stable and cost-effective supply of artemisinin-based therapies.

References

Dihydroartemisinic Acid: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinic acid (DHAA) is a pivotal sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug, artemisinin, within the medicinal plant Artemisia annua. As the direct precursor to artemisinin, the concentration and distribution of DHAA are of significant interest for optimizing artemisinin production through breeding programs and metabolic engineering. This technical guide provides an in-depth overview of the natural occurrence and distribution of DHAA, detailed experimental protocols for its extraction and quantification, and methodologies for assaying the key enzymes involved in its biosynthesis.

Natural Occurrence and Distribution of this compound

This compound is a naturally occurring compound primarily found in Artemisia annua L. (sweet wormwood), a member of the Asteraceae family.[1] Its presence has also been reported in other Artemisia species, such as Artemisia carvifolia and Artemisia apiacea. DHAA is a key precursor in the biosynthetic pathway of artemisinin.[2][3]

The concentration of DHAA in A. annua is highly variable and is influenced by the plant's chemotype, developmental stage, and the specific tissue.[4] Two main chemotypes of A. annua have been identified: a high-artemisinin producing (HAP) chemotype and a low-artemisinin producing (LAP) chemotype. The HAP chemotype is characterized by significantly higher levels of DHAA and artemisinin, while the LAP chemotype accumulates higher concentrations of artemisinic acid (AA).[5]

The distribution of DHAA is not uniform throughout the plant. The highest concentrations are typically found in the glandular secretory trichomes located on the surfaces of leaves, stems, and flowers.[5] These trichomes are the primary sites of artemisinin and its precursors' biosynthesis.

Quantitative Distribution of this compound

The following table summarizes the quantitative data on DHAA concentration in various parts and developmental stages of Artemisia annua, compiled from multiple studies.

Plant TissueDevelopmental StageChemotypeDHAA Concentration (mg/g DW)Fold Difference/NoteCitation
Juvenile LeavesVegetativeHAP (Artemis)Not explicitly quantified in mg/g24-fold higher than LAP[4]
Juvenile LeavesVegetativeLAP (NCV)Not explicitly quantified in mg/g-[4]
Shoot Apical MeristemVegetativeHigh-producing clone (SAM)>3x that of artemisininDeclines by >90% by the fifth leaf[4]
Mature LeavesVegetativeHigh-producing clone (SAM)Lower than in apical meristem-[4]
LeavesNot SpecifiedNot Specified0.24Oven-dried leaves
LeavesFloral BuddingHigh-producing clone (SAM)Peak levels of artemisinic metabolites-[4]
FlowersFull FlowerNot SpecifiedHigh levels of artemisinin precursors-[2]
StemsNot SpecifiedNot SpecifiedLower than leaves and flowers-
RootsNot SpecifiedNot SpecifiedGenerally low to negligible levels-
A. annua extractNot SpecifiedNot Specified6.63% of the extractPetroleum ether extract

Biosynthesis of this compound

The biosynthesis of DHAA is a multi-step enzymatic process that begins with the cyclization of farnesyl pyrophosphate (FPP).

Biosynthetic Pathway

The key enzymatic steps leading to the formation of DHAA are:

  • Amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP to form amorpha-4,11-diene.

  • Cytochrome P450 monooxygenase (CYP71AV1) , in conjunction with cytochrome P450 reductase (CPR) , hydroxylates amorpha-4,11-diene to artemisinic alcohol. This is followed by a two-step oxidation to artemisinic aldehyde.

  • Artemisinic aldehyde Δ11(13) reductase (DBR2) reduces the C11-C13 double bond of artemisinic aldehyde to yield dihydroartemisinic aldehyde.[5]

  • Aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to produce this compound.[5]

DHAA_Biosynthesis FPP Farnesyl Pyrophosphate Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_alc Artemisinic Alcohol Amorpha->Art_alc CYP71AV1/CPR Art_ald Artemisinic Aldehyde Art_alc->Art_ald CYP71AV1/CPR DHArt_ald Dihydroartemisinic Aldehyde Art_ald->DHArt_ald DBR2 DHAA This compound DHArt_ald->DHAA ALDH1

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of DHAA.

Extraction and Quantification of this compound

This protocol outlines a general workflow for the extraction and quantification of DHAA from fresh Artemisia annua leaves using High-Performance Liquid Chromatography (HPLC).

DHAA_Analysis_Workflow cluster_extraction Extraction cluster_quantification Quantification Harvest Harvest Fresh Leaves Grind Grind in Liquid Nitrogen Harvest->Grind Extract Extract with Solvent (e.g., THF or Methanol) Grind->Extract Filter Filter Extract Extract->Filter HPLC HPLC Analysis Filter->HPLC Data Data Analysis HPLC->Data

General workflow for DHAA extraction and quantification.

3.1.1. Materials and Reagents

  • Fresh leaves of Artemisia annua

  • Liquid nitrogen

  • Mortar and pestle

  • Tetrahydrofuran (THF) or Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.22 µm)

  • HPLC vials

3.1.2. Extraction Protocol (Adapted from multiple sources)

  • Harvest fresh young leaves from Artemisia annua plants.

  • Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of THF or methanol to the tube.

  • Vortex vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a sonication bath.

  • Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.3. HPLC Quantification Protocol (Adapted from multiple sources)

  • HPLC System: An Agilent 1100 series or similar, equipped with a diode array detector (DAD) or a UV detector.

  • Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 55:45 v/v). An alternative is acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5-20 µL.

Procedure:

  • Prepare a stock solution of DHAA standard in the mobile phase.

  • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the prepared plant extracts.

  • Identify the DHAA peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of DHAA in the samples by comparing the peak area with the calibration curve.

Enzyme Assay Protocols

3.2.1. Artemisinic Aldehyde Δ11(13) Reductase (DBR2) Enzyme Assay

This protocol is for determining the activity of DBR2, which catalyzes the conversion of artemisinic aldehyde to dihydroartemisinic aldehyde.

Materials and Reagents:

  • Purified recombinant DBR2 enzyme or plant protein extract

  • Artemisinic aldehyde (substrate)

  • NADPH (cofactor)

  • Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5) containing 10% glycerol and 2 mM DTT

  • Ethyl acetate

  • GC-MS system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, NADPH (final concentration ~1 mM), and the enzyme preparation.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding artemisinic aldehyde (final concentration ~50 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to detect and quantify the product, dihydroartemisinic aldehyde.

3.2.2. Aldehyde Dehydrogenase 1 (ALDH1) Enzyme Assay

This protocol measures the activity of ALDH1, which oxidizes dihydroartemisinic aldehyde to DHAA.

Materials and Reagents:

  • Purified recombinant ALDH1 enzyme or plant protein extract

  • Dihydroartemisinic aldehyde (substrate)

  • NAD(P)+ (cofactor)

  • Assay buffer: 50 mM Tris-HCl (pH 8.5)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer, NAD(P)+ (final concentration ~1 mM), and the enzyme preparation.

  • Equilibrate the mixture at 30°C for 5-10 minutes.

  • Initiate the reaction by adding dihydroartemisinic aldehyde (final concentration ~0.5-1.0 mg).

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the production of NAD(P)H.

  • Calculate the enzyme activity based on the rate of NAD(P)H formation using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and analysis of this compound in Artemisia annua. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, plant biochemistry, and drug development. A thorough understanding of DHAA's role and regulation is crucial for the development of high-artemisinin producing A. annua varieties and for advancing the metabolic engineering of this important medicinal plant. Further research focusing on the precise spatio-temporal distribution of DHAA and the regulatory networks governing its biosynthesis will undoubtedly contribute to ensuring a stable and affordable supply of artemisinin-based therapies worldwide.

References

Spontaneous conversion of dihydroartemisinic acid to artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spontaneous Conversion of Dihydroartemisinic Acid to Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemisinin, a sesquiterpenoid lactone containing a crucial endoperoxide bridge, is the cornerstone of modern antimalarial treatment. Its immediate biosynthetic precursor in the plant Artemisia annua is this compound (DHAA). The final transformation of DHAA into artemisinin is a subject of significant research, with compelling evidence pointing towards a spontaneous, non-enzymatic photo-oxidative cascade. This technical guide provides a detailed examination of this conversion, consolidating the current understanding of its mechanism, summarizing key quantitative data from published studies, and presenting detailed experimental protocols. Visualizations of the core pathways and workflows are provided to facilitate comprehension.

The Conversion Mechanism: A Spontaneous Photo-oxidative Cascade

The conversion of DHAA to artemisinin is not a simple, single-step reaction but rather a complex and elegant cascade.[1][2] While the potential for enzymatic involvement has been explored, the predominant view is that this final step in the biosynthesis is a spontaneous, light-induced process.[3][4][5] The mechanism involves the incorporation of two oxygen molecules from different sources in a four-step sequence.[1]

The proposed mechanism is as follows:

  • Singlet Oxygen Ene Reaction : The process is initiated by a photo-oxidation reaction. In the presence of light and a photosensitizer (like chlorophyll in the plant), ground-state triplet oxygen (³O₂) is converted to the highly reactive singlet oxygen (¹O₂). This singlet oxygen then reacts with the Δ4,5-double bond of DHAA in a stereoselective ene reaction to form a tertiary allylic hydroperoxide intermediate.[2][3][4][6]

  • Hock Cleavage : The allylic hydroperoxide is unstable and undergoes a Hock cleavage, a type of acid-catalyzed rearrangement of a hydroperoxide, which results in the cleavage of a C-C bond.[4]

  • Triplet Oxygen Incorporation : The intermediate generated from the Hock cleavage, an enol, then reacts with atmospheric triplet oxygen (³O₂).[2][4][6]

  • Polycyclization Cascade : The resulting hydroperoxyl-aldehyde intermediate undergoes a spontaneous, acid-mediated polycyclization to form the signature 1,2,4-trioxane ring system of artemisinin.[1][4][6]

This proposed pathway has been investigated using deuterium-labeled DHAA isotopologues, which have helped to elucidate the sequence of events and the roles of different oxygen species.[1][7][8]

Data Presentation: Quantitative Analysis of the Conversion

The efficiency of the spontaneous conversion of DHAA to artemisinin is influenced by various factors including light, oxygen availability, solvents, and catalysts. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Yields Under Various Semi-Synthetic Conditions
Starting MaterialKey Reagents/ConditionsReported YieldReference
Artemisinic AcidReduction with nickel boride, followed by photooxidation and acid-mediated cyclization30% (overall)[9]
This compoundContinuous flow photoreactor, TPP photosensitizer, O₂, trifluoroacetic acid46%[9]
This compoundChemical source of singlet oxygenup to 60%[10]
Artemisinic AcidHydrogenation with Wilkinson's catalyst, esterification, H₂O₂ decomposition (Aubry conditions), acid-mediated cyclization19% (overall)[9]
Table 2: Non-Enzymatic Formation Rates of Artemisinin from DHAA

Data from experiments using 3,3-dideuterothis compound (d₂-DHAA) to quantify artemisinin formation via LC-MS.

ConditionPrecursorProductFormation RateReference
With Lightd₂-DHAAd₂-Artemisinin1400 ng/day[2][11]
Without Light (Dark)d₂-DHAAd₂-Artemisinin32 ng/day[2][11]
With Lightd₂-DHAAd₀-Artemisinin9 ng/day[2]
Without Light (Dark)d₂-DHAAd₀-Artemisinin9 ng/day[2]

*The unexpected formation of non-deuterated artemisinin suggests an alternative, minor mechanistic pathway that is independent of light and involves the loss of the C-3 deuterium atoms.[2][11]

Table 3: Kinetic Isotope Effect

Studies using deuterated DHAA isotopologues revealed a kinetic isotope effect (KIE), confirming that the C-H bond abstraction in the initial ene reaction is a rate-determining step.

IsotopologueMeasurementKIE Value (kH/kD)SignificanceReference
Dideuterated (at C3) and trideuterated (at C15) DHAASlower conversion rate compared to non-deuterated DHAA~ 2-3Supports the initial ene reaction as a critical, rate-limiting step.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the spontaneous conversion of DHAA to artemisinin.

Protocol: Photochemical Conversion of DHAA to Artemisinin in a Batch Reactor

This protocol is based on established laboratory-scale semi-syntheses.[6][9][12]

Materials:

  • This compound (DHAA)

  • Photosensitizer: Tetraphenylporphyrin (TPP)

  • Solvent: Dichloromethane (CH₂Cl₂), HPLC grade

  • Acid catalyst: Trifluoroacetic acid (TFA)

  • Oxygen source: Cylinder of pure O₂ or ambient air pump

  • Light source: High-pressure mercury vapor lamp or high-power LEDs (wavelengths corresponding to TPP absorption)

  • Reaction vessel: Jacketed glass reactor with a gas inlet tube, magnetic stirrer, and temperature control.

  • Purification: Silica gel for column chromatography, hexane, ethyl acetate.

Procedure:

  • Preparation: In the glass reactor, dissolve this compound (1 equivalent) and tetraphenylporphyrin (0.01-0.05 equivalents) in dichloromethane to a concentration of approximately 1-5 mg/mL of DHAA.

  • Reaction Setup: Place the reactor in a cooling bath to maintain a constant temperature, typically between 0 °C and 10 °C. Begin vigorous stirring.

  • Oxygenation: Start bubbling oxygen or ambient air through the solution via the gas inlet tube. Ensure a steady but not overly aggressive flow.

  • Photo-irradiation: Position the light source as close to the reactor as is safe to ensure maximum irradiation. Turn on the light source to initiate the reaction.

  • Acid Addition: After 15-30 minutes of irradiation, add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture to facilitate the final cyclization steps.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or HPLC until DHAA is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, turn off the light and oxygen flow. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to isolate pure artemisinin.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Quantification of Artemisinin Formation via LC-MS

This protocol describes a method for accurately measuring the rate of artemisinin formation from a deuterated precursor.[2][11]

Materials:

  • Synthesized deuterated DHAA standard (e.g., 3,3-d₂-DHAA)

  • Artemisinin analytical standard

  • LC-MS grade solvents: Acetonitrile, methanol, water, formic acid

  • LC-MS system: High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (HRMS).

  • LC Column: C18 reverse-phase column.

Procedure:

  • Sample Preparation: Prepare solutions of the deuterated DHAA precursor in a suitable solvent (e.g., acetonitrile) in vials. Prepare one set of vials to be exposed to light and a parallel set to be kept in complete darkness.

  • Time Course Experiment: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.

  • Internal Standard Addition: To each aliquot, add a known concentration of a non-deuterated artemisinin internal standard.

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system.

    • Use a suitable gradient elution program, for example, starting with a water/acetonitrile mixture and increasing the acetonitrile concentration over time.

    • Set the mass spectrometer to operate in positive ion mode and monitor for the specific m/z values of the deuterated artemisinin product (e.g., m/z 285 for d₂-artemisinin) and the non-deuterated internal standard (m/z 283).

  • Quantification:

    • Generate a calibration curve using known concentrations of the artemisinin analytical standard.

    • Calculate the concentration of the deuterated artemisinin formed in each sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

    • Plot the concentration of artemisinin formed over time to determine the rate of formation (e.g., in ng/day).

Mandatory Visualizations

Diagram 1: Overall Biosynthetic and Spontaneous Conversion Pathway

Artemisinin Biosynthesis cluster_enzymatic Enzymatic Pathway in A. annua cluster_spontaneous Spontaneous Conversion FPP Farnesyl Diphosphate AD Amorpha-4,11-diene FPP->AD ADS AAld Artemisinic Aldehyde AD->AAld CYP71AV1 DHAld Dihydroartemisinic Aldehyde AAld->DHAld DBR2 DHAA This compound DHAld->DHAA ALDH1 Artemisinin Artemisinin DHAA->Artemisinin Photo-oxidation (¹O₂, ³O₂, Light, H⁺)

Caption: Biosynthetic pathway to DHAA and its spontaneous conversion to artemisinin.

Diagram 2: Chemical Mechanism of Spontaneous Conversion

Spontaneous Conversion Mechanism DHAA This compound (DHAA) Step1_reagents + ¹O₂ (Singlet Oxygen) + Light DHAA->Step1_reagents AllylicHP Allylic Hydroperoxide Intermediate Step1_reagents->AllylicHP Step2_reagents Hock Cleavage (Acid-catalyzed) AllylicHP->Step2_reagents EnolAld Enol-Aldehyde Intermediate Step2_reagents->EnolAld Step3_reagents + ³O₂ (Triplet Oxygen) EnolAld->Step3_reagents HP_Ald Hydroperoxyl-Aldehyde Intermediate Step3_reagents->HP_Ald Step4_reagents Polycyclization Cascade (H⁺) HP_Ald->Step4_reagents Artemisinin Artemisinin Step4_reagents->Artemisinin

Caption: The four-step cascade mechanism for the conversion of DHAA to artemisinin.

Diagram 3: Experimental Workflow for Photochemical Synthesis

Experimental Workflow Start Dissolve DHAA & TPP in Solvent Reactor Transfer to Photoreactor Start->Reactor Reaction Bubble O₂ Irradiate with Light Add Acid (TFA) Reactor->Reaction Monitor Monitor via TLC / HPLC Reaction->Monitor Monitor->Reaction Reaction Incomplete Workup Concentrate Reaction Mixture Monitor->Workup Reaction Complete Purify Silica Gel Chromatography Workup->Purify End Pure Artemisinin Purify->End

Caption: A typical experimental workflow for the semi-synthesis of artemisinin.

References

Methodological & Application

Application Notes and Protocols for Metabolic Engineering of Saccharomyces cerevisiae for Dehydroascorbic Acid (DHAA) Production

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The acronym DHAA can refer to two distinct compounds in metabolic engineering literature: Dehydroascorbic acid, the oxidized form of Vitamin C, and Dihydroartemisinic acid, a precursor to the antimalarial drug artemisinin. This document focuses on the metabolic engineering of Saccharomyces cerevisiae for the production of L-ascorbic acid (Vitamin C) and its oxidized form, dehydroascorbic acid. Research on engineering S. cerevisiae to produce this compound is also available but addresses a different metabolic pathway and product.[1][2]

Introduction

L-ascorbic acid (Vitamin C) is an essential nutrient with widespread applications in the pharmaceutical, cosmetic, and food industries.[3] While industrial production of Vitamin C has traditionally relied on the Reichstein process, a method involving multiple chemical steps and a single fermentation stage, there is growing interest in developing fully fermentative processes. Saccharomyces cerevisiae, a well-characterized and industrially robust yeast, is a promising chassis for the heterologous production of L-ascorbic acid.[3][4]

S. cerevisiae does not naturally synthesize L-ascorbic acid but does produce a 5-carbon analogue, erythroascorbic acid.[5][6][7] Metabolic engineering efforts have focused on introducing heterologous pathways, primarily from plants like Arabidopsis thaliana, to enable the de novo synthesis of L-ascorbic acid from simple sugars like glucose or galactose.[3][4][5] The production of dehydroascorbic acid (DHAA) is intrinsically linked to L-ascorbic acid synthesis, as DHAA is its oxidized form.

This document provides an overview of the metabolic engineering strategies, experimental protocols, and quantitative data for the production of L-ascorbic acid in S. cerevisiae.

Metabolic Engineering Strategies

The primary strategy for L-ascorbic acid production in S. cerevisiae involves the reconstruction of the plant-based L-galactose pathway. This pathway converts D-glucose to L-ascorbic acid through a series of enzymatic steps.

Heterologous Gene Expression

Key heterologous genes from Arabidopsis thaliana are introduced into S. cerevisiae to establish the L-ascorbic acid biosynthesis pathway. The core set of enzymes includes:

  • GDP-mannose-3,5-epimerase (GME)

  • GDP-L-galactose phosphorylase (VTC2)

  • L-galactose-1-phosphate phosphatase (VTC4)

  • L-galactose dehydrogenase (L-GalDH)

  • L-galactono-1,4-lactone dehydrogenase (L-GLDH)

Overexpression of endogenous yeast genes, such as d-arabinono-1,4-lactone oxidase (ALO1) , which exhibits broad substrate specificity, can also enhance the conversion of L-galactono-1,4-lactone to L-ascorbic acid.[7][8]

Protein and Pathway Engineering

To improve the efficiency of the heterologous pathway and increase product titers, several protein and pathway engineering strategies have been employed:

  • Protein Fusion: Fusing enzymes that catalyze consecutive steps can enhance substrate channeling and increase reaction rates. For instance, the fusion of L-GalDH and L-GLDH has been shown to increase intracellular L-ascorbic acid accumulation by 2.78-fold.[3]

  • Copy Number Engineering: Identifying and alleviating bottlenecks in the pathway by modulating the copy number of key genes is a crucial optimization step. Studies have identified L-GLDH and VTC2 as potential rate-limiting enzymes.[3]

  • Promoter Engineering: The use of strong, constitutive promoters, such as the S. cerevisiae TPI promoter, can drive high-level expression of heterologous genes.[7]

Host Strain Modifications

Modifications to the host's native metabolism can further enhance L-ascorbic acid production:

  • Enhancing Precursor Supply: Engineering the central carbon metabolism to increase the pool of precursors like GDP-mannose can improve the overall flux towards L-ascorbic acid.

  • Deleting Competing Pathways: Knocking out genes involved in competing pathways can redirect metabolic flux towards the desired product.

Quantitative Data Summary

The following table summarizes the reported production titers of L-ascorbic acid in metabolically engineered Saccharomyces cerevisiae and Kluyveromyces lactis.

StrainEngineering StrategySubstrateTiter (mg/L)Reference
S. cerevisiaeOverexpression of vtc2 in a strain with the reconstructed pathwayGlucose24.94 ± 1.16[3]
S. cerevisiaeOverexpression of vtc2 with exogenous L-galactose additionGlucose~44[3]
S. cerevisiaeOverexpression of endogenous ALO1 and A. thaliana L-GalDHL-galactose~100[7][8][9][10]
K. lactisExpression of A. thaliana GME, VTC2, and VTC4D-galactose~30[5][6]
S. cerevisiaeInitial reconstruction of the plant pathwayGlucose0.2[3]

Experimental Protocols

Yeast Strain Construction

Objective: To introduce and express the heterologous genes for L-ascorbic acid biosynthesis in S. cerevisiae.

Materials:

  • S. cerevisiae host strain (e.g., W303, BY4742)

  • Yeast expression vectors (e.g., integrative or episomal plasmids)

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents

  • Competent E. coli for plasmid propagation

  • Yeast transformation reagents (Lithium Acetate, PEG, single-stranded carrier DNA)

  • Selective media (e.g., YNB with appropriate drop-out supplements)

Protocol:

  • Gene Amplification and Cloning:

    • Amplify the coding sequences of the desired genes (e.g., GME, VTC2, VTC4, L-GalDH, L-GLDH from A. thaliana cDNA) by PCR.

    • Clone the amplified genes into appropriate yeast expression vectors under the control of a strong promoter (e.g., pTPI).[7]

    • Verify the constructs by restriction digestion and sequencing.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the Lithium Acetate/PEG method.

    • Transform the yeast cells with the expression plasmids.

    • Plate the transformed cells on selective media to isolate positive clones.

  • Verification of Transformants:

    • Confirm the integration or presence of the plasmids in the yeast genome by colony PCR.

    • Analyze the expression of the heterologous proteins by SDS-PAGE and Western blotting, if antibodies are available.

Yeast Cultivation for L-Ascorbic Acid Production

Objective: To cultivate the engineered yeast strains under conditions that promote L-ascorbic acid synthesis.

Materials:

  • Engineered S. cerevisiae strain

  • Yeast extract Peptone Dextrose (YPD) medium for pre-culture

  • Defined minimal medium (e.g., YNB) with a carbon source (e.g., 2% glucose or galactose) and necessary supplements.

  • Shake flasks or bioreactor

Protocol:

  • Pre-culture:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium.

    • Incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.

  • Main Culture:

    • Inoculate the main culture medium with the pre-culture to an initial OD600 of 0.05-0.1.

    • For shake flask cultivation, use baffled flasks to ensure adequate aeration.

    • Incubate at 30°C with vigorous shaking for 48-96 hours.

    • For bioreactor cultivation, control parameters such as pH, temperature, and dissolved oxygen to optimize growth and production.

Quantification of L-Ascorbic Acid and DHAA

Objective: To extract and quantify the concentration of L-ascorbic acid and DHAA from the yeast culture.

Materials:

  • Yeast culture broth

  • Centrifuge

  • Reagents for extraction (e.g., perchloric acid, metaphosphoric acid)

  • HPLC system with a UV or electrochemical detector

  • L-ascorbic acid and DHAA standards

Protocol:

  • Sample Preparation:

    • Harvest the yeast cells from the culture broth by centrifugation.

    • The supernatant can be analyzed for extracellular L-ascorbic acid.

    • To measure intracellular L-ascorbic acid, wash the cell pellet with distilled water and resuspend in an extraction buffer.

    • Lyse the cells using methods such as glass bead homogenization or chemical lysis.

    • Clarify the lysate by centrifugation to remove cell debris.

  • HPLC Analysis:

    • Filter the supernatant or cell extract through a 0.22 µm filter.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase and detection method for L-ascorbic acid and DHAA.

    • Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of L-ascorbic acid and DHAA.

Visualizations

Engineered L-Ascorbic Acid Pathway in S. cerevisiae

L-Ascorbic Acid Pathway Glucose D-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P M6P Mannose-6-P F6P->M6P M1P Mannose-1-P M6P->M1P GDP_M GDP-D-Mannose M1P->GDP_M GDP_L_Gal GDP-L-Galactose GDP_M->GDP_L_Gal GME L_Gal_1P L-Galactose-1-P GDP_L_Gal->L_Gal_1P VTC2 L_Gal L-Galactose L_Gal_1P->L_Gal VTC4 L_Gal_Lactone L-Galactono-1,4-lactone L_Gal->L_Gal_Lactone L-GalDH L_AA L-Ascorbic Acid L_Gal_Lactone->L_AA L-GLDH DHAA Dehydroascorbic Acid L_AA->DHAA Oxidation DHAA->L_AA Reduction GME GME (A. thaliana) VTC2 VTC2 (A. thaliana) VTC4 VTC4 (A. thaliana) L_GalDH L-GalDH (A. thaliana) L_GLDH L-GLDH (A. thaliana)

Caption: Heterologous L-ascorbic acid biosynthesis pathway in S. cerevisiae.

Experimental Workflow for Engineered Yeast Strain Development

Experimental Workflow Gene_Selection Gene Selection (e.g., from A. thaliana) Cloning Cloning into Yeast Expression Vectors Gene_Selection->Cloning Transformation Yeast Transformation (Lithium Acetate) Cloning->Transformation Selection Selection of Positive Transformants Transformation->Selection Cultivation Cultivation and Fermentation Selection->Cultivation Analysis Extraction and Quantification (HPLC) Cultivation->Analysis Optimization Strain and Process Optimization Analysis->Optimization Optimization->Cloning Optimization->Cultivation

Caption: Workflow for engineering and evaluating yeast for DHAA production.

References

Continuous Flow Synthesis of Dihydroartemisinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous flow synthesis of artemisinin and its precursors, such as dihydroartemisinic acid (DHAA), represents a significant advancement in pharmaceutical manufacturing. This technology offers enhanced safety, scalability, and efficiency compared to traditional batch processes.[1][2] The conversion of DHAA, a readily available byproduct from the extraction of artemisinin from Artemisia annua, to artemisinin via a continuous flow process is a key strategy to ensure a stable and affordable supply of this vital antimalarial drug.[3][4] This document provides detailed application notes and experimental protocols for the continuous flow synthesis of artemisinin from this compound.

Core Concepts

The synthesis of artemisinin from this compound in a continuous flow system is typically a two-step process:

  • Photooxidation: this compound undergoes a photochemical reaction with singlet oxygen to form a hydroperoxide intermediate. This reaction is facilitated by a photosensitizer.[2][5]

  • Acid-Catalyzed Rearrangement: The hydroperoxide intermediate is then subjected to an acid-catalyzed cascade of reactions, including a Hock cleavage and subsequent cyclization, to yield artemisinin.[2]

Continuous flow technology is particularly advantageous for this process as it allows for precise control over reaction parameters such as residence time, temperature, and light exposure, leading to higher yields and improved safety, especially when handling oxygen and flammable solvents.[1]

Experimental Data Summary

The following tables summarize key quantitative data from various studies on the continuous flow synthesis of artemisinin from DHAA.

ParameterValueReference(s)
Starting MaterialThis compound (DHAA)[2][3]
Final ProductArtemisinin[2][3]
Overall Yield~65-69%[1][3][6]
Production Rate (Lab Scale)Up to 165 g/day [2]
Total Residence Time< 12 - 46 minutes[3][6]

Table 1: Overall Process Parameters

ParameterDetailsReference(s)
Reactor TypeFEP (Fluorinated ethylene propylene) tubing[7]
Light SourceMedium-pressure mercury lamp (450 W), LEDs[5][7]
PhotosensitizerTetraphenylporphyrin (TPP), 9,10-Dicyanoanthracene (DCA)[5][8]
SolventToluene, Dichloromethane[2][9]
Oxygen SourceGaseous Oxygen[2]
TemperatureCooled to 25°C[5]

Table 2: Photooxidation Stage Parameters

ParameterDetailsReference(s)
Acid CatalystTrifluoroacetic Acid (TFA)[10]
Temperature25°C[10]

Table 3: Acid-Catalyzed Rearrangement Stage Parameters

Experimental Protocols

Protocol 1: General Continuous Flow Synthesis of Artemisinin from DHAA

This protocol is a generalized procedure based on common methodologies described in the literature.[2][3][5][10]

Materials:

  • This compound (DHAA)

  • Photosensitizer (e.g., 9,10-Dicyanoanthracene - DCA)

  • Toluene (or Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Oxygen gas

  • Syringe pumps

  • Flow reactor system (FEP tubing)

  • Photochemical reactor with a suitable light source (e.g., 450 W medium-pressure mercury lamp)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Feed Solution Preparation: Prepare a stock solution of this compound and the photosensitizer (e.g., 0.5 M DHAA and 2.5 mM DCA) in toluene.

  • System Setup: Assemble the continuous flow reactor system as illustrated in the workflow diagram below. Ensure all connections are secure.

  • Reaction Initiation:

    • Pump the feed solution through the reactor system at a defined flow rate (e.g., 2.5 mL/min).[5]

    • Simultaneously, introduce a stream of oxygen into the reactor.

    • Activate the light source to initiate the photooxidation.

  • Acid-Catalyzed Rearrangement: After the photochemical reaction zone, introduce a solution of trifluoroacetic acid in toluene into the flow stream using a T-mixer.

  • Collection: The product stream is passed through a back pressure regulator and collected in a suitable vessel.

  • Analysis and Purification: The collected crude product is analyzed by methods such as HPLC.[11] Purification can be achieved through crystallization or chromatography.[5][6]

Visualizations

Chemical Synthesis Pathway

G DHAA This compound Intermediate Hydroperoxide Intermediate DHAA->Intermediate + Singlet Oxygen (Photoreactor) Artemisinin Artemisinin Intermediate->Artemisinin + Acid (TFA) (Rearrangement)

Caption: Synthesis pathway of artemisinin from DHAA.

Experimental Workflow

G cluster_input Input Streams cluster_reactor Continuous Flow Reactor cluster_output Output & Analysis DHAA_solution DHAA & Photosensitizer in Toluene Mixer1 T-Mixer DHAA_solution->Mixer1 Oxygen Oxygen Gas Oxygen->Mixer1 Acid_solution TFA in Toluene Mixer2 T-Mixer Acid_solution->Mixer2 Photoreactor Photochemical Reactor (FEP Tubing + Light Source) Mixer1->Photoreactor Photoreactor->Mixer2 Rearrangement_coil Rearrangement Coil Mixer2->Rearrangement_coil BPR Back Pressure Regulator Rearrangement_coil->BPR Collection Product Collection BPR->Collection Analysis Analysis (HPLC) Collection->Analysis Purification Purification Analysis->Purification

Caption: Experimental workflow for continuous synthesis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the reaction and assessing the purity of the final product.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Acetonitrile:water (e.g., 65:35 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector at 210-216 nm.[11]

  • Internal Standard: Dihydroartemisinin can be used as an internal standard.

Purification

The crude product collected from the continuous flow reactor can be purified to yield high-purity artemisinin.

Purification Protocol:

  • Solvent Removal: The solvent from the collected product stream can be removed under reduced pressure.

  • Crystallization: The resulting residue can be recrystallized from a suitable solvent system (e.g., toluene or a mixture of solvents) to obtain crystalline artemisinin.[6] Seeding the solution may be necessary to induce crystallization.[6]

  • Chromatography: Alternatively, continuous chromatography techniques, such as simulated moving bed (SMB) chromatography, can be employed for purification.[5]

Safety Considerations

  • The use of oxygen with flammable organic solvents requires careful handling and a well-ventilated setup. Continuous flow reactors minimize the volume of the reaction mixture at any given time, inherently improving safety.[1]

  • High-intensity light sources can be hazardous. Appropriate shielding and personal protective equipment should be used.

  • Trifluoroacetic acid is corrosive and should be handled with care in a fume hood.

References

Application Notes and Protocols for the Quantification of Dihydroartemisinic Acid using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinic acid (DHAA) is a pivotal precursor in the biosynthesis of artemisinin, a potent antimalarial compound isolated from the plant Artemisia annua. The accurate quantification of DHAA is crucial for understanding the metabolic pathways of artemisinin production, optimizing extraction processes, and developing high-yielding plant varieties. This document provides detailed application notes and protocols for the quantification of DHAA using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Extraction of this compound from Artemisia annua

This protocol describes an ultrasound-assisted extraction method for isolating DHAA from dried plant material.

Materials:

  • Dried Artemisia annua leaves, ground to a fine powder

  • 0.5 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • pH meter or pH strips

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1.0 g of powdered, dried Artemisia annua leaves into a 50 mL centrifuge tube.

  • Add 20 mL of 0.5 M NaOH solution to the tube.

  • Cap the tube securely and vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 25°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.

  • Carefully decant the supernatant into a clean 100 mL beaker.

  • Adjust the pH of the supernatant to approximately 3.0 with 1 M HCl. Monitor the pH closely.

  • Transfer the acidified extract to a 100 mL separatory funnel.

  • Add 30 mL of ethyl acetate to the separatory funnel, stopper, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate completely. The upper organic layer contains the DHAA.

  • Drain and discard the lower aqueous layer.

  • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

  • Filter the dried ethyl acetate extract and transfer it to a round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1.0 mL of methanol:water (50:50, v/v).

  • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

LC-MS/MS Method for Quantification

The following parameters provide a starting point for the development of a robust quantitative method for DHAA.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Source Temperature 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound237.2163.12515
This compound237.2107.12520

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity.

Preparation of Standards and Quality Controls

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard (IS): A stable isotope-labeled internal standard for DHAA is ideal but may not be commercially available. Artemisinin can be considered as an alternative internal standard due to its structural similarity. Prepare an IS stock solution (1 mg/mL in methanol) and a working solution (e.g., 100 ng/mL in methanol:water, 50:50, v/v). The optimal concentration of the IS should be determined during method development.

Calibration Curve and Quality Control (QC) Samples: Spike the appropriate volume of working standard solutions and the internal standard working solution into a blank matrix (e.g., extract of a plant known not to contain DHAA) to prepare calibration standards and QC samples (low, medium, and high concentrations).

Data Presentation

The following tables summarize the expected quantitative data from a validated LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000≥ 0.995

Table 2: Method Sensitivity

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.51.0

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low595 - 105< 1593 - 107< 15
Medium10097 - 103< 1096 - 104< 10
High80098 - 102< 1097 - 103< 10

Visualizations

experimental_workflow sample 1. Sample Collection (Artemisia annua leaves) prep 2. Sample Preparation (Drying and Grinding) sample->prep extraction 3. Ultrasound-Assisted Extraction (NaOH followed by LLE with Ethyl Acetate) prep->extraction evaporation 4. Evaporation and Reconstitution extraction->evaporation analysis 5. LC-MS/MS Analysis evaporation->analysis data 6. Data Processing and Quantification analysis->data

Caption: Experimental workflow for DHAA quantification.

artemisinin_biosynthesis fpp Farnesyl Pyrophosphate (FPP) amorphadiene Amorpha-4,11-diene fpp->amorphadiene ADS artemisinic_alcohol Artemisinic Alcohol amorphadiene->artemisinic_alcohol CYP71AV1 artemisinic_aldehyde Artemisinic Aldehyde artemisinic_alcohol->artemisinic_aldehyde ADH1 dhaa This compound (DHAA) artemisinic_aldehyde->dhaa DBR2 artemisinic_acid Artemisinic Acid artemisinic_aldehyde->artemisinic_acid ALDH1 artemisinin Artemisinin dhaa->artemisinin Non-enzymatic (Photo-oxidation) artemisinic_acid->artemisinin Non-enzymatic (Photo-oxidation)

Caption: Simplified artemisinin biosynthetic pathway.

Application Notes & Protocols: Isolation and Purification of Dihydroartemisinic Acid from Artemisia annua Extracts and Production Waste

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydroartemisinic acid (DHAA) is a direct biosynthetic precursor to artemisinin, a potent antimalarial compound.[1][2] Significant quantities of DHAA remain in the biomass of Artemisia annua after the commercial extraction of artemisinin, making the production waste a valuable secondary source for this precursor.[3][4][5] The recovery and purification of DHAA not only adds value to the crop but also has the potential to increase the overall yield of artemisinin through semi-synthesis, thereby contributing to a more stable and affordable supply of this critical medicine.[6][7] This document provides detailed protocols for the isolation and purification of this compound from plant extracts and artemisinin production waste, tailored for researchers, scientists, and professionals in drug development.

Biosynthetic Pathway of Artemisinin

The synthesis of artemisinin in Artemisia annua begins with the cyclization of farnesyl pyrophosphate (FPP) to amorpha-4,11-diene.[2] This is followed by a three-step oxidation to form artemisinic acid.[2] this compound is subsequently formed and then undergoes a non-enzymatic, photochemical conversion to artemisinin.[1][2]

Artemisinin Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Amorpha Amorpha-4,11-diene FPP->Amorpha ADS AA Artemisinic Acid Amorpha->AA CYP71AV1 DHAA This compound (DHAA) AA->DHAA DBR2, ALDH1 Artemisinin Artemisinin DHAA->Artemisinin Photochemical Conversion

Figure 1: Simplified biosynthetic pathway of artemisinin.

Experimental Protocols

The following sections detail the experimental procedures for extracting and purifying this compound. An overview of the entire workflow is presented in Figure 2.

DHAA Isolation Workflow PlantMaterial Artemisia annua Waste Material Extraction Ultrasound-Assisted Alkaline Extraction PlantMaterial->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Supernatant (Crude Extract) Centrifugation1->Supernatant1 AnionExchange Anion-Exchange Chromatography Supernatant1->AnionExchange Eluate DHAA-Rich Eluate AnionExchange->Eluate SilicaGel Silica Gel Column Chromatography Eluate->SilicaGel PurifiedDHAA High-Purity DHAA (>98%) SilicaGel->PurifiedDHAA

Figure 2: General workflow for DHAA isolation and purification.
Protocol 1: Ultrasound-Assisted Alkaline Extraction of DHAA

This protocol is optimized for the extraction of DHAA from artemisinin production waste.[3][8]

Materials and Equipment:

  • Artemisinin production waste (dried and ground)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • pH meter

  • Vacuum evaporator

Procedure:

  • Extraction:

    • Weigh the ground Artemisia annua waste material.

    • Prepare a 0.36% (w/v) NaOH solution.

    • Add the NaOH solution to the plant material at a liquid-to-solid ratio of 5.89:1 (v/w).[3][8]

    • Place the mixture in an ultrasonic bath and sonicate for approximately 68 minutes at a power of 83.9 W.[3][8]

  • Centrifugation:

    • Centrifuge the mixture at 5000 rpm for 10 minutes to separate the supernatant from the solid residue.[3]

    • Collect the supernatant.

  • Acid Precipitation:

    • Adjust the pH of the supernatant to 1.0 with 1 M HCl to precipitate the acidic compounds, including DHAA.[8]

    • Allow the precipitate to form for at least 10 minutes.[3]

  • Collection of Crude DHAA:

    • Centrifuge the acidified solution at 5000 rpm for 10 minutes.

    • Discard the supernatant and collect the precipitate (crude DHAA).

    • The crude extract can then be further purified using chromatographic methods.

Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of DHAA [3][8]

ParameterOptimal Value
NaOH Concentration0.36% (w/v)
Extraction Time67.96 minutes
Liquid-to-Solid Ratio5.89:1 (v/w)
Ultrasonic Power83.9 W
Expected Yield ~2.7%
Protocol 2: Purification of DHAA using Combined Chromatography

This protocol describes a two-step chromatographic purification process using an anion-exchange resin followed by silica gel column chromatography, which can yield DHAA with a purity of up to 98%.[4][6]

Part A: Anion-Exchange Chromatography

Materials and Equipment:

  • Crude DHAA extract (from Protocol 1)

  • 717 anion-exchange resin

  • Desorption solvent: 10% NH₄Cl in 80% ethanol

  • Chromatography column

  • Deionized water

Procedure:

  • Resin Preparation:

    • Pre-treat and equilibrate the 717 anion-exchange resin according to the manufacturer's instructions.

  • Loading:

    • Dissolve the crude DHAA extract in a minimal amount of the alkaline extraction solution or a suitable solvent.

    • Slowly load the dissolved crude extract onto the prepared anion-exchange column.

  • Washing:

    • Wash the column with deionized water to remove neutral and basic impurities.

  • Elution:

    • Elute the bound DHAA from the resin using the desorption solvent (10% NH₄Cl in 80% ethanol).[4]

    • Collect the eluate containing the partially purified DHAA.

  • Concentration:

    • Concentrate the collected eluate under vacuum to remove the solvent.

Part B: Silica Gel Column Chromatography

Materials and Equipment:

  • Partially purified DHAA (from Part A)

  • Silica gel (for column chromatography)

  • Organic solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane) and pack it into the chromatography column.

  • Sample Loading:

    • Dissolve the concentrated DHAA from the anion-exchange step in a minimal volume of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Elute the column with a suitable mobile phase system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often effective.

    • Collect fractions of the eluate using a fraction collector.

  • Purity Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.

    • Pool the fractions containing pure DHAA.

  • Final Product:

    • Evaporate the solvent from the pooled fractions to obtain high-purity crystalline DHAA.

Table 2: Summary of Purification Results

Chromatographic MethodPurity AchievedOverall YieldReference
Anion-Exchange + Silica Gelup to 98% (w/w)~2.59%[4][6]
Preparative RP-HPLCHigh Purity-[7]

Alternative and Complementary Techniques

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, preparative RP-HPLC with a C18 column can be employed. A mobile phase of 60% acetonitrile in water has been shown to be effective for the simultaneous isolation of artemisinin, this compound, and artemisinic acid.[7]

  • Crystallization: The final step in purification often involves crystallization from a suitable solvent, such as acetonitrile, to obtain DHAA of high purity.[5]

Conclusion

The protocols outlined provide a comprehensive guide for the isolation and purification of this compound from Artemisia annua waste materials. The combination of ultrasound-assisted alkaline extraction followed by a two-step chromatographic process offers an efficient and scalable method to obtain high-purity DHAA.[3][4][6][8] This approach enhances the economic value of the Artemisia annua crop and contributes to a more sustainable supply chain for the production of life-saving antimalarial drugs.

References

Dihydroartemisinic Acid: Application Notes and Protocols for Use as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinic acid (DHAA) is a pivotal sesquiterpenoid intermediate in the biosynthetic pathway of the potent antimalarial drug, artemisinin, within the plant Artemisia annua.[1] Its significance extends beyond its role as a biological precursor; DHAA serves as a critical chemical standard in various analytical and synthetic applications. As a reference material, it is indispensable for the accurate quantification of artemisinin precursors in plant extracts, the quality control of semi-synthetic artemisinin production, and as a starting material for the synthesis of artemisinin and its derivatives.[2] These application notes provide detailed protocols for the use of DHAA as a chemical standard in analytical quantification and characterization.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial to maintain its integrity as a chemical standard.

PropertyValue
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in most aprotic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water.
Storage Conditions Store in a well-sealed container, protected from light, at -20°C for long-term storage.[3]

Applications of this compound as a Chemical Standard

  • Quantification of DHAA in Artemisia annua Extracts: As the direct precursor to artemisinin, the concentration of DHAA in A. annua is a key indicator of the potential artemisinin yield. A validated analytical method using a DHAA standard is essential for screening high-yielding plant varieties and optimizing extraction processes.[4]

  • Quality Control in Semi-Synthetic Artemisinin Production: DHAA is a key starting material for the semi-synthesis of artemisinin and its derivatives.[2] A certified DHAA reference standard is crucial for verifying the identity and purity of the starting material and for monitoring the progress of the synthetic conversion.

  • Reference Standard for Chromatographic and Spectroscopic Analysis: DHAA is used to calibrate analytical instruments and to identify and quantify its presence in complex mixtures, such as plant extracts or reaction media. This is vital for method development and validation in HPLC, GC, LC-MS, and NMR.

Experimental Protocols

Protocol 1: Quantification of this compound in Artemisia annua by HPLC-UV

This protocol describes the quantification of DHAA in dried Artemisia annua leaves using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid, analytical grade)

  • Artemisia annua dried leaf powder

  • Chloroform (analytical grade)

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of DHAA reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark. This is the stock solution (1 mg/mL).

  • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh approximately 1 g of dried, powdered A. annua leaves into a flask.

  • Add 20 mL of chloroform and extract using sonication for 30 minutes at room temperature.

  • Filter the extract through a 0.45 µm syringe filter.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in 1 mL of mobile phase.

4. HPLC-UV Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (65:35, v/v) with 0.1% phosphoric acid[4]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 25°C

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the DHAA standard against its concentration.

  • Inject the prepared sample solution and record the chromatogram.

  • Identify the DHAA peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of DHAA in the sample using the calibration curve.

Workflow for HPLC-UV Quantification of DHAA

hplc_workflow cluster_prep Preparation cluster_analysis Analysis standard_prep Standard Preparation hplc HPLC-UV Analysis standard_prep->hplc sample_prep Sample Extraction sample_prep->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for DHAA quantification by HPLC-UV.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general method for the sensitive and selective analysis of DHAA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is particularly useful for complex matrices or when low detection limits are required.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): Isotopically labeled DHAA (e.g., d₃-DHAA) is recommended for highest accuracy.

2. Standard and Sample Preparation:

  • Follow the procedures outlined in Protocol 1 for the preparation of standard and sample solutions, using LC-MS grade solvents.

  • Spike all standards and samples with the internal standard at a fixed concentration.

3. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
MRM Transitions DHAA: m/z 237 -> 163, 237 -> 107 (Negative Ion Mode)[5]
Collision Energy Optimize for specific instrument

4. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of DHAA to the peak area of the internal standard against the concentration of the DHAA standards.

  • Analyze the samples and calculate the DHAA concentration using the calibration curve.

Logical Flow for LC-MS/MS Method Development

lcms_dev compound_optimization Compound Optimization (Direct Infusion) lc_method_dev LC Method Development compound_optimization->lc_method_dev ms_method_dev MS Method Development (MRM Transitions) compound_optimization->ms_method_dev method_validation Method Validation lc_method_dev->method_validation ms_method_dev->method_validation sample_analysis Sample Analysis method_validation->sample_analysis

Caption: Logical flow for developing an LC-MS/MS method.

Protocol 3: Structural Confirmation of this compound by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of chemical standards.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the DHAA standard.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[6]

2. NMR Acquisition Parameters:

ExperimentKey Parameters
¹H NMR 400 MHz or higher, sufficient number of scans for good signal-to-noise
¹³C NMR 100 MHz or higher, proton-decoupled
2D NMR (COSY, HSQC, HMBC) Standard parameter sets, optimize for the specific instrument

3. Expected Chemical Shifts:

  • The ¹H-NMR spectrum of DHAA in CDCl₃ will show characteristic signals for the vinyl, alkyl, and methyl protons.

  • The ¹³C-NMR spectrum will show the corresponding carbon signals, including the carboxylic acid carbon.

Biosynthetic Pathway of Artemisinin from Farnesyl Diphosphate

biosynthesis FPP Farnesyl Diphosphate Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde Artemisinic_Acid Artemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid DHAA This compound Artemisinic_Acid->DHAA Artemisinin Artemisinin DHAA->Artemisinin

Caption: Simplified biosynthetic pathway to artemisinin.

Conclusion

This compound is an essential chemical standard for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and pharmaceutical sciences. The protocols provided herein offer a framework for the accurate quantification and characterization of DHAA, ensuring the reliability and reproducibility of experimental results. Adherence to these detailed methodologies will support the quality control of raw materials, the optimization of synthetic processes, and the discovery of new artemisinin-based therapies.

References

Application Notes and Protocols for Dihydroartemisinic Acid in Synthetic Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroartemisinic acid (DHAA) is a pivotal sesquiterpenoid intermediate in the biosynthetic pathway of artemisinin, the cornerstone of modern antimalarial therapies. The application of synthetic biology to engineer microbial and plant systems for the production of DHAA offers a promising and sustainable alternative to its extraction from Artemisia annua. This document provides detailed application notes on the synthetic biology strategies for DHAA production, protocols for key experiments, and quantitative data from various metabolic engineering approaches.

1. Application Notes: Engineering Microbial Chassis for this compound Production

The production of DHAA in microbial hosts, particularly Saccharomyces cerevisiae, has been a significant achievement in synthetic biology. This approach leverages the native mevalonate pathway for the synthesis of the precursor farnesyl pyrophosphate (FPP) and introduces heterologous enzymes to convert FPP to DHAA.

Key Metabolic Engineering Strategies:

  • Enhancing Precursor Supply: Overexpression of genes in the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), can significantly increase the pool of FPP available for DHAA synthesis.[1]

  • Heterologous Pathway Expression: The core of DHAA production lies in the expression of a multi-gene pathway from A. annua, including:

    • Amorpha-4,11-diene synthase (ADS): Converts FPP to amorpha-4,11-diene.[2]

    • Cytochrome P450 monooxygenase (CYP71AV1) and its reductase (CPR): Catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic aldehyde.[2]

    • Artemisinic aldehyde Δ11(13) reductase (DBR2): Reduces artemisinic aldehyde to dihydroartemisinic aldehyde.[2][3]

    • Aldehyde dehydrogenase (ALDH1): Oxidizes dihydroartemisinic aldehyde to DHAA.[2][3]

  • Redirecting Metabolic Flux: To maximize the conversion of artemisinic aldehyde to DHAA rather than artemisinic acid (AA), strategies such as enzyme fusion have been employed. Fusing DBR2 with ADH1 (artemisinic alcohol dehydrogenase) and ALDH1 has been shown to increase the DHAA/AA ratio by channeling the intermediates.[3]

  • Blocking Competing Pathways: Downregulation of genes involved in competing pathways, such as squalene synthase (SQS) in the sterol biosynthesis pathway, can further increase the FPP pool available for DHAA production.[2]

  • Compartmentalization: Targeting pathway enzymes to specific cellular compartments, such as mitochondria or chloroplasts (in plant systems), can enhance precursor availability and enzyme efficiency.[1][4]

2. Quantitative Data on DHAA and Precursor Production

The following table summarizes key quantitative data from various studies on the microbial production of DHAA and its precursors.

OrganismEngineering StrategyProductTiterReference
Saccharomyces cerevisiaeOverexpression of mevalonate pathway genesArtemisinic Acid>100 mg/L[5][6]
Saccharomyces cerevisiaeOverexpression of entire mevalonate pathway to ERG20Amorpha-4,11-diene> 40 g/L[7][8]
Saccharomyces cerevisiaeIntroduction of ADS, CYP71AV1, ADH1, DBR2, and ALDH1DHAA/AA Ratio2.53[3]
Saccharomyces cerevisiaeFusion of DBR2-ADH1 and DBR2-ALDH1DHAA/AA Ratio6.97 (1.75-fold increase)[3]
Saccharomyces cerevisiaeOptimized bioprocessArtemisinic Acid2.5 g/L[9]
Saccharomyces cerevisiaeHigh-level expression of ADS, overexpression of FDPS and tHMG-CoA reductase, reduced SQS expressionAmorpha-4,11-diene153 mg/L[7]
Nicotiana tabacumExpression of ADS, CYP71AV1, DBR2, and tHMGArtemisinin (from DHAA)~7 µg/g dry weight[1]
Nicotiana tabacumChloroplast and nuclear transformation for pathway expressionArtemisinin (from DHAA)~0.8 mg/g dry weight[4]

3. Experimental Protocols

3.1. Protocol for Engineering Saccharomyces cerevisiae for DHAA Production

This protocol provides a general workflow for the genetic modification of S. cerevisiae to produce DHAA.

3.1.1. Plasmid Construction:

  • Synthesize codon-optimized versions of the genes ADS, CYP71AV1, CPR, DBR2, and ALDH1 from A. annua for expression in S. cerevisiae.

  • Clone each gene into a suitable yeast expression vector (e.g., pRS series) under the control of a strong constitutive or inducible promoter (e.g., TEF1, GPD, GAL1).

  • For multi-gene expression, either assemble the genes into a single plasmid or use multiple plasmids with different selection markers.

  • To create fusion proteins (e.g., DBR2-ALDH1), use overlapping PCR to link the coding sequences with a flexible linker peptide sequence.

3.1.2. Yeast Transformation (Lithium Acetate/PEG Method):

  • Inoculate a single colony of S. cerevisiae (e.g., CEN.PK2) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of transformation mix (100 mM Lithium Acetate).

  • To 100 µL of the cell suspension, add 1 µg of plasmid DNA and 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA).

  • Add 600 µL of PEG solution (40% w/v PEG 3350 in 100 mM LiAc) and vortex gently.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation and remove the supernatant.

  • Resuspend the cells in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., SC-Ura for a URA3 marker).

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

3.2. Protocol for DHAA Production in Engineered Yeast

3.2.1. Cultivation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C.

  • Inoculate the overnight culture into 50 mL of production medium in a 250 mL flask to an initial OD600 of ~0.1. The production medium should be optimized for terpenoid production (e.g., a defined minimal medium with appropriate carbon source and nutrient levels).

  • If using an inducible promoter, add the inducer (e.g., galactose) at the appropriate time point.

  • Incubate the culture at 30°C with shaking at 200-250 rpm for 72-96 hours.

  • To capture volatile intermediates like amorpha-4,11-diene, an organic overlay (e.g., dodecane) can be added to the culture.

3.3. Protocol for Extraction and Quantification of DHAA

3.3.1. Extraction from Yeast Culture:

  • Harvest the yeast culture by centrifugation.

  • If an organic overlay was used, separate the overlay for analysis of non-polar compounds.

  • For intracellular DHAA, the cell pellet can be lysed using methods such as glass bead beating or enzymatic digestion.

  • For extracellular DHAA, the supernatant can be used directly for extraction.

  • Acidify the supernatant or lysed cell suspension to pH 2-3 with an acid (e.g., HCl).

  • Extract the acidified sample three times with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for analysis.

3.3.2. Quantification by LC-MS/MS:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[10]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

  • Injection Volume: 5-10 µL.

  • MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for specific multiple reaction monitoring (MRM) transitions for DHAA (e.g., m/z 237 -> 163 and m/z 237 -> 107).[4]

  • Quantification: Create a standard curve using a pure DHAA standard of known concentrations to quantify the amount of DHAA in the samples. An internal standard (e.g., a deuterated analog) can be used for improved accuracy.

4. Visualizations

4.1. This compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

4.2. Experimental Workflow for Engineering Yeast

Yeast_Engineering_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Selection Strain Selection & Verification Yeast_Transformation->Strain_Selection Cultivation Cultivation & Production Strain_Selection->Cultivation Extraction Extraction of DHAA Cultivation->Extraction Quantification Quantification (LC-MS/MS) Extraction->Quantification Optimization Metabolic Engineering Optimization Quantification->Optimization Optimization->Plasmid_Construction Iterative Improvement

Caption: Workflow for engineering yeast for DHAA production.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroartemisinic Acid (DHAA) Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the chemical synthesis of dihydroartemisinic acid (DHAA), a crucial precursor to the antimalarial drug artemisinin.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the chemical synthesis of this compound (DHAA)?

A1: The most common and industrially relevant strategy for producing DHAA is the semi-synthesis from artemisinic acid (AA), which is a more abundant natural product found in Artemisia annua or can be produced via fermentation in engineered yeast.[1][2] This process involves the stereoselective reduction of a carbon-carbon double bond in artemisinic acid to yield the desired 11-(R)-dihydroartemisinic acid isomer.[2] Total synthesis routes from simpler precursors like (R)-citronellal exist but are often more complex and less economically viable for large-scale production.[3]

Q2: Why is stereocontrol a critical challenge in the synthesis of DHAA from artemisinic acid?

A2: Stereocontrol is crucial because the reduction of artemisinic acid can produce two diastereomers: the desired (R)-isomer and the undesired (S)-isomer of DHAA. The biological precursor for artemisinin is the (R)-isomer.[2] Different reduction methods exhibit varying levels of selectivity. For instance, using nickel boride (generated from NaBH₄ and NiCl₂) can result in an 85:15 mixture of the desired (R) to undesired (S) isomers.[2] Achieving high diastereoselectivity is essential to maximize the yield of the correct precursor and simplify downstream purification.

Q3: What are the main downstream applications of synthesized DHAA?

A3: this compound is the immediate precursor for the semi-synthesis of artemisinin.[4][5] The conversion of DHAA to artemisinin is a spontaneous photo-oxidative cascade reaction involving singlet oxygen.[6][7] This semi-synthetic approach is a key part of the global supply chain for artemisinin, helping to stabilize the price and availability of artemisinin-based combination therapies (ACTs) for malaria.[8]

Troubleshooting Guide

Q4: My yield is low during the reduction of artemisinic acid to DHAA. What are the potential causes and solutions?

A4: Low yields in this reduction step can stem from several factors.

  • Inefficient Reducing Agent: The choice of reducing agent and its activity are critical. Diimide, generated in situ from hydrazine hydrate and an oxidant like oxygen, has been shown to be highly effective and selective, achieving yields of ≥93%.[9] If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time must be optimized. For the diimide reduction, a continuous-flow setup at 60°C and 20 bar O₂ pressure has proven effective.[9] For other methods, consult the literature for optimized parameters.[10]

  • Side Reactions: Competing reactions can consume starting material or the product. Ensure the reaction is performed under an inert atmosphere if using sensitive reagents and that the solvent is dry and appropriate for the reaction.

  • Difficulties in Product Isolation: Mechanical losses during workup and purification can significantly lower the isolated yield, especially on a small scale.[11] Ensure extraction and washing steps are performed carefully.

Q5: I am getting a poor diastereomeric ratio (R:S isomers) of DHAA. How can I improve the stereoselectivity?

A5: Achieving a high diastereomeric excess is a common challenge.

  • Optimize the Reduction Method: The method of reduction has the largest impact. While simple reagents like nickel boride may only provide moderate selectivity (e.g., 85:15 R:S ratio), more advanced methods can offer significant improvements.[2]

  • Use a Selective Catalyst/Reagent: The use of diimide (HN=NH) generated from hydrazine hydrate is reported to provide high selectivity (≥95%) for the desired (R)-isomer.[9] Chiral rhodium or ruthenium catalysts have also been explored for diastereoselective hydrogenation.[9]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity of a reaction by favoring the transition state that leads to the thermodynamically more stable product. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

Q6: I am struggling to purify my crude DHAA product. What are the recommended purification strategies?

A6: Purifying DHAA is challenging due to the presence of structurally similar organic acids and unreacted starting material.[12]

  • Combined Chromatography: A highly effective method involves a two-step chromatography process. First, use an anion-exchange resin to separate the acidic compounds from neutral impurities. The 717 anion-exchange resin has shown a high capacity for DHAA.[13] Subsequently, purify the acidic fraction using silica gel column chromatography. This combined approach can yield DHAA with a purity of up to 98%.[12][13]

  • Crystallization: If the crude product is of sufficient purity, cooling crystallization can be an effective final step to obtain high-purity DHAA. This method has been successfully applied to purify artemisinin from crude synthesis solutions and can be adapted for its precursor, DHAA.[14]

  • Solvent Extraction: A carefully designed series of liquid-liquid extractions using solvents of varying polarity and pH adjustments can help remove a significant portion of impurities before final purification by chromatography or crystallization.

Data Presentation

Table 1: Comparison of Reduction Methods for Artemisinic Acid (AA) to this compound (DHAA)

Method/ReagentsTypical YieldSelectivity (R:S ratio)Key ConditionsAdvantages / Disadvantages
Nickel Boride (NaBH₄ / NiCl₂)~98%85:15Methanol solvent, room temp.Simple, high yield but moderate selectivity.[2]
Diimide (N₂H₄·H₂O / O₂)≥93%≥95%Continuous flow, 60°C, 20 bar O₂High selectivity, clean reaction; requires specialized high-pressure setup.[9]
Catalytic Hydrogenation (Chiral Rh/Ru catalyst)VariablePotentially highRequires specific chiral catalyst and H₂ sourceCan offer high selectivity but catalysts can be expensive and sensitive.[9]

Table 2: Purification Strategies for this compound (DHAA)

MethodPrincipleAchieved PurityKey ParametersReference
Combined Chromatography Anion exchange separates by charge; Silica gel separates by polarity.Up to 98%Resin type (e.g., 717), elution gradients (for both columns).[12],[13]
Crystallization Differential solubility of DHAA and impurities in a given solvent system.>99% (potential)Solvent choice, cooling rate, seeding.[14]
Ultrasound-Assisted Alkaline Extraction Extraction from waste material using NaOH and sonication.Yield of 2.7% from wasteNaOH concentration (0.36%), time (68 min), liquid:solid ratio.[15]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Artemisinic Acid via Continuous Flow

This protocol is adapted from methodologies using diimide for highly selective reduction.[9]

  • System Setup: Assemble a continuous-flow reactor system capable of handling high pressure (e.g., 20-30 bar) and elevated temperatures (e.g., 60-100°C). The system should include pumps for reagent delivery and a back-pressure regulator. A multi-injection platform is recommended for periodic addition of the reducing agent.

  • Reagent Preparation:

    • Feed A: Prepare a solution of artemisinic acid in a suitable organic solvent (e.g., THF or an alcohol).

    • Feed B: Prepare a solution of hydrazine monohydrate (N₂H₄·H₂O).

  • Reaction Execution:

    • Pressurize the system with an oxidant gas (e.g., O₂ or air) to approximately 20 bar.

    • Set the reactor temperature to 60°C.

    • Begin pumping Feed A into the reactor.

    • Once the system is stable, begin the periodic injection of Feed B (hydrazine hydrate solution) into the stream of Feed A. The in situ generation of diimide will commence.

    • Maintain a total residence time of approximately 40 minutes.

  • Workup and Isolation:

    • Collect the reactor output.

    • Quench any remaining reducing agent carefully.

    • Perform a standard aqueous workup. Acidify the aqueous layer and extract the product (DHAA) with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude DHAA.

    • Analyze the crude product by HPLC or ¹H NMR to determine yield and diastereomeric ratio.

Protocol 2: Purification of DHAA by Combined Chromatography

This protocol is based on methods developed for purifying DHAA from complex mixtures.[12][13]

  • Column Preparation (Anion-Exchange):

    • Select a strong basic anion-exchange resin (e.g., 717 type).

    • Pack a column with the resin and equilibrate it according to the manufacturer's instructions, typically by washing with deionized water and a suitable buffer or weak base.

  • Loading and Elution (Anion-Exchange):

    • Dissolve the crude DHAA in a minimal amount of a basic aqueous solution (e.g., dilute NaOH) to deprotonate the carboxylic acid.

    • Load the solution onto the equilibrated anion-exchange column. DHAA and other acidic impurities will bind to the resin.

    • Wash the column with deionized water to remove neutral impurities.

    • Desorb/elute the bound acids using a suitable eluent, such as a dilute acid solution (e.g., HCl or acetic acid in water/ethanol). Collect the fractions containing the acidic compounds.

  • Column Preparation (Silica Gel):

    • Pack a standard silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

  • Loading and Elution (Silica Gel):

    • Neutralize, extract, and concentrate the acidic fractions from the ion-exchange step.

    • Dissolve the concentrated residue in a minimal amount of the chromatography solvent.

    • Load the sample onto the silica gel column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor by TLC. Combine fractions containing pure DHAA.

  • Final Step: Concentrate the pure fractions under reduced pressure to yield purified this compound (purity >98%).

Visualizations

troubleshooting_workflow start Problem: Low Yield of DHAA check_reagents Step 1: Verify Reagents - Purity of Artemisinic Acid? - Activity of Reducing Agent? start->check_reagents check_conditions Step 2: Review Reaction Conditions - Correct Temperature/Pressure? - Optimal Reaction Time? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Purify Starting Material - Use Fresh/More Active Reagent (e.g., Switch to Diimide) check_reagents->solution_reagents Issue Found check_workup Step 3: Analyze Workup & Isolation - Potential for Mechanical Loss? - Incomplete Extraction? check_conditions->check_workup Conditions OK solution_conditions Solution: - Optimize T, P, and Time - Consider Continuous Flow Setup check_conditions->solution_conditions Issue Found solution_workup Solution: - Refine Extraction Protocol - Careful Handling During Isolation check_workup->solution_workup Issue Found end_node Improved Yield check_workup->end_node Workup OK solution_reagents->end_node solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting workflow for addressing low yields in DHAA synthesis.

purification_decision_tree start Select Purification Strategy for DHAA source_material What is the starting material? start->source_material crude_rxn Crude Reaction Mixture source_material->crude_rxn Synthetic plant_extract Crude Plant Extract / Waste source_material->plant_extract Natural purity_goal What is the desired purity? high_purity High Purity (>98%) purity_goal->high_purity High moderate_purity Moderate Purity / Pre-purification purity_goal->moderate_purity Moderate crude_rxn->purity_goal method_extract Method: Alkaline Extraction followed by Chromatography plant_extract->method_extract method_combo Method: Combined Ion-Exchange & Silica Gel Chromatography high_purity->method_combo method_xtal Method: Crystallization (if crude purity is high) moderate_purity->method_xtal method_extract->purity_goal

Caption: Decision tree for selecting a suitable DHAA purification method.

References

Technical Support Center: Dihydroartemisinic Acid Production in Engineered Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of dihydroartemisinic acid (DHAA) in engineered Saccharomyces cerevisiae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental metabolic pathway for producing this compound in engineered yeast?

A1: The biosynthesis of DHAA in Saccharomyces cerevisiae begins with the native mevalonate (MVA) pathway, which produces the precursor farnesyl pyrophosphate (FPP). A series of heterologous enzymes from Artemisia annua are then introduced to convert FPP to DHAA. The core pathway involves the following steps:

  • FPP to Amorpha-4,11-diene: Catalyzed by amorpha-4,11-diene synthase (ADS).

  • Amorpha-4,11-diene to Artemisinic Alcohol: Catalyzed by amorphadiene oxidase (CYP71AV1), a cytochrome P450 monooxygenase.

  • Artemisinic Alcohol to Artemisinic Aldehyde: Catalyzed by artemisinic alcohol dehydrogenase (ADH1).[1]

  • Artemisinic Aldehyde to Dihydroartemisinic Aldehyde: Catalyzed by artemisinic aldehyde Δ11(13) reductase (DBR2).[2]

  • Dihydroartemisinic Aldehyde to this compound (DHAA): Catalyzed by aldehyde dehydrogenase (ALDH1).[2]

A critical competing reaction is the conversion of artemisinic aldehyde to artemisinic acid (AA), also catalyzed by ALDH1, which can reduce the overall yield of DHAA.[1][2]

DHAA_Pathway cluster_MVA Yeast Mevalonate Pathway cluster_DHAA Heterologous DHAA Pathway Acetyl-CoA Acetyl-CoA FPP FPP Acetyl-CoA->FPP Multiple Steps Amorphadiene Amorphadiene FPP->Amorphadiene ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde ADH1 DH_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->DH_Aldehyde DBR2 AA Artemisinic Acid (AA) Artemisinic_Aldehyde->AA ALDH1 DHAA Dihydroartemisinic Acid (DHAA) DH_Aldehyde->DHAA ALDH1

Caption: Biosynthetic pathway of DHAA in engineered yeast.

Q2: My DHAA yield is low, but I am producing a lot of artemisinic acid (AA). How can I improve the DHAA/AA ratio?

A2: A low DHAA/AA ratio is a common issue stemming from the dual substrate specificity of the ALDH1 enzyme. Here are several strategies to redirect metabolic flux towards DHAA:

  • Enzyme Fusion: Constructing fusion proteins of sequential enzymes can enhance substrate channeling. Fusing DBR2 with ADH1 (DBR2-ADH1) or ALDH1 (DBR2-ALDH1) has been shown to increase the local concentration of intermediates, thereby improving the DHAA/AA ratio.[1][3] The DBR2-ALDH1 fusion, in particular, has demonstrated a significant impact.[1]

  • Protein Engineering of ALDH1: The substrate preference of ALDH1 can be shifted towards dihydroartemisinic aldehyde. One successful approach involves mutating key residues in the active site. For instance, the H194R mutation in ALDH1 has been reported to enhance the stability of the enzyme/NAD+ complex, leading to a higher preference for the DHAA precursor and an improved DHAA/AA ratio.[1][3][4]

  • Transcriptional Tuning: Optimizing the expression levels of the pathway enzymes is crucial. For instance, ensuring high expression of DBR2 relative to ALDH1 can help convert more artemisinic aldehyde to dihydroartemisinic aldehyde before it is oxidized to AA.

Q3: My overall titer of sesquiterpenoids (DHAA + AA) is low. What are the potential bottlenecks?

A3: Low overall production can be attributed to several factors, from precursor supply to fermentation conditions.

  • FPP Precursor Supply: The native MVA pathway in yeast may not produce enough FPP to support high-level production. Overexpressing key, rate-limiting enzymes of the MVA pathway, such as HMG-CoA reductase (tHMG1), can significantly boost FPP availability.[5]

  • Codon Optimization: Heterologous genes from A. annua should be codon-optimized for expression in S. cerevisiae to ensure efficient translation.[6][7]

  • Fermentation Conditions: Suboptimal fermentation parameters can limit yield. Key factors to optimize include carbon source, pH, temperature, and aeration.[1][8]

  • Inhibitory Byproducts: The accumulation of metabolic byproducts or pathway intermediates can be toxic to the yeast cells, inhibiting growth and productivity.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low DHAA/AA Ratio 1. Inefficient conversion of artemisinic aldehyde to dihydroartemisinic aldehyde. 2. ALDH1 has a higher affinity for artemisinic aldehyde in your system.1. Implement Enzyme Fusion: Express DBR2 and ALDH1 as a fusion protein (DBR2-ALDH1) to promote substrate channeling.[1] 2. Engineer ALDH1: Introduce mutations like H194R to shift ALDH1 substrate preference.[1][4] 3. Optimize Enzyme Expression: Increase the expression level of DBR2.
Low Overall Titer of DHAA and AA 1. Insufficient FPP precursor supply. 2. Suboptimal expression of heterologous enzymes. 3. Poor fermentation conditions. 4. Plasmid instability.1. Boost MVA Pathway: Overexpress rate-limiting MVA pathway genes (e.g., tHMG1). 2. Codon Optimization: Ensure all heterologous genes are codon-optimized for yeast.[6][7] 3. Optimize Fermentation: Test different carbon sources (e.g., glucose for growth, ethanol for production), pH control (maintain at 5.0), and aeration.[1][10] 4. Genomic Integration: Integrate expression cassettes into the yeast genome for stable expression.
Poor Cell Growth During Fermentation 1. Toxicity from pathway intermediates (e.g., artemisinic aldehyde). 2. Suboptimal media composition or fermentation conditions. 3. Presence of inhibitory compounds in feedstock if using hydrolysates.[9]1. Balance Enzyme Expression: Ensure downstream enzymes (DBR2, ALDH1) are sufficiently expressed to prevent intermediate accumulation. 2. Optimize Media: Ensure nutrient-rich media and optimal temperature (typically 30°C).[1] 3. Detoxify Hydrolysate: If applicable, use methods to remove inhibitors like furfural and HMF from lignocellulosic hydrolysates.[9]
Inconsistent Results Between Batches 1. Genetic instability of the engineered strain (plasmid loss). 2. Variability in inoculum preparation. 3. Inconsistent fermentation conditions.1. Ensure Strain Stability: Use genomic integration or ensure consistent selective pressure for plasmid-based systems. Perform regular strain validation. 2. Standardize Inoculum: Follow a strict protocol for seed culture preparation to ensure consistent cell density and physiological state.[1] 3. Monitor and Control Fermentation: Use a bioreactor with tight control over pH, dissolved oxygen, temperature, and feed rates.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from literature on improving DHAA production.

Table 1: Effect of Metabolic Engineering Strategies on DHAA/AA Ratio

Strain/StrategyKey Modification(s)DHAA/AA RatioReference
Initial StrainADS, CYP71AV1, ADH1, DBR2, ALDH12.53[1][3][4]
Fusion ProteinDBR2-ALDH1 fusion4.58[1]
Combined FusionsDBR2-ADH1 and DBR2-ALDH1 fusions6.97[1][3]
Engineered ALDH1ALDH1 (H194R) mutant3.73[1][4]
Combined StrategyFusions + ALDH1 (H194R)10.05[1][3][4]

Table 2: DHAA Titers Achieved with Fermentation Optimization

StrainFermentation ScaleKey Fermentation StrategyMax DHAA Titer (g/L)Reference
Sc457Shake FlaskEthanol addition after 24h0.311[1]
Sc4575L BioreactorFed-batch with carbon restriction1.70[1][3][4]

Key Experimental Protocols

Protocol 1: Yeast Transformation (Lithium Acetate Method)

This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.

Yeast_Transformation_Workflow start Start: Yeast Culture prep_cells Prepare Competent Cells (Grow to log phase, wash with water & LiAc) start->prep_cells mix Mix Cells with DNA, Carrier DNA, and PEG/LiAc Solution prep_cells->mix heat_shock Heat Shock at 42°C mix->heat_shock recover Pellet Cells and Resuspend in Water or YPD heat_shock->recover plate Plate on Selective Media recover->plate incubate Incubate at 30°C for 2-4 Days plate->incubate end End: Select Transformants incubate->end

Caption: Workflow for yeast transformation.

Methodology:

  • Inoculum: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C.

  • Culture Growth: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

  • Cell Harvest: Centrifuge the cells at 3000 x g for 5 minutes, discard the supernatant.

  • Washing: Wash the cell pellet with 25 mL of sterile water, centrifuge again. Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube.

  • Competent Cells: Centrifuge and discard the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc.

  • Transformation Mix: In a new tube, mix 100 ng - 1 µg of plasmid DNA, 5 µL of single-stranded carrier DNA (e.g., salmon sperm DNA), and 100 µL of competent cells.

  • Add PEG: Add 600 µL of sterile PEG solution (40% PEG 3350, 100 mM LiAc in TE buffer). Vortex to mix thoroughly.

  • Incubation & Heat Shock: Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

  • Plating: Centrifuge the mix, remove the supernatant, and resuspend the cell pellet in 100-200 µL of sterile water. Plate the entire suspension onto selective agar plates.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Fed-Batch Fermentation for DHAA Production

This protocol is based on strategies that have achieved high DHAA titers.[1]

Fed_Batch_Workflow start Start: Seed Culture Prep inoculate Inoculate Bioreactor (2L Batch Medium, 20 g/L Glucose) start->inoculate batch_phase Batch Phase (Glucose Consumption, ~32 hours) inoculate->batch_phase glucose_depletion Glucose Depletion Detected batch_phase->glucose_depletion fed_batch_phase Fed-Batch Phase (Switch to Ethanol Feed) glucose_depletion->fed_batch_phase production DHAA Production Phase (Maintain DO at 40%) fed_batch_phase->production harvest Harvest at ~132 hours production->harvest end End: Product Extraction harvest->end

Caption: Workflow for fed-batch fermentation.

Methodology:

  • Seed Culture: Prepare a seed culture by growing the engineered yeast strain in a suitable fermentation medium (e.g., FM medium with 20 g/L glucose) for approximately 16-18 hours at 30°C.[1]

  • Bioreactor Setup: Prepare a 5L bioreactor with 2L of batch fermentation medium containing 20 g/L glucose. Maintain the temperature at 30°C and pH at 5.0 (controlled with NaOH). Set the initial agitation to 400 rpm and gas flow to 1.5 vvm.[1]

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Allow the yeast to grow and consume the initial glucose. This phase typically lasts until the glucose is depleted (around 32 hours). Monitor cell density (OD₆₀₀) and glucose concentration.[1]

  • Fed-Batch Phase: Once the initial glucose is consumed, switch to a fed-batch strategy. Begin feeding an ethanol-based solution.

  • Process Control: During the fed-batch phase, maintain the dissolved oxygen (DO) level at 40% by cascading the agitation speed (e.g., from 400 to 600 rpm).[1]

  • Harvesting: Continue the fermentation for approximately 132 hours, taking samples periodically to measure cell density, and DHAA/AA titers. Harvest the culture for product extraction.[1]

Protocol 3: DHAA Extraction and Quantification

This protocol outlines a general method for extracting and analyzing DHAA from a yeast culture.

Methodology:

  • Solvent Extraction: To a 1 mL aliquot of the fermentation broth, add an organic solvent overlay. Isopropyl myristate (IPM) is often used in situ during fermentation, but for analysis, an extraction with a solvent like methanol or ethyl acetate is common.[1][6]

  • Mixing: Vortex the mixture vigorously for at least 30 minutes to ensure thorough extraction of DHAA and related compounds into the organic phase.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 5 minutes to separate the organic layer from the aqueous layer and cell debris.[6]

  • Sample Preparation: Carefully transfer the supernatant (organic layer) to a new tube. If necessary, dilute the sample with the same solvent (e.g., methanol with 0.1% formic acid) to fall within the linear range of the analytical instrument.[6]

  • Quantification by HPLC: Analyze the prepared sample using High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic or phosphoric acid) is typical.

    • Detection: UV detection at approximately 212-216 nm is commonly used.[6][11]

    • Standard Curve: Prepare a standard curve using purified DHAA of known concentrations to accurately quantify the amount in your samples.

  • Confirmation by LC-MS: For confirmation of identity, especially during strain development, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify the mass of the compound corresponding to the HPLC peak.[12][13]

References

Dihydroartemisinic Acid (DHAA) Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydroartemisinic acid (DHAA) purification protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction, purification, and handling of DHAA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final DHAA product has low purity. What are the common sources of contamination and how can I remove them?

Low purity is often due to co-extraction of structurally similar compounds from the source material, primarily artemisinic acid (AA) and other plant-derived impurities.[1][2] The purification strategy must be robust enough to separate these related substances.

Troubleshooting Steps:

  • Optimize Extraction: If extracting from plant material or production waste, ensure the extraction method is selective for DHAA. Alkaline extraction, for instance, leverages the acidic nature of DHAA for separation.[3]

  • Enhance Chromatographic Separation:

    • Method Choice: A combination of anion-exchange resin and silica-gel column chromatography has proven effective, achieving purity up to 98% (w/w).[4][5] Anion-exchange chromatography is particularly useful for separating acidic compounds like DHAA from neutral impurities.[4]

    • Solvent System: For silica gel chromatography, carefully select and optimize the solvent system. A methylene chloride-methanol (17:1, v/v) system has been used successfully.[6]

    • Preparative HPLC: For very high purity, preparative reverse-phase HPLC (RP-HPLC) with a C18 column and an acetonitrile/water mobile phase can be employed.[6]

  • Recrystallization: Perform a final recrystallization step. Ethyl acetate is a suitable solvent for crystallizing DHAA.[7] The presence of impurities can negatively impact crystallization kinetics and final yield.[8]

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extraction_q [label="Is extraction selective?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography_q [label="Is separation adequate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization_q [label="Is final product clean?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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end_ok [label="High Purity DHAA Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_extraction; check_extraction -> extraction_q; extraction_q -> check_chromatography [label=" Yes"]; extraction_q -> optimize_extraction [label="No"]; optimize_extraction -> check_extraction;

check_chromatography -> chromatography_q; chromatography_q -> check_crystallization [label=" Yes"]; chromatography_q -> optimize_chromatography [label="No"]; optimize_chromatography -> check_chromatography;

check_crystallization -> crystallization_q; crystallization_q -> end_ok [label=" Yes"]; crystallization_q -> rerun_crystallization [label="No"]; rerun_crystallization -> check_crystallization; }

Caption: Troubleshooting logic for addressing low DHAA purity.

Q2: My DHAA yield is consistently low after extraction from artemisinin production waste. How can I improve it?

Low yields often stem from suboptimal extraction conditions or degradation of the target molecule during the process.

Troubleshooting Steps:

  • Verify Extraction Parameters: An ultrasound-assisted alkaline extraction method has been optimized for DHAA from artemisinin production waste.[3] Compare your protocol against these validated conditions.

  • Control Temperature: The adsorption of DHAA onto anion-exchange resins is an exothermic process, meaning that lower temperatures favor higher adsorption capacity.[5] Ensure the temperature is controlled during this step.

  • Prevent Degradation: DHAA is sensitive to high temperatures and extreme pH.[9][10] Avoid prolonged exposure to harsh conditions during extraction and subsequent workup.

Optimized Extraction Conditions The following table summarizes optimized parameters for ultrasound-assisted alkaline extraction of DHAA from artemisinin production waste, which resulted in a 2.7% yield.[3]

ParameterOptimal Value
NaOH Concentration0.36%
Extraction Time67.96 min
Liquid:Solid Ratio5.89 mL/g
Ultrasonic Power83.9 W
Q3: I'm observing degradation of my purified DHAA during storage. What are the best practices for ensuring its stability?

DHAA is susceptible to chemical degradation, a process influenced by pH, temperature, and time.[9] Dihydroartemisinin, a closely related derivative, is known to be one of the least stable artemisinin compounds.[11]

Stability & Storage Recommendations:

  • pH: DHAA exhibits a U-shaped pH-rate profile, indicating it is least stable at highly acidic or basic pH values.[9] For storage in solution, use a neutral buffer.

  • Temperature: Degradation is temperature-dependent.[9] For long-term storage, keep the solid compound at -80°C (stable for up to 6 months) and for short-term at -20°C (stable for up to 1 month).[12]

  • Light: Protect from light, as photo-oxidation can occur, leading to the conversion of DHAA into artemisinin.[12][13]

  • Solvent: Be aware that the solvent can affect stability. For example, artesunate (a related compound) shows different degradation pathways and rates in methanol versus methanol/water mixtures.[14]

DHAA Stability Data The following table shows the half-life (t1/2) of Dihydroartemisinin (DHA), a closely related and often co-analyzed compound, under different conditions at 37°C, illustrating the significant impact of the matrix on stability.[9]

ConditionHalf-life (t1/2)
Buffer (pH 7.4)5.5 hours
Plasma2.3 hours
Q4: My chromatography column is clogged or showing slow flow rate. What is causing this and how can I fix it?

Column clogging is a common issue in chromatography and can be caused by particulates in the sample, high sample viscosity, or precipitation of the compound on the column.[15][16]

Troubleshooting Steps:

  • Sample Preparation: Ensure your sample is fully dissolved and free of particulates before loading. Centrifuge and filter the sample through a 0.22 or 0.45 µm filter.[16]

  • Reduce Viscosity: If the sample is too viscous (e.g., due to high concentrations of DHAA or nucleic acids from cell lysates), dilute the sample or reduce its concentration.[16]

  • Prevent Precipitation: DHAA might precipitate if the column's solvent environment is a poor solvent for it. Ensure the initial mobile phase is compatible with the sample solvent. You can also try loading the sample by adsorbing it onto a small amount of silica gel first (solid loading).[15]

  • Cleaning-in-Place (CIP): If a clog occurs, attempt to clean the column according to the manufacturer's instructions. If this fails, the chromatography medium may need to be replaced.[16]

Experimental Protocols

Protocol 1: Purification of DHAA from Artemisinin Production Waste

This protocol combines anion-exchange resin and silica-gel chromatography to achieve high-purity DHAA.[4][5]

Methodology:

  • Extraction: Perform an optimized ultrasound-assisted alkaline extraction on the artemisinin production waste as detailed in the table above.[3]

  • Anion-Exchange Chromatography:

    • Resin Selection: Use a 717 anion-exchange resin, which has shown high adsorption and desorption capacity for DHAA.[4][5]

    • Loading: Load the crude DHAA extract onto the equilibrated resin column.

    • Washing: Wash the column with deionized water to remove unbound impurities.

    • Elution: Elute the bound DHAA using an appropriate buffer, such as a salt gradient or a pH shift.

  • Silica-Gel Column Chromatography:

    • Preparation: Concentrate the fractions containing DHAA from the previous step.

    • Loading: Load the concentrated sample onto a silica-gel column.

    • Elution: Elute with a methylene chloride-methanol (17:1, v/v) solvent system.[6]

  • Analysis: Monitor fractions using Thin Layer Chromatography (TLC) or HPLC. Combine the pure fractions and evaporate the solvent.

  • Final Product: A purity of up to 98% (w/w) can be obtained with this combined method.[4][5]

// Nodes start [label="Artemisinin\nProduction Waste", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Ultrasound-Assisted\nAlkaline Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_extract [label="Crude DHAA Extract", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; anion_exchange [label="Anion-Exchange\nChromatography\n(717 Resin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; partially_pure [label="Partially Purified DHAA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; silica_gel [label="Silica-Gel\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_dhaa [label="High-Purity DHAA\n(>98%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> extraction; extraction -> crude_extract; crude_extract -> anion_exchange; anion_exchange -> partially_pure; partially_pure -> silica_gel; silica_gel -> pure_dhaa; }

Caption: Experimental workflow for DHAA purification.

Protocol 2: Analytical Characterization of DHAA

Accurate analysis is critical to confirm purity and identity. GC and LC-MS are powerful methods for this purpose.

A. Gas Chromatography (GC) Method [17]

  • Purpose: To quantify DHAA in plant extracts.

  • Extraction: Powdered A. annua leaves are extracted with chloroform at 55°C for 50 minutes.

  • Detection: Flame Ionization Detection (FID).

  • Validation Data:

    • Recovery: >98%

    • Intra-day Precision (RSD): 1.22% to 2.94%

    • Inter-day Precision (RSD): 1.69% to 4.31%

    • LOD (Limit of Detection): 2.00 µg/mL

    • LOQ (Limit of Quantitation): 5.00 µg/mL

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Method [1]

  • Purpose: To verify the identity of DHAA and related impurities.

  • Ionization: Negative electrospray ionization (ESI).

  • Mobile Phase Example: 25:75 acetonitrile/0.1% ammonium hydroxide.

  • MS Parameters:

    • Capillary Temperature: 250 °C

    • Gas Temperature: 300 °C

    • ESI Voltage: 3000 V

References

Technical Support Center: Optimizing Dihydroartemisinic Acid to Artemisinin Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the conversion of dihydroartemisinic acid (DHAA) to artemisinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic step in artemisinin production.

Troubleshooting Guides

This section addresses specific issues that may arise during the conversion of DHAA to artemisinin, providing potential causes and actionable solutions.

Low Yield of Artemisinin

A diminished yield of the final artemisinin product is a common challenge. The following table outlines potential reasons and troubleshooting steps to optimize the reaction yield.

Potential Cause Recommended Solutions & Explanations
Suboptimal Light Conditions Ensure the appropriate light source is used. While sunlight can induce the reaction, a high-intensity source like an electric discharge lamp provides more consistent results.[1] For photochemical reactions, UV-C radiation can initially accelerate artemisinin formation.[2][3] However, prolonged exposure can lead to degradation, so reaction time should be carefully monitored.[2][3]
Incorrect Reaction Temperature Temperature control is crucial. For photooxidation using methylene blue in dichloromethane, the optimal temperature is -78°C.[1][4] When using acetone as the solvent, maintaining the temperature near 0°C with an ice bath has been shown to improve yields.[1] A temperature of -20°C has been identified as a good compromise for maximizing selectivity and conversion in some flow chemistry setups.[4]
Inefficient Photosensitizer Methylene blue, rose bengal, and tetraphenylporphine are effective photosensitizers.[1] Ensure the photosensitizer is fully dissolved and at the correct concentration. The choice of solvent can impact the sensitizer's efficacy.
Presence of Water Anhydrous conditions are important. The presence of water can lead to the formation of byproducts and may cause the reaction mixture to turn pink, indicating the formation of a diene byproduct instead of artemisinin.[5]
Substrate Concentration The rate of conversion from DHAA to artemisinin can increase with a higher concentration of DHAA, suggesting an intermolecular interaction that promotes the formation of the endoperoxide.[2][3] Experiment with optimizing the starting concentration of DHAA.
Incomplete Conversion Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup. If the reaction stalls, it may be due to degradation of the photosensitizer or insufficient light exposure.
Formation of Byproducts

The presence of impurities and byproducts complicates purification and reduces the overall yield.

Potential Cause Recommended Solutions & Explanations
Photo-degradation of Artemisinin Prolonged exposure to UV-C light, after the initial acceleration of artemisinin formation, can promote the homolytic cleavage of the O-O bond and rearrangement of artemisinin into a different, inactive product.[2][3] It is critical to optimize the irradiation time.
Side Reactions from Intermediates The reaction proceeds through an allylic hydroperoxide intermediate.[4][5] If not efficiently converted to artemisinin, this intermediate can degrade or react to form other products. The use of an acid, such as trifluoroacetic acid (TFA), can facilitate the rearrangement to artemisinin.[1][4]
Solvent-Related Impurities The choice of solvent is critical. While acetone and methylene chloride are effective, they can lead to different impurity profiles.[1] Consider using alternative "green" solvents like liquid CO2 or aqueous mixtures of organic solvents to minimize side reactions and facilitate easier purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the conversion of this compound to artemisinin?

A1: The conversion of DHAA to artemisinin is a non-enzymatic, spontaneous auto-oxidation process.[5][7][8] It is a cascade reaction that involves several key steps:

  • An initial 'ene' reaction with singlet oxygen (¹O₂) to form an allylic hydroperoxide intermediate.[4][5]

  • Cleavage of a C-C bond.[5][9]

  • Incorporation of a second oxygen molecule, this time from triplet oxygen (³O₂).[5]

  • A final polycyclization to form the characteristic endoperoxide bridge of artemisinin.[5][9]

Q2: Is an enzyme required for the final conversion of DHAA to artemisinin?

A2: While the biosynthesis of DHAA from earlier precursors in Artemisia annua is enzyme-catalyzed, the final conversion of DHAA to artemisinin is widely considered to be a non-enzymatic, photo-oxidative process that can occur spontaneously.[7][8][10][11][12]

Q3: What are the advantages of using a photochemical route for the conversion?

A3: The photochemical route offers a direct method for generating the necessary singlet oxygen in situ for the initial step of the reaction.[4] This method can be controlled by adjusting light intensity and wavelength, and the use of specific photosensitizers allows for some level of reaction selectivity.[1] Furthermore, recent advancements in green chemistry have demonstrated that photochemical processes can be designed to be more environmentally friendly by using recyclable solvents and catalysts.[6]

Q4: Can this conversion happen in the absence of light?

A4: Yes, but at a significantly slower rate. Studies have shown that the non-enzymatic formation of artemisinin from DHAA is much faster in the presence of light (1400 ng/day) compared to in the dark (32 ng/day).[13][14] Light, particularly UV light, accelerates the formation of the reactive oxygen species needed for the reaction.[2][3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the disappearance of the starting material (DHAA) and the appearance of the product (artemisinin). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Experimental Protocols

Protocol 1: Photochemical Conversion of DHAA to Artemisinin using Methylene Blue

This protocol is adapted from established laboratory procedures for the photooxidation of DHAA.[1][4]

Materials:

  • This compound (DHAA)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methylene blue

  • Trifluoroacetic acid (TFA)

  • Oxygen gas

  • High-intensity visible light source (e.g., electric discharge lamp)

  • Reaction vessel equipped with a gas inlet and a cooling system

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 g) and methylene blue (6 mg) in anhydrous dichloromethane (80 ml) in the reaction vessel.[1]

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble oxygen gas through the solution while stirring.

  • Irradiate the mixture with a high-intensity visible light source. Monitor the reaction by TLC until the DHAA is consumed.

  • Once the photooxidation is complete, add 3 drops of trifluoroacetic acid to the cold reaction mixture to facilitate the rearrangement of the hydroperoxide intermediate to artemisinin.[1]

  • Allow the mixture to stand for a period (e.g., 4-5 days, though this can be optimized) to allow for the transformation to complete.[1]

  • Proceed with standard workup and purification steps, such as extraction and recrystallization from a suitable solvent like cyclohexane, to isolate pure artemisinin.[1] The reported yield for a similar process is around 28%.[1]

Visualizations

Diagram 1: Chemical Conversion Pathway of DHAA to Artemisinin

DHAA_to_Artemisinin DHAA This compound (DHAA) Intermediate Allylic Hydroperoxide Intermediate DHAA->Intermediate ¹O₂ (Singlet Oxygen) Light, Photosensitizer Artemisinin Artemisinin Intermediate->Artemisinin Rearrangement (Acid-catalyzed) + ³O₂ (Triplet Oxygen)

Caption: A simplified diagram illustrating the key stages in the chemical conversion of DHAA to artemisinin.

Diagram 2: Experimental Workflow for Photochemical Synthesis

Photochemical_Workflow A Dissolve DHAA & Photosensitizer in Solvent B Cool Reaction Mixture to -78°C A->B C Bubble O₂ Gas B->C D Irradiate with High-Intensity Light C->D E Monitor by TLC D->E F Acid-catalyzed Rearrangement (TFA) E->F Reaction Complete G Solvent Evaporation & Extraction F->G H Recrystallization G->H I Pure Artemisinin H->I Troubleshooting_Yield Problem Low Artemisinin Yield Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Sol1a Optimize Temperature (e.g., -78°C or 0°C) Cause1->Sol1a Sol1b Verify Light Source & Intensity Cause1->Sol1b Sol1c Check Substrate Concentration Cause1->Sol1c Sol2 Monitor with TLC Extend Reaction Time Cause2->Sol2 Sol3 Limit Exposure to UV Light Post-Reaction Cause3->Sol3

References

Stability issues and degradation of dihydroartemisinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dihydroartemisinic acid (DHAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHAA) and why is its stability important?

This compound is a natural product isolated from the plant Artemisia annua. It is the direct biosynthetic precursor to the potent antimalarial drug, artemisinin.[1][2] The stability of DHAA is critical because its degradation can lead to a loss of precursor material for artemisinin synthesis and the formation of impurities that may affect experimental outcomes and drug product quality.

Q2: What are the main factors that affect the stability of DHAA?

The primary factors that influence DHAA stability are:

  • Light: Exposure to light, particularly UV radiation, can induce a non-enzymatic conversion of DHAA to artemisinin.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation of DHAA.[5]

  • pH: DHAA is susceptible to hydrolysis under both acidic and alkaline conditions.

  • Oxidizing Agents: As a molecule with reactive sites, DHAA can be degraded by strong oxidizing agents.[6]

  • Solvent: The choice of solvent can impact the stability of DHAA in solution.

Q3: How should I store solid DHAA?

Solid DHAA should be stored at -20°C for long-term stability (up to 3 years), protected from light.[7]

Q4: How should I prepare and store DHAA stock solutions?

For preparing stock solutions, it is recommended to use solvents such as DMSO, ethanol, or DMF.[8] Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving DHAA.

Issue 1: Inconsistent results in bioassays.

  • Possible Cause: Degradation of DHAA in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare working solutions of DHAA immediately before use from a freshly thawed aliquot of the stock solution.

    • Protect from light: Conduct experiments under subdued light conditions or use amber-colored labware to minimize photodegradation.

    • Control for pH: Ensure the pH of your experimental buffer is within a stable range for DHAA. If the medium is close to neutral or slightly alkaline, the degradation rate can increase.

    • Temperature control: Maintain a consistent and appropriate temperature throughout the experiment, as elevated temperatures can accelerate degradation.

Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.

  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review sample handling: Ensure that samples are protected from light and kept cool during preparation. Avoid prolonged exposure to room temperature.

    • Check solvent compatibility: Verify that the solvents used for sample dilution and the mobile phase are compatible with DHAA and will not induce degradation.

    • Analyze a fresh sample: Immediately after preparation, analyze a sample to establish a baseline chromatogram and compare it with aged samples.

    • Identify degradation products: If unknown peaks persist, consider performing forced degradation studies and use LC-MS/MS to identify the structure of the degradation products.

Issue 3: Low yield of artemisinin from DHAA conversion.

  • Possible Cause: Suboptimal reaction conditions for the photochemical conversion.

  • Troubleshooting Steps:

    • Optimize light exposure: The conversion of DHAA to artemisinin is light-dependent. Ensure adequate exposure to an appropriate light source. UV-C radiation can initially accelerate the conversion but may also lead to the degradation of the formed artemisinin.[3]

    • Consider photosensitizers: The photochemical conversion is a Schenck-ene reaction involving singlet oxygen. The use of a photosensitizer, such as methylene blue, can improve the efficiency of the reaction.

    • Control temperature: While light is necessary, excessive heat can lead to the formation of side products. Maintain a controlled, low temperature during the photooxidation process.

Quantitative Data on DHAA Stability

The following tables summarize the available quantitative data on the stability of DHAA and its close analog, dihydroartemisinin (DHA), which can be used as a reference.

Table 1: Non-enzymatic Conversion of this compound to Artemisinin

ConditionRate of Artemisinin Formation (ng/day)Reference
With Light Exposure1400[4]
Without Light Exposure32[4]

Table 2: Half-life of Dihydroartemisinin (DHA) in Aqueous Buffers at 37°C

pHHalf-life (hours)Rate Constant (k, s⁻¹)Reference
7.28.1-[9]
7.45.53.48 x 10⁻⁵[9]
7.6--
In Plasma (pH 7.4)2.38.55 x 10⁻⁵[9]

Note: Data for DHA is presented as a proxy for DHAA due to structural similarity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DHAA

This protocol provides a general framework for developing an HPLC method to assess the stability of DHAA and separate it from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. The gradient can be optimized to achieve separation of DHAA and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210-220 nm.

  • Sample Preparation:

    • Prepare a stock solution of DHAA in a suitable solvent (e.g., acetonitrile or methanol).

    • For stability testing, incubate the DHAA solution under the desired stress conditions (e.g., heat, light, acidic/basic pH).

    • At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of DHAA

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Acid Hydrolysis:

    • Dissolve DHAA in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC or LC-MS.

  • Base Hydrolysis:

    • Dissolve DHAA in a suitable solvent and add 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at intervals, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Dissolve DHAA in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature, protected from light.

    • Monitor the degradation over time by analyzing samples.

  • Thermal Degradation:

    • Store solid DHAA or a solution of DHAA in a temperature-controlled oven (e.g., 60-80°C).

    • Analyze samples at different time points to assess the extent of degradation.

  • Photodegradation:

    • Expose a solution of DHAA to a light source (e.g., UV lamp or natural sunlight).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various intervals to determine the effect of light.

Visualizations

DHAA_Degradation_Pathway DHAA This compound (DHAA) Hydroperoxide DHAA Hydroperoxide Intermediate DHAA->Hydroperoxide Schenck-ene reaction Singlet_Oxygen ¹O₂ (Singlet Oxygen) Singlet_Oxygen->Hydroperoxide Light Light (hν) Light->Singlet_Oxygen Photosensitizer Artemisinin Artemisinin Hydroperoxide->Artemisinin Cascade Reaction Triplet_Oxygen ³O₂ (Triplet Oxygen) Triplet_Oxygen->Artemisinin

Caption: Photochemical conversion of DHAA to Artemisinin.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation DHAA_Sample DHAA Sample (Solid or Stock Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DHAA_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) DHAA_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂) DHAA_Sample->Oxidation Thermal Thermal Stress (e.g., 80°C) DHAA_Sample->Thermal Photo Photolytic Stress (UV/Visible Light) DHAA_Sample->Photo HPLC HPLC-UV Analysis Acid->HPLC LCMS LC-MS/MS Analysis Acid->LCMS Base->HPLC Base->LCMS Oxidation->HPLC Oxidation->LCMS Thermal->HPLC Thermal->LCMS Photo->HPLC Photo->LCMS Quantify Quantify DHAA & Degradation Products HPLC->Quantify Identify Identify Degradation Products LCMS->Identify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Workflow for DHAA forced degradation studies.

References

Technical Support Center: Dihydroartemisinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dihydroartemisinic acid (DHAA) and its conversion to artemisinin.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of this compound and its subsequent conversion to artemisinin?

A1: During the synthesis of this compound and its conversion to artemisinin, several byproducts can be formed depending on the synthetic route (biosynthesis vs. chemical synthesis).

  • In microbial biosynthesis (e.g., engineered yeast): The primary byproduct is artemisinic acid (AA) . The formation of AA versus DHAA is a critical challenge, as both pathways compete for the common intermediate, artemisinic aldehyde. The ratio of DHAA to AA is a key indicator of the efficiency of the biosynthetic pathway.[1]

  • During chemical conversion to artemisinin: A significant unproductive byproduct is dihydro-epi-deoxyarteannuin B . This results from an oxidative lactonization of the carboxylic acid group of this compound.[2]

  • Degradation of Artemisinin: Under certain conditions, such as exposure to UV-C radiation, artemisinin itself can degrade into other products through homolytic cleavage of the endoperoxide bond.[3]

Q2: My microbial culture is producing high levels of artemisinic acid relative to this compound. What are the potential causes and solutions?

A2: High levels of artemisinic acid (AA) in microbial systems engineered to produce this compound (DHAA) indicate that the metabolic flux is favoring the branch of the pathway leading to AA.

Potential Causes:

  • Enzyme Kinetics: The enzyme aldehyde dehydrogenase (ALDH1) may have a higher affinity for artemisinic aldehyde than the artemisinic aldehyde Δ11(13) reductase (DBR2), leading to the preferential oxidation to AA.[1]

  • Suboptimal Enzyme Expression: The expression levels of the enzymes in the DHAA pathway, particularly DBR2, may not be optimal, creating a bottleneck that diverts the intermediate to the AA pathway.

Troubleshooting Strategies:

  • Enzyme Engineering:

    • Protein Fusion: Fusing DBR2 to other enzymes in the pathway, such as artemisinic alcohol dehydrogenase (ADH1) or ALDH1, can enhance the metabolic flux towards DHAA. This has been shown to significantly increase the DHAA/AA ratio.[1]

    • Site-Directed Mutagenesis: Modifying the active site of ALDH1 can be done to increase its substrate preference for dihydroartemisinic aldehyde over artemisinic aldehyde.[1]

  • Optimization of Gene Expression: Fine-tuning the expression levels of the key enzymes (ADS, CYP71AV1, DBR2, ADH1, ALDH1, CYB5, and CPR1) can help to balance the metabolic pathway and direct more flux towards DHAA.[1]

Q3: The yield of artemisinin from the chemical conversion of this compound is low. What factors could be responsible?

A3: Low yields in the conversion of this compound to artemisinin can be attributed to several factors related to the reaction conditions and the stability of the intermediates and final product.

Potential Causes:

  • Inefficient Formation of this compound Hydroperoxide: The initial step of the conversion is the formation of a hydroperoxide intermediate, which is often achieved through a reaction with singlet oxygen.[4][5] Inefficient generation of singlet oxygen or competing side reactions can reduce the yield.

  • Formation of Unproductive Byproducts: As mentioned in Q1, the formation of dihydro-epi-deoxyarteannuin B through oxidative lactonization is a competing reaction that reduces the amount of DHAA available for conversion to artemisinin.[2]

  • Degradation of Artemisinin: The endoperoxide bridge in artemisinin is sensitive to certain conditions, and the product can degrade after it is formed. For example, prolonged exposure to UV light can cause cleavage of this bond.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, catalyst (if any), and temperature can significantly impact the reaction rate and selectivity.

Troubleshooting Strategies:

  • Protecting Group Chemistry: Esterification of the carboxylic acid group of DHAA to its methyl ester can block the oxidative lactonization, thereby preventing the formation of dihydro-epi-deoxyarteannuin B and increasing the yield of artemisinin.[2]

  • Optimization of Photochemical Reaction: In photochemical conversions, ensure efficient generation of singlet oxygen. This can be influenced by the choice of photosensitizer (e.g., tetraphenylporphyrin) and the light source.[6] Continuous-flow reactors can improve light penetration and reaction control compared to batch processes.[6][7]

  • Control of Reaction Environment: The conversion of DHAA to artemisinin can occur non-enzymatically in the presence of air and light.[4][5] Carefully controlling the exposure to light and oxygen can influence the rate of formation. The use of pure oxygen instead of air, and the addition of acid or copper ion catalysts have been explored to improve the final step.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low DHAA/AA ratio in microbial production Inefficient enzymatic conversion to DHAA pathway.Engineer fusion proteins (e.g., DBR2-ADH1, DBR2-ALDH1).Perform site-directed mutagenesis on ALDH1 to favor DHAA production.Optimize expression levels of pathway enzymes.[1]
Low yield of artemisinin from DHAA Formation of dihydro-epi-deoxyarteannuin B.Degradation of artemisinin.Inefficient hydroperoxidation.Protect the carboxylic acid of DHAA via esterification.[2]Minimize exposure of the final product to UV light.[3]Optimize photochemical reaction conditions (photosensitizer, light source).[6]
Poor reproducibility in artemisinin synthesis Non-enzymatic conversion sensitive to environmental factors (light, air).Implement a continuous-flow reaction setup for better control over reaction parameters.[7]Carefully control and document exposure to light and air.[4]
Presence of unexpected peaks in LC-MS/GC-MS analysis Uncharacterized byproducts or degradation products.Use deuterated standards to trace reaction pathways and identify byproducts through mass shifts.[3][4]Employ different analytical techniques (e.g., NMR) for structural elucidation.[4]

Quantitative Data on Byproduct Formation

Parameter Condition 1 Yield/Ratio 1 Condition 2 Yield/Ratio 2 Reference
Non-enzymatic formation of artemisinin from deuterated DHAA With light1400 ng/dayWithout light32 ng/day[4][5]
DHAA/AA ratio in engineered S. cerevisiae Initial strain2.53With fusion proteins and engineered ALDH110.05[1]
Artemisinin yield from DHAA (batch process) Standard conditions~30%--[8]
Artemisinin yield from DHAA (continuous flow) Optimized conditions46-69%--[6][7]

Experimental Protocols

Protocol 1: Monitoring the Non-enzymatic Conversion of this compound to Artemisinin via ¹H NMR

Objective: To qualitatively monitor the spontaneous formation of artemisinin from DHAA when exposed to air and light.

Materials:

  • This compound (DHAA)

  • Dichloromethane (CH₂Cl₂)

  • Clear and amber glass vials

  • Nitrogen gas source

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of DHAA in CH₂Cl₂ (e.g., 1.0 g in 50 mL).

  • Aliquot the solution into multiple clear and amber glass vials (e.g., 0.5 mL per vial).

  • Dry the samples first with a stream of nitrogen gas and then under vacuum in a desiccator.

  • Place the clear glass vials in a location with exposure to sunlight and open to the air.

  • Store the amber glass vials in a dark location (e.g., a cabinet) and open to the air.

  • At various time points (e.g., daily, weekly), take one vial from each condition.

  • Dissolve the dried sample in CDCl₃ (e.g., 0.7 mL).

  • Acquire a ¹H NMR spectrum of the sample to monitor the appearance of characteristic peaks for artemisinin and the disappearance of peaks for DHAA.[4]

Protocol 2: Ultrasound-Assisted Alkaline Extraction of DHAA from Plant Byproduct

Objective: To extract DHAA from the waste material of artemisinin production.

Materials:

  • Artemisinin production waste (dried and ground)

  • Sodium hydroxide (NaOH) solution (e.g., 0.36%)

  • Hydrochloric acid (HCl) solution (1 mol/L)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Ultrasonic bath

  • Centrifuge

  • Freeze dryer

Procedure:

  • Mix the ground plant byproduct with the NaOH solution at a specific liquid-to-solid ratio (e.g., 5.89 mL/g).

  • Place the mixture in an ultrasonic bath and sonicate for a defined period (e.g., ~68 minutes) at a specific power (e.g., ~84 W).

  • Separate the liquid extract from the solid residue.

  • Adjust the pH of the liquid extract with 1 mol/L HCl to induce the precipitation of DHAA.

  • Allow the precipitate to form for approximately 10 minutes.

  • Centrifuge the mixture (e.g., 12,000 rpm for 5 minutes) to pellet the precipitate.

  • Freeze-dry the precipitated sample.

  • For quantification, the dried precipitate can be re-dissolved in chloroform for analysis by GC-FID.[9]

Visualizations

Byproduct_Formation_Pathway FPP Farnesyl Diphosphate Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde ADH1 AA Artemisinic Acid (Byproduct) Artemisinic_Aldehyde->AA ALDH1 Dihydroartemisinic_Aldehyde Dihydroartemisinic_Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 DHAA This compound Artemisinin Artemisinin DHAA->Artemisinin Non-enzymatic (Light, O2) Dihydroartemisinic_Aldehyde->DHAA ALDH1

Caption: Biosynthetic pathway of DHAA and the competing formation of artemisinic acid.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Route Biosynthesis or Chemical Conversion? Start->Check_Route Bio_Problem High AA/DHAA Ratio? Check_Route->Bio_Problem Biosynthesis Chem_Problem Identify Byproducts (GC/LC-MS) Check_Route->Chem_Problem Chemical Conversion Bio_Solution Engineer Enzymes (DBR2, ALDH1) Optimize Gene Expression Bio_Problem->Bio_Solution Yes Lactone Dihydro-epi-deoxyarteannuin B present? Chem_Problem->Lactone Lactone_Solution Protect Carboxylic Acid (e.g., Esterification) Lactone->Lactone_Solution Yes Other_Byproducts Other Degradation Products? Lactone->Other_Byproducts No Other_Solution Optimize Reaction Conditions (Light, Temp, Catalyst) Use Continuous Flow Other_Byproducts->Other_Solution Yes No_Byproducts Low Conversion Other_Byproducts->No_Byproducts No

References

Technical Support Center: Overcoming Low Yields in Dihydroartemisinic Acid Microbial Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the microbial production of dihydroartemisinic acid (DHAA).

Troubleshooting Guide

Low yields of DHAA in microbial systems often stem from bottlenecks in the biosynthetic pathway, suboptimal fermentation conditions, or cellular stress. This guide addresses common problems and provides actionable solutions.

Issue 1: Low DHAA to Artemisinic Acid (AA) Ratio

A primary challenge in DHAA production is the competing pathway that leads to the formation of the precursor, artemisinic acid (AA).[1][2] A low DHAA/AA ratio indicates inefficient conversion of intermediates towards DHAA.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient redirection of metabolic flux Express artemisinic aldehyde Δ11(13) reductase (DBR2) to convert artemisinic aldehyde (AO) to dihydroartemisinic aldehyde (DHAO).[1][2]Increased conversion of AO to DHAO, thereby increasing the DHAA/AA ratio.
Poor substrate channeling between enzymes Co-express key enzymes as fusion proteins, such as DBR2-ADH1 and DBR2-ALDH1, to promote substrate channeling and increase local concentrations of intermediates.[1]Enhanced flux towards DHAA, leading to a higher DHAA/AA ratio. An increase from 2.53 to 6.97 has been reported.[1]
Suboptimal ALDH1 substrate specificity Engineer aldehyde dehydrogenase (ALDH1) to favor DHAO over AO. The H194R mutation in ALDH1 has been shown to improve the stability of the enzyme/NAD+ complex and increase the DHAA/AA ratio.[1][2]A significant increase in the DHAA/AA ratio. The H194R mutant has been reported to increase the ratio to 10.05.[2]

Issue 2: Low Overall DHAA Titer

Even with a favorable DHAA/AA ratio, the overall product titer may be low. This can be caused by limitations in precursor supply, enzyme expression and activity, or cofactor availability.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient farnesyl pyrophosphate (FPP) precursor Overexpress genes of the mevalonate (MVA) pathway. Additionally, down-regulate competing pathways, such as sterol biosynthesis, by repressing the ERG9 gene.[3][4]Increased availability of FPP for the DHAA pathway, leading to higher overall titers.
Rate-limiting enzyme activity (CYP71AV1) The initial three-step oxidation of amorpha-4,11-diene by cytochrome P450 (CYP71AV1) is often a bottleneck.[5][6] Employ N-terminal truncation of CYP71AV1 to enhance its expression and activity.[5]Improved conversion of amorpha-4,11-diene, leading to higher intermediate and final product concentrations.
Limited NADPH cofactor availability The DHAA biosynthetic pathway is NADPH-dependent.[5] Co-express enzymes that can regenerate NADPH, such as ALDH1, which has been shown to increase DHAA production by 8-fold.[5][7]Increased availability of NADPH, supporting the high flux through the oxidative steps of the pathway and boosting DHAA yield.
Suboptimal fermentation conditions Optimize fermentation parameters such as media composition, carbon source feeding strategy, pH, and dissolved oxygen levels.[2][8]A significant increase in final DHAA titer. A fed-batch process in a 5L bioreactor has achieved titers of 1.70 g/L.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low DHAA yields in recombinant yeast?

A1: The primary cause is often the inefficient redirection of metabolic flux away from the competing artemisinic acid (AA) pathway.[1][2] The intermediate artemisinic aldehyde (AO) can be either oxidized to AA or reduced to dihydroartemisinic aldehyde (DHAO), the precursor to DHAA.[2] Without proper engineering, a significant portion of the carbon flux is diverted to AA.

Q2: How can I increase the supply of the precursor, FPP?

A2: To increase farnesyl pyrophosphate (FPP) supply, you can overexpress all the enzymes in the mevalonate (MVA) pathway.[3] It is also beneficial to down-regulate competing pathways that consume FPP, such as the sterol biosynthesis pathway, by repressing the expression of the squalene synthase gene (ERG9).[4]

Q3: What is the role of cofactor engineering in improving DHAA production?

A3: The biosynthesis of DHAA involves several oxidation steps that require the cofactor NADPH.[5] Ensuring a sufficient supply of NADPH is critical. Co-expressing enzymes that regenerate NADPH, such as certain aldehyde dehydrogenases (ALDH1), can significantly enhance the overall yield of DHAA.[5][7]

Q4: Are there any specific protein mutations that have been shown to improve DHAA yield?

A4: Yes, protein engineering of ALDH1 has proven effective. Specifically, the H194R mutation in ALDH1 enhances the stability of the enzyme/NAD+ complex, which in turn improves its substrate preference for DHAO, leading to a higher DHAA to AA ratio.[1][2]

Q5: What fermentation strategies are recommended for high-titer DHAA production?

A5: A fed-batch fermentation strategy is recommended. This typically involves an initial growth phase on glucose, followed by a production phase with a controlled feed of a carbon source like ethanol.[2] Maintaining key parameters such as pH at 5.0 and dissolved oxygen at 40% is also crucial for optimal performance.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies aimed at improving DHAA production.

Table 1: Impact of Metabolic Engineering Strategies on DHAA/AA Ratio

Strain/Strategy DHAA/AA Ratio Reference
Initial Strain2.53[1]
DBR2-ADH1 & DBR2-ALDH1 Fusion Proteins6.97[1]
ALDH1 H194R Mutant3.73[1]
Fusion Proteins + ALDH1 H194R Mutant10.05[2]

Table 2: DHAA Titers Achieved Through Fermentation Optimization

Fermentation Scale DHAA Titer (mg/L) Reference
Shake Flask311[2]
5L Bioreactor (Fed-batch)1,700[2]

Experimental Protocols

Protocol 1: 5L Fed-Batch Fermentation for DHAA Production

This protocol is based on the methods described by Zhang et al. (2017).[2]

  • Seed Culture Preparation: Inoculate a single colony of the engineered Saccharomyces cerevisiae strain into a flask containing seed culture medium. Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

  • Bioreactor Setup: Prepare a 5L bioreactor containing 2L of batch fermentation medium (FM) with 20 g/L glucose.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Fermentation Parameters:

    • Temperature: Maintain at 30°C.

    • pH: Control at 5.0 by the addition of 5 M NaOH.

    • Gas Flow: Maintain at 1.5 vvm.

    • Dissolved Oxygen (DO): During the initial glucose consumption phase, maintain DO at 40% by cascading agitation from 400 to 600 rpm.

  • Feeding Strategy:

    • After the initial glucose is depleted (approximately 6 hours), begin feeding a glucose solution at a rate of 0.3 mL/min.

    • Once the glucose feeding stage is complete and the carbon source switches to ethanol produced by the yeast, continue fermentation until harvest.

  • Sampling and Analysis: Periodically take samples to measure cell density (OD600) and the concentrations of glucose, ethanol, glycerol, acetate, DHAA, and AA using standard analytical techniques such as HPLC.

Visualizations

Dihydroartemisinic_Acid_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_artemisinin This compound Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP DMAPP->FPP Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS ArtemisinicAlcohol Artemisinic Alcohol (AOH) Amorphadiene->ArtemisinicAlcohol CYP71AV1 ArtemisinicAldehyde Artemisinic Aldehyde (AO) ArtemisinicAlcohol->ArtemisinicAldehyde ADH1 ArtemisinicAcid Artemisinic Acid (AA) ArtemisinicAldehyde->ArtemisinicAcid ALDH1 DihydroartemisinicAldehyde Dihydroartemisinic Aldehyde (DHAO) ArtemisinicAldehyde->DihydroartemisinicAldehyde DBR2 DihydroartemisinicAcid This compound (DHAA) DihydroartemisinicAldehyde->DihydroartemisinicAcid ALDH1

Caption: this compound biosynthetic pathway.

Troubleshooting_Workflow cluster_ratio Ratio Improvement cluster_titer Titer Improvement Start Low DHAA Yield CheckRatio Measure DHAA/AA Ratio Start->CheckRatio LowRatio Low DHAA/AA Ratio CheckRatio->LowRatio Low LowTiter Acceptable DHAA/AA Ratio, but low overall titer CheckRatio->LowTiter Acceptable ExpressDBR2 Express DBR2 LowRatio->ExpressDBR2 IncreaseFPP Increase FPP Supply (Overexpress MVA, repress ERG9) LowTiter->IncreaseFPP FusionProteins Use Fusion Proteins (DBR2-ADH1, DBR2-ALDH1) ExpressDBR2->FusionProteins EngineerALDH1 Engineer ALDH1 (H194R) FusionProteins->EngineerALDH1 OptimizeCYP Optimize CYP71AV1 (N-terminal truncation) IncreaseFPP->OptimizeCYP CofactorEngineering Cofactor Engineering (NADPH regeneration) OptimizeCYP->CofactorEngineering FermentationOptimization Optimize Fermentation CofactorEngineering->FermentationOptimization

Caption: Troubleshooting workflow for low DHAA yield.

References

Technical Support Center: Enhancing Dihydroartemisinic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing enzyme activity for dihydroartemisinic acid (DHAA) biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the significance of producing this compound (DHAA) directly?

A1: Direct bioproduction of DHAA is advantageous as it is the immediate precursor to the antimalarial drug artemisinin.[1][2] This route eliminates the chemical hydrogenation step of artemisinic acid (AA), which can reduce the cost and complexity of artemisinin semi-synthesis.[3][4][5]

Q2: What are the key enzymes involved in the DHAA biosynthesis pathway?

A2: The core enzymatic pathway reconstituted in microbial hosts like Saccharomyces cerevisiae involves several key enzymes:

  • Amorpha-4,11-diene synthase (ADS): Catalyzes the first committed step, converting farnesyl pyrophosphate (FPP) to amorpha-4,11-diene.[6][7]

  • Cytochrome P450 monooxygenase (CYP71AV1): A multi-functional enzyme that catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[1][8][9]

  • Artemisinic alcohol dehydrogenase (ADH1): Involved in the oxidation of artemisinic alcohol to artemisinic aldehyde.[3][10]

  • Artemisinic aldehyde Δ11(13) reductase (DBR2): Reduces artemisinic aldehyde to dihydroartemisinic aldehyde.[2][10][11]

  • Aldehyde dehydrogenase (ALDH1): Oxidizes dihydroartemisinic aldehyde to DHAA. It can also oxidize artemisinic aldehyde to artemisinic acid, creating a competing pathway.[2][10][12]

Pathway Optimization

Q3: What are common bottlenecks in the DHAA biosynthesis pathway?

A3: Researchers often face several bottlenecks that limit DHAA yield:

  • Low CYP71AV1 activity: The multi-step oxidation catalyzed by CYP71AV1 is a major rate-limiting step.[1][13]

  • Competition between DBR2 and ALDH1: ALDH1 has a higher affinity for the common substrate artemisinic aldehyde (AO) than DBR2, leading to the production of the side-product artemisinic acid (AA) and a lower DHAA/AA ratio.[3]

  • Substrate and cofactor availability: Insufficient supply of the precursor FPP or cofactors like NADPH can limit the overall pathway flux.[1][14]

  • Sub-optimal enzyme expression: The expression levels of the pathway enzymes need to be carefully balanced for optimal performance.[1][3]

Q4: How can the ratio of DHAA to artemisinic acid (AA) be improved?

A4: Increasing the DHAA/AA ratio is a primary goal in optimizing the pathway. Key strategies include:

  • Protein Engineering of ALDH1: Modifying ALDH1 to favor the conversion of dihydroartemisinic aldehyde over artemisinic aldehyde can significantly increase the DHAA/AA ratio. For example, the H194R mutation in ALDH1 has been shown to improve the ratio.[3][4]

  • Enzyme Fusion Proteins: Creating fusion proteins of enzymes that act sequentially, such as DBR2-ADH1 and DBR2-ALDH1, can enhance substrate channeling towards DHAA synthesis and improve the DHAA/AA ratio by increasing substrate accessibility.[3][4][5]

  • Overexpression of DBR2: Increasing the cellular concentration of DBR2 can help it outcompete ALDH1 for their common substrate, artemisinic aldehyde.[1]

Troubleshooting Guides

Low DHAA Titer

Problem: The final titer of DHAA is low, despite all pathway genes being expressed.

Possible Cause Troubleshooting Step
Suboptimal CYP71AV1 Activity The activity of CYP71AV1 is often a rate-limiting step.[1][13] Consider N-terminal truncation or transcriptional tuning of CYP71AV1 to enhance its activity.[1] Also, ensure its redox partner, cytochrome P450 reductase (CPR), is co-expressed at optimal levels.[1]
Insufficient FPP Precursor Supply The upstream mevalonate (MVA) pathway may not be producing enough FPP. Overexpress key genes in the MVA pathway, such as tHMG1, to increase the metabolic flux towards FPP.[3]
Suboptimal Fermentation Conditions Abiotic factors such as temperature, pH, and nutrient availability can significantly impact whole-cell biocatalysis. Optimize these conditions for your specific host strain and experimental setup.[1]
Poor Enzyme Expression or Stability Verify the expression and stability of all pathway enzymes using methods like SDS-PAGE and Western blotting. Codon optimization of the heterologous genes for the expression host can also improve protein levels.[15]
Low DHAA/AA Ratio

Problem: A significant amount of the product is the side-product artemisinic acid (AA), resulting in a low DHAA/AA ratio.

Possible Cause Troubleshooting Step
ALDH1 Competition ALDH1 has a higher affinity for artemisinic aldehyde than DBR2, leading to AA production.[3] Employ protein engineering strategies on ALDH1 to shift its substrate preference towards dihydroartemisinic aldehyde. The H194R mutant is a good starting point.[3][4]
Inefficient Substrate Channeling The intermediate artemisinic aldehyde may diffuse away before being captured by DBR2. Construct and express fusion proteins like DBR2-ALDH1 to promote substrate channeling towards DHAA.[3][5]
Insufficient DBR2 Activity The level of DBR2 expression might be too low to effectively compete with ALDH1. Increase the expression of DBR2 through stronger promoters or higher gene copy numbers.[3]

Data Presentation

Table 1: Impact of Enzyme Engineering Strategies on DHAA Production
Strategy Host Organism Key Modification DHAA Titer (g/L) DHAA/AA Ratio Reference
Baseline StrainS. cerevisiaeIntroduction of ADS, CYP71AV1, ADH1, DBR2, ALDH1-2.53[3]
Fusion ProteinsS. cerevisiaeExpression of DBR2-ADH1 and DBR2-ALDH1 fusion proteins-6.97[3][4]
ALDH1 EngineeringS. cerevisiaeIntroduction of ALDH1 H194R mutant-3.73[3][4]
Combined StrategyS. cerevisiaeFusion proteins with ALDH1 H194R mutant1.7010.05[3][4]
Whole-cell BiotransformationS. cerevisiaeCo-expression of DBR2 and optimization of conditions~0.230-[1]

Experimental Protocols

Protocol 1: Construction of Fusion Proteins (DBR2-ALDH1)

This protocol describes the general steps for creating a fusion protein of DBR2 and ALDH1, as has been shown to improve the DHAA/AA ratio.[3]

  • Gene Amplification: Amplify the coding sequences of DBR2 and ALDH1 from their respective templates using PCR. Design primers to include a flexible linker sequence (e.g., (Gly4Ser)3) at the C-terminus of DBR2 and the N-terminus of ALDH1. Also, include appropriate restriction sites for cloning.

  • Ligation and Cloning: Digest the PCR products and the target expression vector with the chosen restriction enzymes. Ligate the DBR2-linker and linker-ALDH1 fragments into the expression vector in the correct order and orientation.

  • Transformation: Transform the resulting plasmid into a suitable E. coli strain for plasmid amplification and sequence verification.

  • Yeast Transformation: Transform the verified plasmid into the desired S. cerevisiae host strain that already contains the other genes of the DHAA pathway.

  • Expression and Analysis: Culture the engineered yeast strain under appropriate conditions to induce protein expression. Analyze the production of DHAA and AA using GC-MS or LC-MS to determine the effect of the fusion protein on the product ratio.

Protocol 2: Site-Directed Mutagenesis of ALDH1 (H194R)

This protocol outlines the steps to create the H194R mutation in ALDH1, which has been demonstrated to increase the DHAA/AA ratio.[3]

  • Plasmid Template: Use a plasmid containing the wild-type ALDH1 gene as a template.

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to substitute Histidine (H) at position 194 with Arginine (R). The primers should be ~25-45 bases in length with the mismatch in the middle.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.

  • Transformation: Transform the digested PCR product into competent E. coli cells. The nicks in the amplified plasmid will be repaired by the E. coli host.

  • Verification and Yeast Transformation: Isolate the plasmid DNA from the resulting E. coli colonies and verify the presence of the H194R mutation by DNA sequencing. Subsequently, transform the confirmed plasmid into the S. cerevisiae expression host.

Visualizations

This compound Biosynthetic Pathway

DHAA_Pathway FPP Farnesyl Pyrophosphate (FPP) Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde (AO) Artemisinic_Alcohol->Artemisinic_Aldehyde ADH1 / CYP71AV1 Artemisinic_Acid Artemisinic Acid (AA) Artemisinic_Aldehyde->Artemisinic_Acid ALDH1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 DHAA This compound (DHAA) Dihydroartemisinic_Aldehyde->DHAA ALDH1

Caption: The enzymatic pathway for the biosynthesis of DHAA, highlighting the branch point leading to AA.

Troubleshooting Logic for Low DHAA/AA Ratio

Troubleshooting_Low_Ratio Start Low DHAA/AA Ratio Detected Cause1 Cause: ALDH1 outcompetes DBR2 for Artemisinic Aldehyde Start->Cause1 Cause2 Cause: Inefficient channeling of Artemisinic Aldehyde to DBR2 Start->Cause2 Solution1a Solution: Engineer ALDH1 for altered substrate preference (e.g., H194R) Cause1->Solution1a Solution1b Solution: Increase DBR2 expression levels Cause1->Solution1b Solution2 Solution: Construct and express fusion proteins (e.g., DBR2-ALDH1) Cause2->Solution2

Caption: A troubleshooting workflow for diagnosing and addressing a low DHAA to AA product ratio.

Experimental Workflow for Enhancing DHAA Production

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Analysis cluster_evaluation Evaluation Gene_Cloning 1. Clone Pathway Genes (ADS, CYP71AV1, ADH1, DBR2, ALDH1) Host_Integration 2. Integrate/Express in Host (e.g., S. cerevisiae) Gene_Cloning->Host_Integration Protein_Engineering 3. Perform Protein Engineering (e.g., ALDH1 mutation, Fusion Proteins) Host_Integration->Protein_Engineering Fermentation 4. Cultivate Engineered Strain Protein_Engineering->Fermentation Optimization 5. Optimize Fermentation Conditions (pH, Temp, Media) Fermentation->Optimization Analysis 6. Analyze Products (GC-MS/LC-MS) Optimization->Analysis Evaluate 7. Evaluate DHAA Titer and DHAA/AA Ratio Analysis->Evaluate

References

Technical Support Center: Fed-Batch Fermentation for Dihydroartemisinic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fed-batch fermentation of dihydroartemisinic acid (DHAA).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of producing this compound (DHAA) over artemisinic acid (AA) in recombinant yeast?

A1: Direct bioproduction of DHAA is advantageous as it can reduce the cost of semi-synthetic artemisinin production by eliminating a chemical hydrogenation step required to convert AA to DHAA.[1]

Q2: Which host organism is commonly used for DHAA production via fermentation?

A2: Saccharomyces cerevisiae (brewer's yeast) is a commonly used host organism. It has been successfully engineered to produce high titers of artemisinin precursors like artemisinic acid and DHAA.[1][2][3][4]

Q3: What are the key enzymes in the engineered biosynthetic pathway for DHAA in S. cerevisiae?

A3: The key enzymes introduced into S. cerevisiae for DHAA production include amorphadiene synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), artemisinic alcohol dehydrogenase (ADH1), artemisinic aldehyde Δ11(13) reductase (DBR2), and aldehyde dehydrogenase (ALDH1).[1]

Q4: What is a major challenge in maximizing the DHAA to AA ratio?

A4: A significant challenge is redirecting the metabolic flux towards DHAA and away from the byproduct artemisinic acid (AA). This is because the enzyme ALDH1 can act on both artemisinic aldehyde (leading to AA) and dihydroartemisinic aldehyde (leading to DHAA). Strategies to overcome this include protein engineering of ALDH1 to favor the DHAA pathway and creating fusion proteins to channel substrates more efficiently.[1]

Q5: What is a typical feeding strategy in fed-batch fermentation for producing artemisinin precursors?

A5: A common strategy involves an initial batch phase to grow biomass, followed by a fed-batch phase where a concentrated nutrient solution (often containing a carbon source like glucose or galactose) is fed to the bioreactor. The feed rate can be controlled to maintain optimal substrate levels and avoid the formation of inhibitory byproducts.[2][5]

Troubleshooting Guides

Low this compound (DHAA) Yield

Problem: The final titer of DHAA is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal DHAA/AA Ratio The metabolic flux is favoring the production of the byproduct artemisinic acid (AA).[1] Consider re-evaluating the engineered yeast strain. Strategies like expressing fusion proteins (e.g., DBR2-ALDH1) or using mutated versions of ALDH1 with a higher affinity for dihydroartemisinic aldehyde can improve the DHAA/AA ratio.[1]
Nutrient Limitation Essential nutrients in the fermentation medium may be depleted during the high-density cell growth phase. Review the composition of your batch and feed media. Ensure adequate levels of nitrogen, phosphate, and essential trace elements and vitamins. An optimized feeding strategy that matches nutrient supply with cellular demand is crucial.[6]
Inhibitory Byproduct Formation Accumulation of byproducts such as ethanol or organic acids can inhibit yeast metabolism and DHAA production.[7][8][9] Monitor the concentration of potential inhibitory byproducts. Adjust the feeding strategy to avoid excess carbon source accumulation, which can lead to overflow metabolism and byproduct formation.
Suboptimal Process Parameters Deviations from optimal pH, temperature, or dissolved oxygen levels can negatively impact enzyme activity and overall productivity.[10][11] Calibrate all probes before starting the fermentation. Ensure that the control systems for pH, temperature, and dissolved oxygen are functioning correctly and maintaining the setpoints.
Plasmid Instability In recombinant yeast, the plasmid containing the genes for the DHAA pathway may be lost over time, leading to a decrease in the productive cell population.[12][13] If using a plasmid-based system, ensure that appropriate selective pressure is maintained in the medium. For industrial-scale production, integrating the expression cassettes into the yeast genome is a more stable long-term solution.
Process Control Issues

Problem: Difficulty in maintaining stable process parameters like dissolved oxygen (DO), pH, or foaming.

Possible Causes and Solutions:

Issue Possible Cause Troubleshooting Steps
Dissolved Oxygen (DO) Fluctuations Inefficient oxygen transfer at high cell densities, or issues with the DO control loop (e.g., agitation and aeration response).[14] Fluctuations in DO can negatively impact productivity.[14] Ensure the bioreactor's agitation and aeration systems can meet the oxygen demand of the culture. Check the calibration of the DO probe. For high-density cultures, using oxygen-enriched air may be necessary. A DO-stat algorithm can be implemented to control both agitation and the nutrient feed pump for better process control.[2]
Excessive Foaming High concentrations of proteins and other biomolecules in the medium, combined with high agitation and aeration, can lead to excessive foam formation.[15][16][17][18] Excessive foam can block exhaust filters and lead to contamination.[15] Use a food-grade antifoam agent. Implement an automated foam control system with a foam sensor that adds antifoam as needed. In some cases, mechanical foam breakers can be used.[17][18] Optimizing the medium composition and the agitation/aeration strategy can also help minimize foam formation.[16]
pH Instability Insufficient buffering capacity of the medium or inadequate acid/base addition system. Yeast metabolism can cause significant pH shifts. Ensure your pH probe is calibrated correctly. Verify that the acid and base pumps are working and that there is a sufficient supply of acid and base solutions. The pH control loop parameters (e.g., PID settings) may need to be tuned for a more responsive control.

Data Presentation

Table 1: Comparison of Fermentation Parameters and Artemisinic Acid Titers

ParameterFlask ProcessDefined Medium Fed-BatchMethionine AdditionDO-Stat Algorithm
Titer (g/L) 0.1[2]1.3[2]1.8[2]2.5[2]
Carbon Source Not specifiedGalactose[2]Galactose[2]Galactose[2]
Key Strategy Initial strainFed-batch with defined mediumMethionine to repress competing pathwayDO-stat algorithm for improved process control[2]

Table 2: this compound Production in Engineered S. cerevisiae

Strain/ConditionDHAA Titer (g/L)DHAA/AA Ratio
Initial Engineered Strain Not specified2.53
With Fusion Proteins Not specified6.97
Engineered ALDH1 & Fusion Proteins (Flask) 0.31110.05
Engineered ALDH1 & Fusion Proteins (5L Bioreactor) 1.709.84

Experimental Protocols

Key Experiment: 5L Fed-Batch Fermentation for DHAA Production

This protocol is based on methodologies described for high-density yeast fermentation for artemisinin precursor production.

1. Seed Culture Preparation:

  • Prepare a suitable seed culture medium.

  • Inoculate with a single colony of the engineered S. cerevisiae strain.

  • Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

2. Bioreactor Setup and Batch Phase:

  • Prepare the batch fermentation medium (FM) in a 5L bioreactor. A typical medium contains:

    • 8 g/L KH₂PO₄

    • 15 g/L (NH₄)₂SO₄

    • 6.2 g/L MgSO₄·7H₂O

    • 40 g/L glucose

    • 12 ml/L vitamin solution

    • 10 ml/L trace metal solution

  • Inoculate the bioreactor with the seed culture (e.g., 200 mL for a 2L batch volume).

  • Maintain the following parameters:

    • Temperature: 30°C

    • pH: 5.0 (controlled with 5 M NaOH)

    • Gas flow: 1.5 vvm (volume of gas per volume of liquid per minute)

  • Run in batch mode until the initial glucose is depleted.

3. Fed-Batch Phase:

  • Once the initial glucose is consumed, initiate the feed of a concentrated glucose solution (e.g., at a rate of 0.3 mL/min).

  • Control the dissolved oxygen (DO) level at 40% by cascading the agitation speed (e.g., from 400 to 600 rpm).

  • Continue the fed-batch cultivation for the desired production period, monitoring cell growth and DHAA production periodically.

Visualizations

Dihydroartemisinic_Acid_Biosynthesis FPP Farnesyl pyrophosphate Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS AOH Artemisinic alcohol Amorphadiene->AOH CYP71AV1 AO Artemisinic aldehyde AOH->AO ADH1 AA Artemisinic acid AO->AA ALDH1 DHAO Dihydroartemisinic aldehyde AO->DHAO DBR2 DHAA Dihydroartemisinic acid DHAO->DHAA ALDH1

Caption: Biosynthetic pathway for this compound in engineered yeast.

Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Seed_Culture Seed Culture Preparation Inoculation Inoculation Seed_Culture->Inoculation Medium_Prep Bioreactor Medium Preparation Medium_Prep->Inoculation Batch_Phase Batch Phase (Biomass Growth) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (DHAA Production) Batch_Phase->Fed_Batch_Phase Harvest Harvest Fed_Batch_Phase->Harvest Extraction DHAA Extraction & Purification Harvest->Extraction

Caption: General workflow for fed-batch fermentation of DHAA.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low DHAA Yield Nutrient_Limitation Nutrient Limitation Low_Yield->Nutrient_Limitation Byproduct_Inhibition Byproduct Inhibition Low_Yield->Byproduct_Inhibition Process_Parameters Suboptimal Process Parameters Low_Yield->Process_Parameters Strain_Issues Suboptimal Strain Performance Low_Yield->Strain_Issues Optimize_Medium Optimize Medium & Feed Strategy Nutrient_Limitation->Optimize_Medium Control_Feed_Rate Control Carbon Feed Rate Byproduct_Inhibition->Control_Feed_Rate Calibrate_Control Calibrate Probes & Tune Control Loops Process_Parameters->Calibrate_Control Re_engineer_Strain Re-engineer Strain for Higher DHAA/AA Ratio Strain_Issues->Re_engineer_Strain

Caption: Troubleshooting logic for low DHAA yield in fed-batch fermentation.

References

Technical Support Center: Microbial Synthesis of Dihydroartemisinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial synthesis of dihydroartemisinic acid (DHAA).

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound in engineered Saccharomyces cerevisiae?

A1: The biosynthesis of DHAA in engineered yeast starts from the central metabolite acetyl-CoA. Through the engineered mevalonate (MVA) pathway, acetyl-CoA is converted to farnesyl pyrophosphate (FPP). FPP is then cyclized by amorphadiene synthase (ADS) to produce amorpha-4,11-diene (AD). A cytochrome P450 monooxygenase (CYP71AV1) from Artemisia annua, along with its redox partner cytochrome P450 reductase (CPR), hydroxylates AD in a three-step oxidation to form artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid (AA). To produce DHAA, two additional enzymes from A. annua are introduced: artemisinic aldehyde Δ11(13) reductase (DBR2) and aldehyde dehydrogenase (ALDH1). DBR2 reduces the double bond in artemisinic aldehyde to form dihydroartemisinic aldehyde, which is then oxidized by ALDH1 to yield DHAA.[1][2][3][4][5]

Q2: Why is producing this compound preferable to artemisinic acid in a microbial system?

A2: Producing DHAA directly in a microbial host is advantageous because it is the immediate precursor to artemisinin.[6][7] This eliminates a costly and complex chemical reduction step that is required to convert artemisinic acid (AA) to DHAA in the semi-synthetic production of artemisinin.[1][4] The direct microbial synthesis of DHAA can, therefore, streamline the overall manufacturing process and potentially reduce the final cost of artemisinin-based combination therapies.

Q3: What are the key enzymes involved in diverting flux from artemisinic acid to this compound?

A3: The two critical enzymes for redirecting metabolic flux from artemisinic acid (AA) to this compound (DHAA) are artemisinic aldehyde Δ11(13) reductase (DBR2) and aldehyde dehydrogenase (ALDH1).[1][2][4] DBR2 catalyzes the reduction of artemisinic aldehyde to dihydroartemisinic aldehyde, a key intermediate. ALDH1 then oxidizes dihydroartemisinic aldehyde to DHAA. The efficient expression and activity of these two enzymes are crucial for achieving a high DHAA to AA ratio.[1]

Q4: What are common microbial hosts used for this compound production?

A4: Saccharomyces cerevisiae (baker's yeast) is the most commonly used and well-studied microbial host for producing DHAA and other artemisinin precursors.[1][3][4][8] Its genetic tractability, robustness in industrial fermentations, and status as a GRAS (Generally Recognized as Safe) organism make it an ideal chassis for metabolic engineering. Escherichia coli has also been used for producing amorphadiene, a precursor to DHAA.[3]

Troubleshooting Guide

Problem 1: Low overall yield of sesquiterpenoid precursors (Amorpha-4,11-diene).

Possible Cause Suggested Solution
Insufficient precursor supply (FPP) from the native mevalonate pathway.Overexpress all the enzymes of the mevalonate pathway up to farnesyl pyrophosphate (FPP) synthesis.[9] Downregulate competing pathways, such as sterol biosynthesis, by repressing the ERG9 gene, which encodes squalene synthase.[10][11]
Low activity of amorphadiene synthase (ADS).Ensure the ADS gene is codon-optimized for the expression host (S. cerevisiae). Use a strong, inducible promoter (e.g., GAL1) to control ADS expression.[8]
Genetic instability of expression plasmids.Integrate the expression cassettes of the pathway genes into the yeast genome to ensure stable propagation without the need for selective pressure.[8]

Problem 2: High ratio of artemisinic acid (AA) to this compound (DHAA).

Possible Cause Suggested Solution
Inefficient reduction of artemisinic aldehyde by DBR2.Increase the expression level of DBR2. Consider using protein fusion strategies, such as fusing DBR2 to ADH1 or ALDH1, to enhance substrate channeling and improve the local concentration of intermediates.[1][4]
Sub-optimal activity or substrate preference of ALDH1.Engineer the ALDH1 enzyme to have a higher affinity for dihydroartemisinic aldehyde over artemisinic aldehyde.[1] This can be achieved through rational protein design or directed evolution. Co-expression of ALDH1 can also significantly enhance DHAA production.[12][13]
Imbalance in cofactor (NADPH/NADH) availability.Overexpress enzymes that can regenerate NADPH, such as those in the pentose phosphate pathway (e.g., glucose-6-phosphate dehydrogenase) or NADPH-malic enzyme.[6][10][14] Co-expression of artemisinic aldehyde dehydrogenase (ALDH1) can also help recycle NADPH.[3][13]

Problem 3: Accumulation of intermediate products like artemisinic alcohol or artemisinic aldehyde.

Possible Cause Suggested Solution
Bottleneck in the three-step oxidation of amorphadiene by CYP71AV1.Optimize the expression ratio of CYP71AV1 and its redox partner, cytochrome P450 reductase (CPR).[15] Co-expression of cytochrome b5 can sometimes improve P450 activity. N-terminal truncation of CYP71AV1 has also been shown to improve its enzymatic activity.[3][13]
Insufficient dehydrogenase activity (ADH1 and ALDH1).Ensure adequate expression of both artemisinic alcohol dehydrogenase (ADH1) and aldehyde dehydrogenase (ALDH1) to prevent the buildup of their respective substrates.[15]

Problem 4: Poor cell growth and productivity in bioreactor fermentations.

| Possible Cause | Suggested Solution | | Suboptimal fermentation medium composition. | Develop a defined medium and optimize the feeding strategy for the carbon source (e.g., galactose for induction, or a mixed feed of glucose and ethanol).[11][14] Ensure essential nutrients like phosphate and nitrogen sources are not limiting.[16][17] | | Inadequate process control. | Implement a dissolved oxygen-stat algorithm to control both agitation and the feed pump, which can improve process control and increase titers.[11] Monitor and control pH throughout the fermentation. | | Product toxicity or feedback inhibition. | Consider implementing in situ product removal techniques, such as using an organic overlay (e.g., dodecane), to sequester the product and alleviate potential toxicity to the cells.[12] |

Quantitative Data Summary

Table 1: this compound Production in Engineered S. cerevisiae

Strain Engineering Strategy DHAA Titer (g/L) DHAA/AA Ratio Reference
Initial DHAA biosynthesis pathway reconstitutionNot specified2.53[1]
Fusion of DBR2-ADH1 and DBR2-ALDH1Not specified6.97[1][4]
Engineering ALDH1 for improved substrate preferenceNot specified10.05[1]
High-density fermentation in a 5L bioreactor1.709.84[1][4]
Whole-cell biotransformation of amorpha-4,11-diene~0.230Not specified[12][13]

Experimental Protocols

Protocol 1: General Procedure for this compound Production in S. cerevisiae

This protocol outlines a general fed-batch fermentation process for producing DHAA in an engineered S. cerevisiae strain.

  • Strain Preparation:

    • Use an engineered S. cerevisiae strain harboring the genes for the DHAA biosynthetic pathway.

    • Prepare a seed culture by inoculating a single colony into a synthetic defined medium lacking the appropriate auxotrophic markers to maintain plasmid selection.

    • Grow the seed culture at 30°C with shaking until it reaches the exponential phase.

  • Bioreactor Setup and Inoculation:

    • Prepare a 5L bioreactor with a defined fermentation medium. The medium should contain a carbon source (e.g., glucose for initial growth), nitrogen source, salts, and trace elements.

    • Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Fermentation Process:

    • Control the temperature at 30°C and maintain the pH at a setpoint (e.g., 5.0) by the automated addition of a base (e.g., ammonium hydroxide).

    • Maintain dissolved oxygen above a certain level (e.g., 20%) by controlling agitation and aeration.

    • Once the initial carbon source is depleted (indicated by a spike in dissolved oxygen), initiate a fed-batch phase.

    • The feed solution should contain a high concentration of the inducing carbon source (e.g., galactose) and other necessary nutrients. A dissolved oxygen-stat algorithm can be used to control the feed rate.[11]

    • If the strain design requires it, add specific compounds to the medium to modulate gene expression (e.g., methionine to repress the PMET3 promoter).[11]

  • Product Extraction and Analysis:

    • At the end of the fermentation, harvest the broth.

    • Extract the DHAA from the broth using an organic solvent (e.g., ethyl acetate).

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of DHAA and AA.[9][12]

Visualizations

Dihydroartemisinic_Acid_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway FPP Farnesyl Pyrophosphate (FPP) MVA_pathway->FPP Amorphadiene Amorpha-4,11-diene (AD) FPP->Amorphadiene   ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol   CYP71AV1 / CPR Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde   ADH1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde   DBR2 Artemisinic_Acid Artemisinic Acid (AA) (Byproduct) Artemisinic_Aldehyde->Artemisinic_Acid   ALDH1 DHAA This compound (DHAA) (Target Product) Dihydroartemisinic_Aldehyde->DHAA   ALDH1 ADS ADS CYP71AV1 CYP71AV1 / CPR ADH1 ADH1 ALDH1_AA ALDH1 DBR2 DBR2 ALDH1_DHAA ALDH1

Caption: Biosynthetic pathway of this compound in engineered yeast.

Troubleshooting_Workflow Start Low DHAA Titer Check_AD Measure Amorpha-4,11-diene (AD) level Start->Check_AD Low_AD Low AD Level? Check_AD->Low_AD Optimize_MVA Optimize Mevalonate Pathway: - Overexpress MVA genes - Downregulate ERG9 Low_AD->Optimize_MVA Yes Check_Conversion Measure DHAA and AA levels Low_AD->Check_Conversion No Optimize_MVA->Check_AD High_AA High AA/DHAA Ratio? Check_Conversion->High_AA Optimize_DHAA_Branch Optimize DHAA Branch: - Enhance DBR2 expression - Engineer ALDH1 - Balance cofactors High_AA->Optimize_DHAA_Branch Yes Check_Intermediates Accumulation of Artemisinic Alcohol/Aldehyde? High_AA->Check_Intermediates No Optimize_DHAA_Branch->Check_Conversion Optimize_Oxidation Optimize Oxidation Steps: - Modulate CYP71AV1/CPR ratio - Enhance ADH1 expression Check_Intermediates->Optimize_Oxidation Yes Check_Fermentation Review Fermentation Parameters: - Media composition - Feed strategy - DO and pH control Check_Intermediates->Check_Fermentation No Optimize_Oxidation->Check_Conversion End Improved DHAA Titer Check_Fermentation->End

Caption: Troubleshooting workflow for low this compound production.

References

Validation & Comparative

A Comparative Guide to the Production of Dihydroartemisinic Acid: Chemical Synthesis vs. Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinic acid (DHAA) is a pivotal late-stage precursor in the synthesis of artemisinin, the core component of Artemisinin-based Combination Therapies (ACTs) recommended by the World Health Organization for treating malaria.[1][2] The reliable and cost-effective production of DHAA is critical for maintaining a stable supply of this life-saving drug. Historically, artemisinin production has relied on extraction from the Artemisia annua plant, a method subject to agricultural variability and fluctuating prices.[3] To overcome these challenges, two primary alternative production routes have been developed: total or semi-chemical synthesis and microbial biosynthesis.

This guide provides an objective comparison of chemical and biosynthetic methods for producing this compound, supported by experimental data and detailed protocols to inform research and development decisions.

Quantitative Performance Comparison

The choice between chemical and biosynthetic production routes often depends on a balance of yield, purity, cost, and scalability. The following table summarizes key quantitative metrics for both approaches.

MetricChemical SynthesisBiosynthesis (Engineered Yeast)Key Considerations
Typical Yield ~40-60% (from precursors like artemisinic acid or amorphadiene).[1]1.7 g/L to 25 g/L (for artemisinic acid, a direct precursor).[4][5]Biosynthesis offers high volumetric productivity in bioreactors, while chemical synthesis yields are highly dependent on the specific reaction and starting material.
Purity & Stereoselectivity Reduction of artemisinic acid can yield an 85:15 to 90:10 ratio of desired (R) to undesired (S) isomers.[1]Highly stereoselective, producing very little of the undesired (R,S) isomer.[5]Biosynthesis provides superior stereochemical control due to enzyme specificity, reducing downstream purification challenges.
Process Complexity Multi-step process often requiring harsh reagents, catalysts (e.g., rhodium), and controlled conditions.[1][6]One-pot fermentation process followed by extraction.[7]Biosynthesis simplifies the core production to a single fermentation step, though strain development can be complex.
Cost Drivers Cost of precious metal catalysts, solvents, and energy for purification steps.[6][8]Fermentation media, capital investment for bioreactors, and downstream processing.[9]Biosynthesis is positioned as a potentially lower-cost and more stable alternative to agricultural extraction.[3][7]
Environmental Impact Relies on organic solvents and may generate hazardous chemical waste.[10]Generally considered more sustainable, using renewable feedstocks and aqueous conditions.The "green" appeal of biosynthesis is a significant advantage, reducing the environmental footprint.

Production Methodologies and Experimental Protocols

Chemical Synthesis of this compound

Chemical synthesis routes to DHAA typically involve the reduction of a more abundant precursor, artemisinic acid (AA), which can also be sourced from A. annua or microbial fermentation. This reduction targets the exocyclic double bond of the molecule.

cluster_0 Chemical Synthesis Route Artemisinic_Acid Artemisinic Acid (AA) Reduction Catalytic Hydrogenation (e.g., Wilkinson's Catalyst) Artemisinic_Acid->Reduction H₂, Catalyst DHAA_Mix Mixture of DHAA Isomers (R and S forms) Reduction->DHAA_Mix Purification Chromatographic Purification DHAA_Mix->Purification Pure_DHAA Purified (R)-DHAA Purification->Pure_DHAA

Caption: Workflow for the chemical synthesis of DHAA.

This protocol is adapted from methodologies developed for the semi-synthesis of artemisinin.[1]

  • Reaction Setup: In an appropriate pressure vessel, dissolve artemisinic acid in a suitable organic solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a homogeneous asymmetric hydrogenation catalyst, such as chlorotris(triphenylphosphonium) rhodium(I) (Wilkinson's catalyst).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the recommended pressure.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, monitoring by a suitable method like TLC or HPLC.

  • Work-up: Once the reaction is complete, depressurize the vessel and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of (R)- and (S)-dihydroartemisinic acid, is purified using column chromatography (e.g., silica gel) to isolate the desired (R)-DHAA isomer.

Biosynthesis of this compound

Biosynthesis utilizes genetically engineered microorganisms, most commonly the yeast Saccharomyces cerevisiae, as cellular factories. Key genes from the A. annua artemisinin biosynthetic pathway are introduced into the yeast, redirecting its metabolism to produce DHAA from simple sugars.

cluster_1 Engineered Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) (Yeast Metabolite) ADS ADS (Amorphadiene Synthase) FPP->ADS Amorphadiene Amorpha-4,11-diene ADS->Amorphadiene CYP71AV1 CYP71AV1 (Amorphadiene Oxidase) Amorphadiene->CYP71AV1 3 O₂ Artemisinic_Aldehyde Artemisinic Aldehyde CYP71AV1->Artemisinic_Aldehyde DBR2 DBR2 (Artemisinic Aldehyde Reductase) Artemisinic_Aldehyde->DBR2 Dihydro_Aldehyde Dihydroartemisinic Aldehyde DBR2->Dihydro_Aldehyde ALDH1 ALDH1 (Aldehyde Dehydrogenase) Dihydro_Aldehyde->ALDH1 DHAA This compound (DHAA) ALDH1->DHAA cluster_chem Chemical Synthesis cluster_bio Biosynthesis chem_pros Pros: - Well-established chemistry - Can utilize various precursors chem_cons Cons: - Lower stereoselectivity - Uses harsh reagents/catalysts - Potential for hazardous waste bio_pros Pros: - High stereoselectivity - Sustainable (uses renewable feedstock) - Simpler 'one-pot' reaction bio_cons Cons: - High upfront R&D for strain development - Fermentation can be sensitive to contamination - Lower final product concentration DHAA DHAA Production DHAA->chem_pros via Chemical Route DHAA->chem_cons via Chemical Route DHAA->bio_pros via Biosynthetic Route DHAA->bio_cons via Biosynthetic Route

References

A Comparative Guide to the Quantification of Dihydroartemisinic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dihydroartemisinic acid (DHAA), a direct precursor to the potent antimalarial drug artemisinin, is critical for screening high-yielding Artemisia annua L. varieties and optimizing artemisinin production. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for DHAA quantification, supported by experimental data and detailed protocols.

This document outlines the validation and application of various analytical methods, including HPLC with different detectors (UV, ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), for the precise measurement of this compound.

Data Presentation: A Side-by-Side Look at Analytical Methods

The performance of different analytical methods for the quantification of this compound and related compounds is summarized below. This allows for a direct comparison of key validation parameters.

Table 1: Comparison of HPLC Method Validation Parameters for Artemisinin and Related Compounds

ParameterHPLC-UVHPLC-ELSDHPLC-RI
Linearity (R²) ** >0.99Not specified0.9995
Limit of Detection (LOD) Not specifiedNot specified0.025 mg/mL
Limit of Quantification (LOQ) Not specifiedNot specified0.1 mg/mL
Repeatability (CV%) **<2% (for artemisinin)<2% (for artemisinin)6%
Notes Good accuracy for purity assessment of bulk artemisinin, but not recommended for quantification in extracts due to low UV absorbance of artemisinin.[1]Allows for the identification of some impurities.Has a similar limit of quantification to HPLC-ELSD but requires a larger injection volume.[1]

Table 2: Performance of LC-MS/MS for Dihydroartemisinin (DHA) Quantification in Human Plasma

ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Linearity (R²) ** >0.995Not specified
Concentration Range 1–1,000 ng/mL5-200 ng/ml
Lower Limit of Quantification (LLOQ) 1 ng/mL (using 5 µL sample)Not specified
Accuracy (Bias %) Within 15% (20% at LLOQ)Not specified
Precision (Variation %) **Within 15% (20% at LLOQ)Not specified
Matrix Effect <15%Not specified
Notes Method successfully applied to pharmacokinetic studies of DHA.A sensitive and selective method for the determination of artemether and its active metabolite dihydroartemisinin.[2]

Table 3: Validation Parameters for a GC-FID Method for a Different Carboxylic Acid (for illustrative comparison)

ParameterGC-FID for Methylmalonic Acid
Linearity (R²) ** 0.997 (correlation with GC-MS)
Precision (RSD%) **<5% (within-day and day-to-day)
Notes This data is for a different analyte but illustrates the typical performance of a validated GC-FID method. A direct validated GC method for DHAA quantification was not found in the provided search results.

Experimental Protocols: A Detailed Look at the Methodologies

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction and analysis of this compound.

Sample Preparation: Extraction of this compound from Artemisia annua

A common method for extracting DHAA from plant material involves solvent extraction.

Protocol:

  • Grinding: Dry the leaves of Artemisia annua and grind them into a fine powder.

  • Extraction: Weigh a specific amount of the powdered leaves (e.g., 1.0 g) and place it in a suitable vessel.

  • Solvent Addition: Add a defined volume of chloroform (e.g., 25 mL).

  • Extraction Process: Stir the mixture at a controlled temperature (e.g., 55°C) for a specific duration (e.g., 50 minutes).

  • Filtration: Filter the extract to remove solid plant material.

  • Evaporation: Evaporate the solvent from the filtrate under a vacuum.

  • Reconstitution: Redissolve the dried extract in a known volume of the mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis or a suitable solvent for GC analysis.

HPLC-UV Quantification of this compound

This protocol is based on methods developed for artemisinin and its precursors.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water, often in a ratio of 60:40 or 65:35 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 216 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Quantification of Dihydroartemisinin in Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies.

Sample Preparation (Plasma):

  • Precipitation: To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent like acetonitrile.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Injection: Inject a small volume of the clear supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 10 mM ammonium acetate in water, pH 3.5) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DHAA and an internal standard.

GC-MS Analysis of this compound

While a fully validated quantitative GC method for DHAA was not prominently featured in the search results, GC-MS has been used for its identification in plant extracts. A general protocol would involve:

Derivatization (if necessary): Carboxylic acids like DHAA may require derivatization (e.g., silylation) to improve their volatility and chromatographic behavior for GC analysis.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless.

  • Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to elute the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Method Comparison and Recommendations

  • HPLC-UV: This is a widely available and robust technique. However, the low UV absorbance of artemisinin and its precursors can limit its sensitivity and make it less suitable for quantifying low concentrations in complex matrices like plant extracts.[1] It is more appropriate for the analysis of purified compounds or formulations.

  • HPLC with ELSD or RI: These detectors are alternatives to UV detection when the analyte lacks a strong chromophore. HPLC-RI, for instance, has shown good linearity for artemisinin-related compounds.[1] However, these detectors can be less sensitive than mass spectrometry and may not be as stable.

  • LC-MS/MS: This is the gold standard for sensitive and specific quantification of DHAA, especially in complex biological matrices like plasma. Its high selectivity minimizes interference from other compounds, and its sensitivity allows for the detection of very low concentrations. The main drawbacks are the higher cost of instrumentation and the need for specialized expertise.

  • GC-MS: GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. For DHAA, derivatization is likely necessary, which adds an extra step to the sample preparation and can introduce variability. While GC-MS can provide excellent separation and identification, a validated quantitative method for DHAA is not as well-established as HPLC-based methods.

Recommendation: For routine quantification of DHAA in plant extracts where high sensitivity is not the primary concern, a validated HPLC-UV or HPLC-ELSD method may be sufficient and cost-effective. For research requiring high sensitivity and specificity, such as in metabolic studies or the analysis of biological samples, LC-MS/MS is the recommended method. While GC-MS can be used for the identification of DHAA, its application for routine quantification requires further method development and validation.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the key steps involved in the quantification of this compound.

cluster_sample_prep Sample Preparation Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Final Extract Final Extract Reconstitution->Final Extract

DHAA Extraction Workflow

cluster_hplc HPLC Analysis Prepared Sample Prepared Sample Injection Injection Prepared Sample->Injection Separation C18 Column Injection->Separation Detection UV/ELSD/RI Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

HPLC Analysis Workflow

cluster_lcms LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC Separation LC Separation Centrifugation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

LC-MS/MS Analysis Workflow

References

Dihydroartemisinic Acid vs. Artemisinin: A Comparative Guide on Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of dihydroartemisinic acid (DHAA) and its well-known derivative, artemisinin (ART). While artemisinin is a cornerstone in antimalarial therapy and a promising anticancer agent, recent studies have begun to shed light on the biological activities of its immediate precursor, DHAA. This document synthesizes available experimental data to offer an objective comparison of their performance, details the experimental methodologies employed in key studies, and visualizes the underlying molecular pathways.

Executive Summary

Artemisinin and its derivatives are renowned for their potent antimalarial and anticancer properties, which are largely attributed to the endoperoxide bridge within their molecular structure. Upon activation by heme iron, these compounds generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. This compound, as the direct biosynthetic precursor to artemisinin, shares a similar structural backbone but lacks the critical endoperoxide bridge. Emerging evidence, however, suggests that DHAA itself possesses notable cytotoxic and biological activities, in some cases even surpassing those of artemisinin. This guide delves into a detailed comparison of their bioactivities, supported by experimental findings.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and artemisinin against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HCT 116 Colon CarcinomaThis compound25.3 ± 1.5[1]
Artemisinin45.2 ± 2.1[1]
A431 Skin CarcinomaThis compound38.4 ± 1.8[1]
Artemisinin62.7 ± 2.5[1]
H1299 Lung CarcinomaThis compound42.1 ± 2.0[1]
Artemisinin75.3 ± 3.2[1]
MCF-7 Breast CancerThis compound> 100[2]
Artemisinin> 100[2]
A549 Lung CancerThis compound> 100[2]
Artemisinin> 100[2]

Key Bioactivity Comparisons

Anticancer Activity

Recent comparative studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. Notably, in a study comparing the in vitro cytotoxicity of DHAA, artemisinin, and artemisinic acid, DHAA showed a more potent cytotoxic effect on the HCT 116 colon cancer cell line than artemisinin[1]. This suggests that DHAA may possess anticancer properties independent of its conversion to artemisinin.

The primary mechanism of action for artemisinin's anticancer activity involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic reactive oxygen species (ROS)[3]. This process induces oxidative stress, DNA damage, and ultimately, apoptosis. While DHAA lacks the endoperoxide bridge, its cytotoxic effects are thought to arise from different mechanisms, potentially involving interactions with cellular membranes and signaling pathways.

Antimalarial Activity

Artemisinin is a potent antimalarial drug that is rapidly converted in the body to its more active metabolite, dihydroartemisinin (DHA)[4]. The antimalarial action of artemisinins is also dependent on the endoperoxide bridge, which reacts with heme iron in the malaria parasite, leading to the production of free radicals that damage parasite proteins and other macromolecules[1].

Direct comparative studies on the antimalarial activity of this compound versus artemisinin are limited. However, given that DHAA is a precursor and lacks the endoperoxide moiety, its intrinsic antimalarial activity is presumed to be significantly lower than that of artemisinin and its active metabolite, DHA. The therapeutic efficacy of artemisinin-based therapies relies on the presence of this critical functional group.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and artemisinin on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (HCT 116, A431, H1299) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with varying concentrations of this compound or artemisinin (typically ranging from 1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The bioactivity of artemisinin is intrinsically linked to its endoperoxide bridge. In contrast, this compound, lacking this functional group, is thought to exert its biological effects through alternative mechanisms.

Artemisinin: Iron-Dependent ROS Generation

The established mechanism of action for artemisinin involves its activation by intraparasitic or intracellular heme iron. This interaction cleaves the endoperoxide bridge, generating highly reactive carbon-centered radicals. These radicals subsequently produce a cascade of reactive oxygen species, leading to oxidative stress, damage to vital biomolecules, and ultimately, programmed cell death (apoptosis).

artemisinin_pathway Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Artemisinin->Activated_Artemisinin Activation Heme_Iron Heme Iron (Fe2+) Heme_Iron->Activated_Artemisinin ROS Reactive Oxygen Species (ROS) Activated_Artemisinin->ROS Generation Cellular_Damage Oxidative Stress & Macromolecular Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis dhaa_workflow DHAA This compound Cell_Interaction Interaction with Cellular Components DHAA->Cell_Interaction Signaling_Modulation Modulation of Signaling Pathways (e.g., Inflammation, Proliferation) Cell_Interaction->Signaling_Modulation Enzyme_Inhibition Enzyme Inhibition Cell_Interaction->Enzyme_Inhibition Membrane_Disruption Membrane Integrity Disruption Cell_Interaction->Membrane_Disruption Cytotoxicity Cytotoxicity Signaling_Modulation->Cytotoxicity Enzyme_Inhibition->Cytotoxicity Membrane_Disruption->Cytotoxicity

References

Purity Analysis of Synthesized Dihydroartemisinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized dihydroartemisinic acid (DHAA), a critical precursor in the semi-synthesis of the antimalarial drug artemisinin. Ensuring the purity of DHAA is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows and pathways to assist researchers in selecting the most appropriate analytical strategies for their specific needs.

Comparative Analysis of Analytical Techniques

The purity of synthesized DHAA is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent methods, each offering distinct advantages and limitations.

Analytical TechniquePrincipleAdvantagesLimitationsTypical Purity Levels Reported
HPLC-UV/ELSD Separation based on polarity, detection by UV absorbance or light scattering.Robust, reproducible, suitable for routine quality control, can quantify non-volatile impurities.May require derivatization for compounds lacking a UV chromophore, sensitivity can be lower than MS-based methods.>98%[1]
GC-MS Separation based on volatility and polarity, identification by mass-to-charge ratio.High sensitivity and specificity for volatile and semi-volatile impurities, excellent for identifying residual solvents and certain byproducts.[2]Not suitable for non-volatile or thermally labile compounds, may require derivatization.Not explicitly reported for DHAA purity, but used for impurity identification.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of the main compound and impurities, can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[3]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, complex mixture analysis can be challenging.Used for structural confirmation and purity assessment, often in conjunction with other methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantitative analysis of DHAA and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[4]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 65:35 v/v).[4] Alternatively, a gradient elution can be used for separating a wider range of impurities.

  • Standard Solution Preparation: Accurately weigh and dissolve the DHAA reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the synthesized DHAA sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column[4]

    • Mobile Phase: Acetonitrile:Water (65:35 v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Injection Volume: 20 µL

    • Detection: UV at 210-216 nm[4] or ELSD

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the DHAA peak based on its retention time compared to the standard. Quantify impurities by comparing their peak areas to the DHAA peak area (area percent method) or by using reference standards for known impurities if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in synthesized DHAA.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized DHAA sample in a suitable solvent. For acidic compounds like DHAA, derivatization to a more volatile ester or silyl ester may be necessary to improve chromatographic performance and prevent thermal degradation.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 10 minutes at 280°C

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-500

  • Analysis: Inject the prepared sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by assuming equal response factors for all components (area percent).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method for the structural confirmation of DHAA and the identification and quantification of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized DHAA sample in a deuterated solvent. Add a known amount of an internal standard if performing qNMR.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals for DHAA should be observed, including the olefinic proton and the methyl group protons.

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

    • For structural elucidation of unknown impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

  • Analysis:

    • Purity Assessment: Integrate the signals corresponding to DHAA and compare them to the integrals of signals from impurities. The relative purity can be estimated from the ratio of the integrals.

    • Structural Confirmation: Compare the obtained chemical shifts and coupling constants with literature values for DHAA.

    • Impurity Identification: Analyze the signals that do not correspond to DHAA to elucidate the structures of impurities.

Potential Impurities in Synthesized this compound

Impurities in synthesized DHAA can originate from starting materials, reagents, side reactions, or degradation products. Common impurities may include:

ImpurityPotential Source
Artemisinic acid Incomplete reduction of the exocyclic double bond during synthesis from artemisinic acid.[5]
Artemisinin Spontaneous oxidation of DHAA, especially in the presence of light and air.[5]
This compound epimers Non-stereoselective synthesis steps.
Residual Solvents Incomplete removal of solvents used in the synthesis and purification process.
Reagents and Byproducts Unreacted starting materials, catalysts, and byproducts from the synthetic route.
Degradation Products Formed during synthesis, purification, or storage.

Visualizations

Experimental Workflow for Purity Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting sample Synthesized DHAA dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC filtration->hplc gcms GC-MS filtration->gcms nmr NMR filtration->nmr purity Purity Calculation (Area % or qNMR) hplc->purity impurity_id Impurity Identification (MS, NMR) gcms->impurity_id nmr->purity nmr->impurity_id report Comprehensive Purity Report purity->report impurity_id->report

Caption: Workflow for the purity analysis of synthesized this compound.

This compound Biosynthesis Pathway

biosynthesis_pathway FPP Farnesyl pyrophosphate Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_alcohol Artemisinic alcohol Amorphadiene->Artemisinic_alcohol CYP71AV1 Artemisinic_aldehyde Artemisinic aldehyde Artemisinic_alcohol->Artemisinic_aldehyde ADH1 Dihydroartemisinic_acid This compound Artemisinic_aldehyde->Dihydroartemisinic_acid DBR2, ALDH1 Artemisinin Artemisinin Dihydroartemisinic_acid->Artemisinin Non-enzymatic (Photo-oxidation)

Caption: Simplified biosynthetic pathway of artemisinin from farnesyl pyrophosphate.

Conclusion

The selection of an appropriate analytical method for the purity analysis of synthesized this compound is critical for ensuring the quality and safety of this important artemisinin precursor. HPLC is a robust and versatile technique for routine quality control, while GC-MS provides high sensitivity for volatile impurities. NMR spectroscopy is indispensable for definitive structural elucidation of the target compound and any unknown impurities. For comprehensive characterization, a combination of these methods is often employed. The protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in establishing a robust analytical strategy for the purity assessment of synthesized this compound.

References

A Comparative Analysis of Dihydroartemisinic Acid Conversion: In Vivo vs. In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance, experimental protocols, and biochemical pathways of dihydroartemisinic acid (DHAA) conversion to artemisinin and its precursors.

The conversion of this compound (DHAA), a key precursor to the potent antimalarial drug artemisinin, can be achieved through both in vivo and in vitro methods. While in vivo conversion occurs naturally within the Artemisia annua plant, in vitro methods offer a controlled environment for enzymatic or chemical synthesis. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Quantitative Comparison of Conversion Methods

The following table summarizes key quantitative data from various studies on the in vivo and in vitro conversion of this compound and its precursors. This data highlights the differences in yield and reaction rates between the two approaches.

ParameterIn Vitro ConversionIn Vivo ConversionCitation
Product This compound (DHAA)Artemisinin[1][2]
Method Whole-cell biotransformation using Saccharomyces cerevisiaeNatural biosynthesis in Artemisia annua[1][2]
Starting Material Amorpha-4,11-diene (AD)Farnesyl pyrophosphate (FPP)[1][2]
Key Enzymes/Conditions CYP71AV1, DBR2, ALDH1ADS, CYP71AV1, DBR2, ALDH1, Photo-oxidation[1][2]
Yield ~230 mg/L DHAA from AD (~50% conversion)Varies greatly depending on plant chemotype and environmental factors.[1][3]
Reaction Rate Non-enzymatic formation of 3,3-dideuteroartemisinin from its precursor was 1400 ng/day with light and 32 ng/day without light.The rate of artemisinin formation from DHAA is influenced by light and plant pigments.[4][5][6]

Experimental Protocols

In Vitro Whole-Cell Biotransformation of Amorpha-4,11-diene to this compound

This protocol is based on the methodology described for producing DHAA using engineered Saccharomyces cerevisiae.[1][3]

1. Strain Preparation:

  • Saccharomyces cerevisiae strains are engineered to overexpress the genes for the DHAA pathway enzymes: cytochrome P450 monooxygenase (CYP71AV1), artemisinic aldehyde Δ11(13) reductase (DBR2), and artemisinic aldehyde dehydrogenase (ALDH1).[1]

  • Yeast cells are cultured in an appropriate medium (e.g., YPD) and grown to a specific optical density.

2. Biotransformation Reaction:

  • The yeast cells are harvested and resuspended in a reaction buffer.

  • Amorpha-4,11-diene (AD), the substrate, is added to the cell suspension.

  • The reaction is incubated under optimized conditions (e.g., temperature, pH, aeration) to allow for the enzymatic conversion of AD to DHAA.[1][3]

3. Extraction and Analysis:

  • After the reaction period, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is collected, dried, and the solvent is evaporated.

  • The resulting product is analyzed and quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and yield of DHAA.[3]

In Vitro Chemical Conversion of this compound to Artemisinin

This protocol outlines the non-enzymatic, photo-oxidative conversion of DHAA to artemisinin.[4][7]

1. Reaction Setup:

  • This compound is dissolved in an organic solvent such as methylene chloride or acetone.[7]

  • A photosensitizer, like methylene blue or rose bengal, is added to the solution.[7]

2. Photo-oxidation:

  • Oxygen is bubbled through the solution while it is irradiated with a visible light source. The temperature is maintained at a specific level (e.g., 0°C for acetone or -78°C for methylene chloride).[7]

  • The irradiation continues until the conversion of DHAA is complete, which can be monitored by thin-layer chromatography (TLC).

3. Purification and Analysis:

  • The solvent is evaporated, and the residue is taken up in a different solvent (e.g., diethyl ether) to remove the photosensitizer by filtration.[7]

  • The crude product is then purified using techniques like flash chromatography or recrystallization.

  • The final product, artemisinin, is analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizing the Pathways

The following diagrams illustrate the biochemical conversion pathway of this compound and a typical experimental workflow for its in vitro production.

InVitro_DHAA_Production_Workflow cluster_preparation Strain Preparation cluster_biotransformation Biotransformation cluster_analysis Extraction & Analysis Eng_Yeast Engineered S. cerevisiae (Overexpressing CYP71AV1, DBR2, ALDH1) Culture Yeast Culture Eng_Yeast->Culture Inoculation Harvest Cell Harvesting Culture->Harvest Centrifugation Resuspend Resuspend Cells in Buffer Harvest->Resuspend Add_AD Add Amorpha-4,11-diene (AD) Resuspend->Add_AD Incubate Incubation (Optimized Conditions) Add_AD->Incubate Extract Solvent Extraction Incubate->Extract Analyze GC-MS Analysis Extract->Analyze Purify Purification (Optional) Analyze->Purify

Caption: Experimental workflow for the in vitro production of DHAA.

DHAA_Conversion_Pathway cluster_invivo In Vivo / In Vitro Enzymatic cluster_invitro_photo In Vitro / In Vivo Photo-oxidative FPP Farnesyl Pyrophosphate (FPP) AD Amorpha-4,11-diene (AD) FPP->AD ADS AAld Artemisinic Aldehyde AD->AAld CYP71AV1 DHAld Dihydroartemisinic Aldehyde AAld->DHAld DBR2 DHAA This compound (DHAA) DHAld->DHAA ALDH1 DHAA2 This compound (DHAA) Artemisinin Artemisinin DHAA2->Artemisinin Light, O2, Photosensitizer

Caption: Biochemical pathway for DHAA and Artemisinin synthesis.

Discussion

The choice between in vivo and in vitro conversion of this compound depends on the specific research or production goals.

In vitro methods offer significant advantages in terms of control and optimization.[1][3] By using engineered microorganisms, it is possible to achieve high yields of specific intermediates like DHAA in a controlled bioreactor environment.[1][3] This approach decouples the production from agricultural variables and allows for process optimization to enhance productivity. The subsequent chemical conversion of DHAA to artemisinin, while requiring specific reagents and conditions, is a well-documented process.[4][7]

In vivo conversion within the Artemisia annua plant represents the natural biosynthetic pathway.[2] The final steps of artemisinin formation are believed to be non-enzymatic, involving a photo-oxidative reaction that occurs in the glandular trichomes of the plant.[2][5] While this method does not require external reagents for the final conversion, the overall yield of artemisinin is subject to genetic variations in the plant, environmental conditions, and agricultural practices.[5]

A key area of ongoing research is the debate over whether the final conversion of DHAA to artemisinin in vivo is purely a non-enzymatic, photochemical process or if it is facilitated by yet-to-be-discovered enzymes.[2][4][5][8] Evidence supports both spontaneous conversion and the potential for enzymatic involvement.[4][5]

References

Comparative Metabolic Flux Analysis for Dehydroascorbic Acid (DHAA) Production in Yeast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic pathways for the production of high-value compounds in microbial hosts is paramount. This guide provides a comparative analysis of metabolic engineering strategies in Saccharomyces cerevisiae for the production of L-ascorbic acid, the direct precursor to dehydroascorbic acid (DHAA). As DHAA is the oxidized form of L-ascorbic acid, the metabolic flux towards L-ascorbic acid is the critical determinant for DHAA yield.

While direct comparative metabolic flux analysis studies specifically targeting DHAA production in yeast are not extensively available in current literature, this guide leverages data from studies on L-ascorbic acid production to provide a comprehensive overview. The principles and methodologies described herein are directly applicable to the optimization of DHAA production.

Data Presentation: Comparative Analysis of Engineered Yeast Strains for L-Ascorbic Acid Production

The following table summarizes key quantitative data from various studies on the metabolic engineering of Saccharomyces cerevisiae for L-ascorbic acid production. These values serve as a benchmark for comparing the efficiency of different genetic modifications and fermentation strategies.

Strain / Genetic ModificationKey Enzymes Introduced/OverexpressedSubstrateTiter (mg/L)Yield/ConversionReference
Engineered S. cerevisiaeGenes from Arabidopsis thaliana plant pathway for L-ascorbic acid synthesisD-Glucose0.2Not Reported[1]
S. cerevisiae overexpressing endogenous D-arabinono-1,4-lactone oxidase and A. thaliana L-galactose dehydrogenaseALO1, LGDHL-Galactose~100~40% conversion from L-galactose[2][3]
S. cerevisiae with fused L-Galactose dehydrogenase and L-galactono-1,4-lactone dehydrogenaseFused L-GalDH and L-GLDHD-GlucoseIncreased by 2.78-fold compared to non-fusedNot Reported[1]
Recombinant S. cerevisiae overexpressing vtc2 (GDP-L-galactose phosphorylase)vtc2 from A. thalianaD-Glucose with L-galactose addition~44Not Reported[1]
Engineered S. cerevisiaePlant pathway for L-ascorbic acid synthesisD-Glucose~1.66Not Reported[4][5]

Mandatory Visualization

Metabolic Pathway for L-Ascorbic Acid Production in Engineered Yeast

The following diagram illustrates the heterologous plant pathway for L-ascorbic acid synthesis from D-glucose, as engineered into Saccharomyces cerevisiae. The production of L-ascorbic acid is the prerequisite for the formation of DHAA through oxidation.

L-Ascorbic Acid Pathway cluster_central_metabolism Central Carbon Metabolism cluster_heterologous_pathway Engineered Plant Pathway D-Glucose D-Glucose D-Glucose-6P D-Glucose-6P D-Glucose->D-Glucose-6P D-Fructose-6P D-Fructose-6P D-Glucose-6P->D-Fructose-6P D-Mannose-6P D-Mannose-6P D-Fructose-6P->D-Mannose-6P D-Mannose-1P D-Mannose-1P D-Mannose-6P->D-Mannose-1P GDP-D-Mannose GDP-D-Mannose D-Mannose-1P->GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME L-Galactose-1P L-Galactose-1P GDP-L-Galactose->L-Galactose-1P GGP L-Galactose L-Galactose L-Galactose-1P->L-Galactose GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-GalDH L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid L-GLDH Dehydroascorbic Acid (DHAA) Dehydroascorbic Acid (DHAA) L-Ascorbic Acid->Dehydroascorbic Acid (DHAA) Oxidation

Caption: Engineered L-ascorbic acid biosynthesis pathway in S. cerevisiae.

Experimental Workflow for 13C-Metabolic Flux Analysis

This diagram outlines the key steps involved in performing a 13C-metabolic flux analysis to compare different yeast strains.

Metabolic Flux Analysis Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Strain Cultivation with 13C-labeled Glucose B Metabolic Steady State Sampling A->B C Metabolite Extraction and Quenching B->C D LC-MS/MS Analysis of Labeled Metabolites C->D F Mass Isotopomer Distribution Analysis D->F E Metabolic Network Model Construction G Flux Calculation and Statistical Validation E->G F->G H Comparative Flux Map Generation G->H I Data Interpretation and Identification of Bottlenecks H->I

Caption: Workflow for comparative 13C-metabolic flux analysis.

Experimental Protocols

13C-Metabolic Flux Analysis (MFA) Protocol

This protocol is a generalized procedure for conducting 13C-MFA in Saccharomyces cerevisiae and should be adapted based on the specific engineered strain and experimental goals.

a. Strain Cultivation and Labeling:

  • Prepare a defined minimal medium with a known concentration of glucose as the sole carbon source. For labeling experiments, use a mixture of naturally labeled glucose and a specific 13C-labeled isomer (e.g., 80% [1-13C]glucose and 20% [U-13C]glucose).

  • Inoculate a pre-culture of the engineered yeast strain into the defined medium in a bioreactor with controlled pH, temperature, and aeration.

  • Grow the culture to a mid-exponential phase to ensure metabolic steady state. Monitor cell density (OD600) and substrate/product concentrations using HPLC.

b. Sampling and Quenching:

  • Rapidly withdraw a known volume of cell culture (e.g., 1-5 mL).

  • Immediately quench the metabolic activity by transferring the cell suspension into a cold quenching solution (e.g., -40°C 60% methanol).

  • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

c. Metabolite Extraction:

  • Resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol).

  • Perform cell lysis using methods such as bead beating or freeze-thaw cycles.

  • Centrifuge to remove cell debris and collect the supernatant containing the intracellular metabolites.

d. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).[6]

e. Flux Calculation:

  • Use a metabolic model of S. cerevisiae central carbon metabolism.

  • Input the experimentally determined mass isotopomer distributions and extracellular metabolite uptake/secretion rates into a flux analysis software (e.g., INCA, OpenFLUX).

  • The software will then calculate the intracellular metabolic fluxes by minimizing the deviation between the simulated and measured labeling patterns.

Quantification of Dehydroascorbic Acid (DHAA)

This spectrophotometric method allows for the quantification of both L-ascorbic acid and DHAA in a sample.[7]

a. Reagents:

  • Metaphosphoric acid solution (e.g., 5% w/v)

  • Dithiothreitol (DTT) solution (for DHAA reduction)

  • Phosphate buffer (e.g., pH 7.4)

  • Ascorbate oxidase (for specific measurement of L-ascorbic acid)

b. Measurement of Total Ascorbic Acid (L-Ascorbic Acid + DHAA):

  • Take a sample of the fermentation broth and stabilize it by adding metaphosphoric acid.

  • To reduce DHAA to L-ascorbic acid, add DTT solution and incubate.

  • Measure the absorbance of the solution at 265 nm using a spectrophotometer. This reading corresponds to the total ascorbic acid concentration.

c. Measurement of L-Ascorbic Acid:

  • Take another aliquot of the stabilized sample.

  • Add ascorbate oxidase to specifically degrade the L-ascorbic acid.

  • Measure the absorbance at 265 nm. This reading represents the background absorbance.

  • The concentration of L-ascorbic acid is determined by the difference in absorbance before and after the addition of ascorbate oxidase.

d. Calculation of DHAA:

  • The concentration of DHAA is calculated by subtracting the concentration of L-ascorbic acid from the total ascorbic acid concentration.

Note: For more complex matrices, chromatographic methods such as HPLC or HPTLC are recommended for accurate quantification.[8][9]

Conclusion

The metabolic engineering of Saccharomyces cerevisiae for the production of L-ascorbic acid has shown significant progress, with reported titers reaching up to 100 mg/L from specific precursors. As DHAA is the direct oxidation product of L-ascorbic acid, these advancements pave the way for efficient microbial production of DHAA. Comparative metabolic flux analysis is a powerful tool to identify metabolic bottlenecks and guide further engineering strategies to enhance the flux towards L-ascorbic acid and, consequently, DHAA. The experimental protocols provided in this guide offer a framework for researchers to conduct these analyses and contribute to the development of robust yeast cell factories for the production of this valuable compound. Future research should focus on direct 13C-MFA of L-ascorbic acid producing strains to precisely quantify the carbon flux distribution and to further optimize the metabolic pathways for even higher yields.

References

Safety Operating Guide

Proper Disposal of Dihydroartemisinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dihydroartemisinic acid, a key precursor in the synthesis of the antimalarial drug artemisinin, requires strict adherence to established protocols for its disposal. This guide provides essential safety information and a step-by-step operational plan for its proper disposal, in line with federal and local regulations.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets (SDS), this compound presents the following risks:

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Skin Irritation: May cause skin irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Poses an acute oral toxicity risk.[1]

Essential Personal Protective Equipment (PPE): To mitigate these risks, all personnel must wear the following PPE when handling this compound in any form (solid, in solution, or as waste):

  • Eye Protection: Safety goggles or a face shield are mandatory.[1]

  • Protective Gloves: Chemically resistant gloves are required.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: If handling fine powders or creating aerosols, use appropriate respiratory equipment in a well-ventilated area or fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Under no circumstances should this chemical be disposed of down the drain or in regular household garbage .[3][5]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other incompatible chemical waste streams. It should not be mixed with strong acids, bases, or strong oxidizing/reducing agents.[1]

Step 2: Use of Appropriate Waste Containers

  • Select a waste container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred for chemical waste.

  • The container must be in good condition, free from leaks, and have a secure, tightly sealing lid.[5]

Step 3: Proper Labeling of Waste Containers

  • Immediately label the waste container with the words "Hazardous Waste."[4]

  • The label must clearly identify the contents, including "this compound" and any other components (e.g., solvents like DMSO, ethanol).

  • Indicate the approximate concentrations and associated hazards (e.g., "Irritant," "Toxic"). While EPA regulations for academic labs may not require the specific hazardous waste code on the container in the lab, this information is necessary before transport.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Ensure the container remains closed except when adding waste.

Step 5: Arranging for Professional Disposal

  • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • These professionals are trained to handle, transport, and dispose of chemical waste in accordance with all regulatory requirements.[5]

Quantitative Waste Management Limits

The following table summarizes general quantitative limits for hazardous waste accumulation in laboratories, as stipulated by the EPA. Note that specific institutional or local regulations may vary.

Regulation TypeWaste Quantity LimitStorage Time Limit
Satellite Accumulation Area (SAA) Up to 55 gallons of hazardous wasteN/A (waste moved within 3 days of reaching limit)
Large Quantity Generators (LQG) > 1,000 kg/month Up to 90 days
Small Quantity Generators (SQG) 100 to 1,000 kg/month Up to 180 days (or 270 if facility is >200 miles away)
Academic Labs (under Subpart K) VariesUp to 12 months for removal from the laboratory

Data sourced from EPA and ACS guidelines.[7][9]

Experimental Protocols: Accidental Spill Cleanup

In the event of a spill, follow this procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear all required personal protective equipment, including respiratory protection if the spill involves powder.

  • Containment:

    • For liquid spills: Absorb the solution with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated absorbent material and spilled substance into a designated hazardous waste container.

  • Decontamination: Clean the spill area and any contaminated equipment with alcohol or another suitable solvent, collecting all cleaning materials as hazardous waste.[1]

  • Disposal: Seal and label the waste container and move it to the Satellite Accumulation Area for disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 1. Preparation & Safety cluster_1 2. Containment cluster_2 3. Storage & Disposal A Waste Generated (this compound) B Identify Hazards (Irritant, Toxic) A->B C Don Personal Protective Equipment (PPE) B->C D Select Chemically Compatible Container C->D E Label Container: 'Hazardous Waste' + Contents D->E F Keep Container Securely Closed When Not In Use E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Waste Stream Complete? G->H H->G  No I Contact EHS for Waste Pickup H->I  Yes J Professional Disposal by Licensed Contractor I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroartemisinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Dihydroartemisinic acid (DHAA), a key precursor in the synthesis of the antimalarial drug artemisinin, ensuring a safe laboratory environment is paramount.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this valuable compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several potential hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include serious eye irritation, skin irritation, and potential respiratory tract irritation.[6] It is also harmful if swallowed.[6]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[6][7]To prevent contact with eyes, which can cause serious irritation.[6][8]
Hand Protection Impermeable and resistant gloves (e.g., chemical-resistant gloves).[8][9]To avoid skin contact, as the substance can cause skin irritation.[6]
Body Protection Impervious clothing or a lab coat. A complete suit protecting against chemicals may be required depending on the scale of work.[6][7]To prevent skin exposure.[9]
Respiratory Generally not required for small quantities in a well-ventilated area.[8] For nuisance dust levels or in case of inadequate ventilation, a NIOSH-approved N95 or P1 type dust mask is recommended. For higher-level protection, a full-face respirator with appropriate cartridges may be necessary.[7][9][10]To prevent inhalation of dust or aerosols that may cause respiratory irritation.[6]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

General Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6][7]

  • Wash hands thoroughly after handling the compound and before breaks or at the end of the workday.[7][8]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Keep the container tightly sealed when not in use.[8]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6] Recommended storage temperature is often 4°C.[6]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
Skin Contact Remove all soiled and contaminated clothing immediately. Wash the affected area with plenty of soap and water.[6][8]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the substance and any contaminated materials in accordance with local, state, and federal regulations.[6] It should not be disposed of with household garbage or allowed to enter sewer systems.[8] The material may be sent to a licensed chemical destruction plant.[12]

  • Container Disposal: Handle uncleaned containers as you would the product itself. Disposal must be made according to official regulations.[8]

Experimental Workflow for Handling a Chemical Spill

In the event of a spill, a clear and immediate response is critical to contain the situation and mitigate risks. The following diagram outlines the logical workflow for managing a this compound spill.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill with Inert Absorbent Material (e.g., diatomite, universal binders) PPE->Contain Sweep Carefully Sweep Up Powder or Absorb Liquid Contain->Sweep Place Place in a Labeled, Sealed Container for Chemical Waste Sweep->Place Decontaminate Decontaminate Spill Area with Alcohol or appropriate solvent Place->Decontaminate Dispose Dispose of Waste Container According to Institutional and Local Regulations Decontaminate->Dispose Report Document the Incident and Complete a Spill Report Dispose->Report

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.